5-Chloro-1-methylimidazole
Description
Properties
IUPAC Name |
5-chloro-1-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-7-3-6-2-4(7)5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDGOZPYEABERA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236175 | |
| Record name | 5-Chloro-1-methyl-1H-imidazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50236175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872-49-1 | |
| Record name | 5-Chloro-1-methyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Chloro-1-methyl-1H-imidazole | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-1-methyl-1H-imidazole | |
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| Record name | 5-chloro-1-methyl-1H-imidazole | |
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| Record name | 5-Chloro-1-methylimidazole | |
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Foundational & Exploratory
The Versatility of 5-Chloro-1-methylimidazole: A Core Scaffold in Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1-methylimidazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, featuring a reactive chlorine atom and a methylated imidazole ring, allows for diverse functionalization, leading to the development of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the primary applications of this compound, with a focus on its role in the generation of novel anticancer and antimicrobial agents. Detailed experimental protocols for the synthesis of key derivatives and for biological activity assessment are provided, alongside a summary of quantitative efficacy data. Furthermore, key signaling pathways modulated by these derivatives are illustrated to provide a comprehensive resource for researchers in the fields of medicinal chemistry and drug development.
Introduction
Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions. The substituted imidazole, this compound, has emerged as a particularly valuable synthetic intermediate.[1] The presence of a chlorine atom at the 5-position provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functional groups.[2] The methyl group at the 1-position influences the compound's electronic properties and steric hindrance, contributing to the pharmacological profile of its derivatives.
This guide explores the primary applications of this compound, focusing on two key therapeutic areas: oncology and infectious diseases. It also touches upon its role as a precursor in the synthesis of established drugs and other industrial applications.
Applications in Medicinal Chemistry
Anticancer Drug Development
Derivatives of this compound have demonstrated significant potential as anticancer agents. The core imidazole structure can be modified to create compounds that interact with various molecular targets within cancer cells, leading to cytotoxic effects.
One prominent strategy involves the synthesis of metal complexes incorporating ligands derived from this compound. These metal complexes often exhibit enhanced biological activity compared to the free ligands. For instance, copper(II) and nickel(II) complexes of azo derivatives of 1-methylimidazole have shown cytotoxic effects against prostate cancer cell lines.[2]
The mechanisms of action for these anticancer derivatives are varied and include the inhibition of key signaling pathways involved in tumor growth and proliferation, such as:
-
VEGFR-2 Kinase Inhibition: Some imidazole derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.
-
Tubulin Polymerization Inhibition: Certain derivatives interfere with the polymerization of tubulin, a critical component of microtubules. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
-
B-Raf and p38 MAP Kinase Inhibition: Imidazole-based compounds have been developed to target kinases like B-Raf and p38 MAP kinase, which are crucial components of signaling pathways that regulate cell proliferation and survival.
Antimicrobial Drug Development
The imidazole scaffold is a well-established feature in many antifungal and antibacterial agents. This compound serves as a starting material for the synthesis of novel compounds with potential antimicrobial properties. Researchers have investigated its derivatives for their ability to inhibit the growth of various bacterial and fungal strains.[2]
Industrial and Other Applications
Beyond its role in drug discovery, this compound is utilized in other chemical synthesis applications:
-
Pharmaceutical Intermediate: It is a key intermediate in the production of the immunosuppressant drug Azathioprine.[3] The synthesis involves the nitration of this compound to form 4-chloro-1-methyl-5-nitroimidazole, which is then coupled with 6-mercaptopurine.
-
Agrochemicals and Corrosion Inhibitors: It is used in the preparation of certain agrochemicals and as a corrosion inhibitor.[4]
-
Dyes and Pigments: The reactive nature of the compound makes it suitable for use in the synthesis of dyes and pigments.[2]
Quantitative Data Summary
The following tables summarize the reported biological activities of various derivatives of this compound.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µg/mL) | Reference |
| 1-MeCPAI (ligand) | PC3 (prostate) | MTT | 94.48 | [2] |
| Copper(II) complex of 1-MeCPAI | PC3 (prostate) | MTT | 145.2 | [2] |
| Nickel(II) complex of 1-MeCPAI | PC3 (prostate) | MTT | 217.8 | [2] |
Table 2: Antimicrobial Activity of Imidazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| HL1 | Staphylococcus aureus | 625 | [4] |
| HL1 | MRSA | 1250 | [4] |
| HL1 | Acinetobacter baumannii | 1250 | [4] |
| HL1 | Pseudomonas aeruginosa | 5000 | [4] |
| HL2 | Staphylococcus aureus | 625 | [4] |
| HL2 | MRSA | 625 | [4] |
| HL2 | Escherichia coli | 2500 | [4] |
| HL2 | Pseudomonas aeruginosa | 2500 | [4] |
| HL2 | Acinetobacter baumannii | 2500 | [4] |
Experimental Protocols
Synthesis of 5-Chloro-1-methyl-4-nitroimidazole
This protocol describes the nitration of this compound, a key step in the synthesis of Azathioprine.
Materials:
-
This compound
-
Nitric acid (65%)
-
Toluene
-
Sulfuric acid (98.3%)
-
Chloroform
-
Anhydrous magnesium sulfate
-
Sherwood oil
-
Three-necked flask with azeotropic dehydration device
-
Magnetic stirrer
-
Ice-water bath
Procedure:
-
Formation of Nitrate Salt:
-
In a 250 mL three-necked flask equipped with an azeotropic dehydration device, add 30g of this compound and 90 mL of toluene.
-
Begin mechanical stirring and cool the flask to approximately 10 °C using an ice-water bath.
-
Slowly add 18.8 mL of 65% nitric acid dropwise to the mixture.
-
Gradually heat the mixture to 120 °C to reflux the toluene and facilitate azeotropic dehydration.
-
After the water is completely removed, cool the mixture.
-
Collect the white crystals of this compound nitrate via suction filtration, wash with a small amount of acetone, and dry.
-
-
Nitration:
-
In a 100 mL three-necked flask with magnetic stirring, add 25.0 mL of 98.3% sulfuric acid and cool to 0 °C in an ice-water bath.
-
Add 19.2 g of the this compound nitrate salt in six portions, ensuring the temperature remains below 15 °C.
-
Allow the reaction to warm naturally and then slowly heat to 55 °C. Maintain this temperature for 7 hours.
-
After the reaction is complete, slowly pour the reaction solution into 150 mL of ice water.
-
Extract the product with 150 mL of chloroform, followed by two additional extractions with 40 mL of chloroform each.
-
Combine the organic phases and dry over 6 g of anhydrous magnesium sulfate.
-
Distill off most of the chloroform and add 76 mL of Sherwood oil to precipitate the product.
-
Collect the white crystals of 5-chloro-1-methyl-4-nitroimidazole by suction filtration and dry.
-
MTT Assay for Cytotoxicity
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., PC3, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This protocol describes a standard method for determining the antimicrobial activity of this compound derivatives.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound (dissolved in a suitable solvent like 10% DMSO)
-
Standard antibiotic (e.g., Vancomycin, Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension from an 18-24 hour culture on an agar plate.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Serial Dilution of Test Compound:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and mix.
-
Perform a twofold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 5 µL of the prepared bacterial inoculum to each well (except for the sterility control well).
-
Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and point of inhibition.
Tubulin Polymerization and Microtubule Dynamics
Caption: Inhibition of tubulin polymerization by imidazole derivatives.
B-Raf/MEK/ERK Signaling Pathway
Caption: B-Raf signaling pathway and point of inhibition.
p38 MAP Kinase Signaling Pathway
Caption: p38 MAP Kinase signaling pathway and point of inhibition.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry and chemical synthesis. Its utility as a precursor for potent anticancer and antimicrobial agents is well-documented, with ongoing research continuing to uncover novel derivatives with enhanced therapeutic properties. The ability to readily functionalize the imidazole ring allows for the fine-tuning of biological activity and the exploration of diverse mechanisms of action. This technical guide provides a foundational understanding of the applications of this compound, offering detailed protocols and a summary of key data to aid researchers in their drug discovery and development endeavors. The continued exploration of this privileged structure holds significant promise for the future of therapeutic innovation.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
5-Chloro-1-methylimidazole chemical properties and structure
An In-depth Technical Guide to 5-Chloro-1-methylimidazole: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structural details, and key experimental applications of this compound. The information is intended for professionals in research, scientific, and drug development fields, with a focus on delivering precise, actionable data.
Core Chemical Properties and Structure
This compound is a halogenated heterocyclic compound widely utilized as a synthetic intermediate in the pharmaceutical and chemical industries.[1][2] At room temperature, its physical state is reported as both a white to off-white crystalline solid and a colorless to pale yellow liquid, suggesting it may be a low-melting solid or that its appearance depends on purity.[1][3][4]
Structural Information
The structure of this compound consists of a five-membered imidazole ring substituted with a chlorine atom at the C5 position and a methyl group at the N1 position.
Caption: Chemical structure of this compound.
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 872-49-1 | [6] |
| Molecular Formula | C₄H₅ClN₂ | [6] |
| Molecular Weight | 116.55 g/mol | |
| Appearance | White to off-white crystalline solid or colorless to pale yellow liquid | [1][4] |
| Melting Point | No data available | [7] |
| Boiling Point | 82-85 °C at 11 mmHg (15 hPa) | [1] |
| Density | 1.25 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.511 | |
| Flash Point | 96 °C (204.8 °F) - closed cup | [1] |
| Water Solubility | log10(S) = -3.21 (calculated) | [8] |
| LogP (Octanol/Water) | 1.073 (calculated) | [8] |
| SMILES String | Cn1cncc1Cl | [9] |
| InChI Key | NYDGOZPYEABERA-UHFFFAOYSA-N | [9] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are critical for its application in research and development.
Synthesis Protocol: Alkylation of 5-Chloroimidazole
This compound is typically synthesized via the N-alkylation of 5-chloroimidazole using a suitable methylating agent under basic conditions.[1] The following protocol is a generalized procedure based on common alkylation methods for imidazole derivatives.
Caption: Generalized workflow for the synthesis of this compound.
Methodology:
-
Preparation: To a solution of 5-chloroimidazole (1 equivalent) in a suitable solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF), a base (e.g., potassium carbonate, K₂CO₃, ~1.1 equivalents) is added.
-
Reaction Initiation: The mixture is stirred for approximately 15 minutes at room temperature to facilitate the deprotonation of the imidazole.
-
Alkylation: A methylating agent, such as methyl iodide (CH₃I, ~2 equivalents), is added dropwise to the suspension.
-
Reaction Conditions: The reaction mixture is heated (e.g., to 60°C) and stirred. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled, added to ice-water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine.
-
Isolation: The organic phase is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a solvent system such as ethyl acetate/hexane to yield pure this compound.[10]
Reaction Protocol: Nitration to 5-Chloro-1-methyl-4-nitroimidazole
A key application of this compound is its use as a precursor in the synthesis of other functionalized imidazoles. A patent describes its nitration to form 5-chloro-1-methyl-4-nitroimidazole, a crucial intermediate for the immunosuppressant drug Azathioprine.[9][11]
Caption: Experimental workflow for the synthesis of this compound nitrate.
Methodology for this compound Nitrate Salt Formation:
-
Charging the Reactor: In a 250 mL three-necked flask equipped for azeotropic dehydration, add 30g of this compound and 90 mL of toluene.
-
Acid Addition: While stirring mechanically, cool the flask in an ice-water bath to approximately 10°C. Slowly add 18.8 mL of 65% nitric acid dropwise.
-
Azeotropic Dehydration: Gradually heat the mixture to 120°C to reflux the toluene, which removes water azeotropically.
-
Isolation: Once water removal is complete, cool the reaction mixture. The resulting white crystals are collected by suction filtration.
-
Purification: The collected solid is washed with a small amount of acetone and dried to yield this compound nitrate.[9] This nitrate salt is then used in a subsequent nitration step with sulfuric acid to produce 5-chloro-1-methyl-4-nitroimidazole.[9]
Analytical Protocols
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound.
-
Column: Newcrom R1 HPLC column.[12]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[12]
-
Detection: UV absorbance.
-
Application: This method is suitable for purity assessment, impurity isolation in preparative separations, and pharmacokinetic studies.[12]
Gas Chromatography-Mass Spectrometry (GC-MS): For purity validation and identification of volatile impurities, GC-MS is a highly effective technique.
-
Principle: Separation is based on volatility and polarity, with detection by mass-to-charge ratio.
-
Sample Preparation: The sample is typically dissolved in a volatile organic solvent. Derivatization may be required for related, more polar imidazole compounds.
-
General Conditions:
-
Injector: Split/splitless inlet at 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: A temperature gradient is programmed to ensure separation of components.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-300.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra against a reference library (e.g., NIST).[13]
Applications in Drug Development and Research
While not typically a pharmacologically active agent itself, this compound is a key building block in medicinal chemistry.
Role as a Synthetic Intermediate
The primary role of this compound is as an intermediate in the synthesis of more complex molecules.[1][2] Its structure allows for further functionalization, making it a valuable precursor for various therapeutic agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. lobachemie.com [lobachemie.com]
- 4. This compound | 872-49-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. This compound [webbook.nist.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemeo.com [chemeo.com]
- 9. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of 5-Chloro-1-methyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to CAS Number 872-49-1 and the Associated Compound of Interest for Drug Development Professionals
Disclaimer: The information provided herein is intended for researchers, scientists, and drug development professionals. It is a compilation of data from publicly available sources and should be used for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety precautions.
Initial Clarification: The user requested information for CAS number 872-49-1. This CAS number correctly identifies the compound 5-Chloro-1-methyl-1H-imidazole . However, the detailed requirements of the request, including the focus on drug development, experimental protocols, and signaling pathways, strongly suggest that the compound of interest is likely N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) , which has the CAS number 21715-90-2 . HONB is extensively used in peptide synthesis, a critical process in drug development, and has reported biological activities.
This guide will, therefore, provide a comprehensive overview of both compounds to ensure completeness.
Part 1: 5-Chloro-1-methyl-1H-imidazole (CAS: 872-49-1)
Overview
5-Chloro-1-methyl-1H-imidazole is a heterocyclic organic compound.[1] It serves as a valuable synthetic intermediate in the preparation of pharmaceuticals and agrochemicals due to its reactive nature.[1][2][3]
Data Presentation
| Property | Value | Source |
| CAS Number | 872-49-1 | [1][3][4][5][6][7] |
| Molecular Formula | C₄H₅ClN₂ | [1][3][4][5][6] |
| Molecular Weight | 116.55 g/mol | [1][3][4][5][6] |
| Appearance | Colorless to pale yellow liquid | [1][2][4] |
| Density | 1.25 g/mL at 25 °C | [5][8] |
| Boiling Point | 82-85 °C at 11 mmHg | [5][8] |
| Refractive Index | n20/D 1.511 | [5][8] |
| Solubility | Soluble in polar organic solvents | [1] |
| InChI Key | NYDGOZPYEABERA-UHFFFAOYSA-N | [1][5] |
| Hazard Statement | Precautionary Statement | Source |
| Causes skin irritation (H315) | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [4][5][9] |
| Causes serious eye irritation (H319) | [4][5][9] | |
| May cause respiratory irritation (H335) | [4] |
Experimental Protocols
General Synthesis of Substituted Imidazoles:
A representative synthesis for a substituted imidazole, which can be conceptually adapted for 5-chloro-1-methyl-1H-imidazole, involves the cyclization of appropriate precursors. For instance, a common route is the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (the Debus-Radziszewski imidazole synthesis). For N-methylated imidazoles, a corresponding N-methylated amine can be used. Chlorination can be achieved using various chlorinating agents. A specific protocol for the synthesis of 5-chloro-1-methyl-4-nitroimidazole from 5-chloro-1-methylimidazole involves nitration with nitric acid in sulfuric acid, suggesting that the precursor this compound is a stable starting material.[8]
Visualization
Caption: Conceptual synthesis route for 5-Chloro-1-methyl-1H-imidazole.
Part 2: N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) (CAS: 21715-90-2)
Overview
N-Hydroxy-5-norbornene-2,3-dicarboximide, commonly abbreviated as HONB, is a crucial reagent in the field of peptide synthesis.[10][11] Its primary function is as a coupling additive to suppress racemization and other side reactions during the formation of peptide bonds, particularly when using carbodiimide condensing agents like N,N'-dicyclohexylcarbodiimide (DCC).[12][13][14] Some reports also suggest potential antiviral and anticancer activities.[12][13][14]
Data Presentation
| Property | Value | Source |
| CAS Number | 21715-90-2 | [1][3][11][12][13][14][15][16] |
| Molecular Formula | C₉H₉NO₃ | [1][11][17] |
| Molecular Weight | 179.17 g/mol | [1][11][17] |
| Appearance | White to off-white crystalline powder | [3][12][13][14] |
| Melting Point | 165-170 °C | [12][13][14] |
| Solubility | Soluble in ethanol, chloroform | [12][14] |
| InChI Key | ZUSSTQCWRDLYJA-UMRXKNAASA-N | [17] |
| Spectroscopy | Key Features | Source |
| ¹H NMR | Data available, shows characteristic peaks for the norbornene structure. | [2][9] |
| ¹³C NMR | Data available, useful for distinguishing between exo and endo isomers. | [2][18] |
| IR (Nujol) | 1695, 1710, 1770 cm⁻¹ (C=O), 3100 cm⁻¹ (OH) | [12][14] |
Experimental Protocols
This protocol is based on the reaction of 5-norbornene-2,3-dicarboxylic anhydride with hydroxylamine.[3]
-
Dissolution: Dissolve 5-norbornene-2,3-dicarboxylic anhydride in a suitable polar solvent such as ethanol or an aqueous alkaline medium.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride to the solution. If an aqueous alkaline medium is used, a base like sodium carbonate is added to neutralize the hydrochloride and facilitate the reaction.
-
Reaction: The mixture is stirred at room temperature, followed by gentle heating (e.g., 60-70 °C) to drive the reaction to completion.
-
Isolation: Upon cooling, the product, N-hydroxy-5-norbornene-2,3-dicarboximide, precipitates out of the solution and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.[12][14]
This protocol describes the use of HONB as an additive in a carbodiimide-mediated peptide coupling reaction.[19]
-
Activation: Dissolve the N-protected amino acid in a suitable solvent (e.g., DMF, CH₂Cl₂). Add one equivalent of HONB and one equivalent of a carbodiimide coupling agent (e.g., DCC or DIC).
-
Ester Formation: Stir the mixture at 0 °C for a short period to form the active HONB ester of the N-protected amino acid.
-
Coupling: Add one equivalent of the C-protected amino acid (or peptide) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature until completion, which can be monitored by TLC.
-
Work-up: The by-product, dicyclohexylurea (if DCC is used), is insoluble in many organic solvents and can be removed by filtration. The filtrate is then subjected to standard aqueous work-up procedures to isolate the protected peptide.
-
Deprotection: The protecting groups are removed in subsequent steps to yield the final peptide.
Visualization
Caption: Synthesis workflow for HONB.
Caption: Experimental workflow for peptide synthesis using HONB.
Signaling Pathways and Biological Activity
While some sources mention that HONB has antiviral activity, specifically as an inhibitor of the HIV reverse transcriptase, and potential anticancer effects, the detailed molecular signaling pathways are not well-documented in the available literature.[12][13][14] The primary role of HONB in the context of drug development is as a high-performance coupling additive that ensures the stereochemical integrity of synthesized peptides, which may themselves be designed to interact with specific biological pathways.
Caption: High-level overview of reported biological activities of HONB.
References
- 1. chemscene.com [chemscene.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Page loading... [wap.guidechem.com]
- 4. aksci.com [aksci.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 1H-Imidazole, 5-chloro-1-methyl-4-nitro- [webbook.nist.gov]
- 8. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 9. N-Hydroxy-5-norbornene-2,3-dicarboximide(21715-90-2) 1H NMR [m.chemicalbook.com]
- 10. 3a,4,7,7a-Tetrahydro-2-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | C9H9NO3 | CID 89529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. innospk.com [innospk.com]
- 12. 21715-90-2 | CAS DataBase [m.chemicalbook.com]
- 13. Cas 21715-90-2,N-Hydroxy-5-norbornene-2,3-dicarboximide | lookchem [lookchem.com]
- 14. N-Hydroxy-5-norbornene-2,3-dicarboximide | 21715-90-2 [chemicalbook.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. nbinno.com [nbinno.com]
- 17. endo-N-Hydroxy-5-norbornene-2,3-dicarboximide | C9H9NO3 | CID 6541657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. N-Hydroxy-5-norbornene-2,3-dicarboximide(21715-90-2) 13C NMR spectrum [chemicalbook.com]
- 19. US3870694A - Peptide synthesis with n-hydroxy-5-norbornene-2,3-dicarboximide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Characteristics of 5-Chloro-1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-methylimidazole is a halogenated imidazole derivative that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its chemical structure, featuring a five-membered aromatic ring with nitrogen heteroatoms and a chlorine substituent, imparts specific physical and chemical properties that are critical for its handling, reaction optimization, and application in complex synthetic pathways. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, supported by detailed experimental protocols and a logical workflow for its characterization.
Core Physical and Chemical Properties
The physical state of this compound has been reported as both a white to off-white crystalline solid and a colorless to light orange or yellow clear liquid, suggesting that its melting point is near ambient temperature.[1][2][3] It is characterized by a faint, characteristic odor.[1] The compound is poorly soluble in water but demonstrates solubility in organic solvents.[4]
Quantitative Physical Data
A summary of the key physical constants for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Units | Notes |
| Molecular Formula | C₄H₅ClN₂ | [1] | |
| Molecular Weight | 116.55 | g/mol | [2][5] |
| Boiling Point | 82 - 85 | °C | at 11 mmHg[1] |
| Melting Point | 82 - 85 | °C | at 11 mmHg (Note: This appears to be a conflation with boiling point data in one source)[1] |
| Density | 1.25 | g/mL | at 25 °C[1] |
| Refractive Index (n20/D) | 1.511 | ||
| Flash Point | 96 | °C | Closed cup[2] |
| Vapor Pressure | 0.3 ± 0.3 | mmHg | at 25 °C (Predicted)[1] |
| LogP (Octanol/Water Partition Coefficient) | 1.073 | [1] | |
| Topological Polar Surface Area | 17.8 | Ų | [5] |
Experimental Protocols for Physical Characterization
Accurate determination of the physical properties of this compound is essential for its identification, purity assessment, and safe handling. The following are detailed methodologies for key experimental procedures.
Determination of Melting Point
The melting point of a solid is a sensitive indicator of its purity. For a crystalline solid like this compound, the following protocol is employed:
-
Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus or a traditional Thiele tube setup with a high-boiling point oil (e.g., silicone oil) can be used.[6]
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate of 1-2 °C per minute near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. A narrow melting range (typically < 2 °C) is indicative of high purity.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, which has a relatively high boiling point, distillation at reduced pressure is often necessary to prevent decomposition.
-
Apparatus Setup: A simple or fractional distillation apparatus is assembled, including a round-bottom flask, a condenser, a thermometer placed correctly to measure the vapor temperature, and a receiving flask.[7] For reduced pressure distillation, a vacuum pump and a manometer are connected to the system.
-
Procedure: A sample of the liquid is placed in the distillation flask along with boiling chips. The system is heated gently.
-
Measurement: The temperature is recorded when the liquid boils and a stable temperature is observed on the thermometer as the vapor condenses and is collected in the receiving flask.[7] If performing a vacuum distillation, the pressure at which the boiling point is measured must be recorded.
Determination of Density
The density of a liquid can be determined using a pycnometer or a specific gravity bottle.
-
Measurement of Mass: The mass of the clean, dry pycnometer is accurately measured.
-
Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The temperature of the sample is recorded.
-
Measurement of Volume: The mass of the filled pycnometer is measured. The volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as deionized water.
-
Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Refractive Index
The refractive index is a measure of how light bends as it passes through a substance and is a useful physical constant for liquid compounds.
-
Apparatus: A calibrated refractometer (e.g., an Abbé refractometer) is used.
-
Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
-
Measurement: The refractometer is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. The refractive index is read directly from the scale. The temperature at which the measurement is taken should be recorded and controlled, as the refractive index is temperature-dependent.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the physical and structural characterization of a synthesized batch of this compound.
Spectroscopic Data Overview
While specific spectra are beyond the scope of this guide without access to raw data, the following spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to the methyl protons and the two aromatic protons on the imidazole ring.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Four distinct signals would be expected for the four carbon atoms in this compound.
-
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (116.55 g/mol ), as well as characteristic isotopic peaks due to the presence of chlorine.[5][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for C-H, C=N, and C-Cl bonds within the molecule.
Conclusion
The physical characteristics of this compound are well-defined and critical for its use as a chemical intermediate. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development, ensuring the proper identification, handling, and application of this important compound. The logical workflow provides a systematic approach to its characterization, from synthesis to final purity assessment.
References
- 1. Page loading... [guidechem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. This compound | 872-49-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound nitrate [chembk.com]
- 5. 5-chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 70105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound [webbook.nist.gov]
An In-depth Technical Guide to 5-Chloro-1-methylimidazole
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 5-Chloro-1-methylimidazole. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals.
Core Properties and Data
This compound is a halogenated imidazole derivative with the molecular formula C4H5ClN2.[1][2][3][4][5] It is a synthetic compound, typically appearing as a white to off-white crystalline solid or a colorless to light orange to yellow clear liquid.[1] This compound serves as a crucial building block in organic synthesis, particularly in the preparation of histamine receptor antagonists, antifungal agents, and corrosion inhibitors.[1]
Physicochemical and Spectroscopic Data
The fundamental physicochemical and spectroscopic properties of this compound are summarized in the tables below for easy reference.
| Identifier | Value | Reference |
| Molecular Weight | 116.55 g/mol | [6][7] |
| Molecular Formula | C4H5ClN2 | [1][2][3][6] |
| CAS Number | 872-49-1 | [1][2][3][6] |
| IUPAC Name | 5-chloro-1-methyl-1H-imidazole | [7] |
| InChI | 1S/C4H5ClN2/c1-7-3-6-2-4(7)5/h2-3H,1H3 | [2][8] |
| InChIKey | NYDGOZPYEABERA-UHFFFAOYSA-N | [2] |
| SMILES | CN1C=NC=C1Cl | [7] |
| Physical Property | Value | Reference |
| Appearance | White to off-white crystalline solid or colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 82-85 °C at 11 mmHg | [1][8] |
| Density | 1.25 g/mL at 25 °C | [1][8] |
| Refractive Index | n20/D 1.511 | [8] |
| Flash Point | 96 °C (closed cup) | [8] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the alkylation of 5-chloroimidazole. This process typically involves the use of a methylating agent under basic conditions.
General Synthesis Workflow
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of a Derivative
Reaction: Nitration of this compound.
Materials:
-
This compound nitrate salt
-
Concentrated sulfuric acid (98.3%)
-
Chloroform
-
Anhydrous magnesium sulfate
-
Petroleum ether (sherwood oil)
-
Ice water
Procedure:
-
In a 100 mL three-necked flask equipped with magnetic stirring, add 25.0 mL of concentrated sulfuric acid.
-
Cool the flask to 0 °C using an ice-water bath.
-
Add 19.2 g of this compound nitrate salt to the sulfuric acid in six portions, ensuring the temperature remains below 15 °C.
-
After the addition is complete, allow the mixture to warm naturally, then slowly heat to 55 °C.
-
Maintain this temperature for 7 hours.
-
After the reaction is complete, slowly pour the reaction mixture into 150 mL of ice water.
-
Extract the aqueous solution with 150 mL of chloroform, followed by two additional extractions with 40 mL of chloroform each.
-
Combine the organic phases and dry over 6 g of anhydrous magnesium sulfate.
-
Distill off most of the chloroform.
-
Add 76 mL of petroleum ether to the residue to precipitate the product.
-
Collect the white crystalline product by suction filtration and dry to yield 5-chloro-1-methyl-4-nitroimidazole.
Analytical Characterization
The purity and structure of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra can provide valuable information about the arrangement of atoms within the molecule. While specific spectral data with peak assignments were not detailed in the search results, ¹H NMR data for a related compound was noted in a patent, indicating its utility in characterizing imidazole derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common method for assessing the purity of volatile and semi-volatile compounds like this compound. The gas chromatogram provides information on the number of components in a sample, while the mass spectrum of the main peak can confirm the molecular weight and fragmentation pattern of the target compound. The analysis of imidazole-like compounds by GC-MS may sometimes require a derivatization step to improve volatility and chromatographic performance, although this is not always necessary.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in this compound. The IR spectrum of this compound is available through the NIST WebBook, which can be used as a reference for comparison.
Biological Activity and Applications
This compound is primarily used as a synthetic intermediate. However, some studies have investigated its potential biological activities.
Role as a Synthetic Intermediate
The primary application of this compound is in the synthesis of more complex molecules with applications in pharmaceuticals and agriculture. Its imidazole core and reactive chloro group make it a versatile building block.
Caption: Role of this compound as a synthetic intermediate.
Antimicrobial and Anticancer Activity
Some research has explored the antimicrobial and anticancer properties of this compound and its derivatives. One study reported weak antimicrobial activity against C. neoformans, with no significant activity against other tested bacteria. In the context of anticancer research, metal complexes incorporating ligands derived from this compound have shown cytotoxic effects against prostate cancer cell lines.
| Compound/Complex | Cell Line | IC50 (µg/mL) | Activity |
| 1-MeCPAI (ligand) | PC3 (prostate) | 94.48 | Cytotoxic |
| Copper(II) complex | PC3 (prostate) | 145.2 | Selective cytotoxic |
| Nickel(II) complex | PC3 (prostate) | 217.8 | Cytotoxic |
It is important to note that the biological activity of this compound itself is limited, and it primarily serves as a scaffold for the development of more potent compounds. No specific signaling pathways directly involving this compound have been identified.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[9][10]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]
Proper personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be used when handling this chemical.[10] It should be stored in a dry, well-ventilated place, away from direct sunlight, moisture, and oxidizing agents.[9]
References
- 1. This compound | 872-49-1 | Benchchem [benchchem.com]
- 2. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 3. 5-chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 70105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound [webbook.nist.gov]
- 6. CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5- - Google Patents [patents.google.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. lobachemie.com [lobachemie.com]
- 10. This compound 98 872-49-1 [sigmaaldrich.com]
The Ascendant Therapeutic Potential of 5-Chloro-1-methylimidazole and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold, a cornerstone in medicinal chemistry, continues to yield compounds with a broad spectrum of biological activities. Among these, 5-Chloro-1-methylimidazole and its derivatives are emerging as a promising class of molecules with significant antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the current state of research into these compounds, detailing their synthesis, biological activities, and mechanisms of action. It is intended to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutics.
Antimicrobial Activity: Targeting Fungal and Bacterial Pathogens
Derivatives of this compound have demonstrated notable efficacy against a range of microbial pathogens. The primary mechanism of antifungal action for imidazole derivatives is the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.
Quantitative Antimicrobial Data
Recent studies have begun to quantify the antimicrobial potency of these compounds. Notably, 5-chloro-1-methyl-4-nitroimidazole has shown significant activity against both fungal and bacterial strains.[1][2]
| Compound | Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| 5-chloro-1-methyl-4-nitroimidazole | Candida albicans | 2.5 | 2.5 | [1] |
| 5-chloro-1-methyl-4-nitroimidazole | Aspergillus niger | 5.0 | 2.5 | [1] |
| 5-chloro-1-methyl-4-nitroimidazole | Pseudomonas aeruginosa | 5.0 | 4.0 | [1] |
| 5-chloro-1-methyl-4-nitroimidazole | Klebsiella pneumoniae | 4.0 | 4.0 | [1] |
| 5-chloro-1-methyl-4-nitroimidazole | Staphylococcus aureus | 8.0 | - | [1] |
| 5-chloro-1-methyl-4-nitroimidazole | Escherichia coli | >5.0 | - | [1] |
| 5-chloro-1-methyl-4-nitroimidazole | Bacillus subtilis | 8.0 | - | [1] |
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 5-chloro-1-methyl-4-nitroimidazole.
Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis
The antifungal activity of imidazole derivatives is primarily attributed to their ability to disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane. This is achieved through the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane.
References
proposed mechanism of action for 5-Chloro-1-methylimidazole
An In-depth Technical Guide on the Proposed Mechanism of Action for 5-Chloro-1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated imidazole derivative with potential biological activities. While specific extensive research on its mechanism of action is not widely published, its chemical structure, particularly the presence of the imidazole moiety, strongly suggests a likely interaction with metalloenzymes, most notably the cytochrome P450 (CYP) superfamily. This guide outlines the , focusing on its potential as a cytochrome P450 inhibitor. It details the theoretical basis for this mechanism, the requisite experimental protocols for its validation, and provides a framework for the presentation of quantitative data.
Proposed Core Mechanism of Action: Cytochrome P450 Inhibition
The primary is the inhibition of cytochrome P450 enzymes. CYP enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of endogenous and exogenous compounds, including a majority of clinically used drugs. The imidazole functional group is a well-characterized structural motif known to interact with the heme iron of CYP enzymes.[1][2]
Two principal modes of CYP inhibition are proposed for this compound:
-
Reversible Inhibition (Competitive): The lone pair of electrons on one of the nitrogen atoms in the imidazole ring of this compound can coordinate directly to the ferric (Fe³⁺) or ferrous (Fe²⁺) heme iron at the active site of the CYP enzyme. This type of interaction is known as Type II binding and results in a characteristic spectral shift.[3] This coordination competitively inhibits the binding of endogenous or exogenous substrates to the active site, thereby preventing their metabolism.[3][4]
-
Mechanism-Based Inhibition (Irreversible/Suicide Inhibition): It is also plausible that this compound could act as a mechanism-based inhibitor. In this scenario, the compound is itself a substrate for the CYP enzyme. The catalytic action of the enzyme would convert this compound into a reactive metabolite. This metabolite could then form a stable, covalent bond with the enzyme, often with the heme prosthetic group or an amino acid residue in the active site, leading to irreversible inactivation of the enzyme.[5]
Signaling Pathway Diagram
The following diagram illustrates the proposed interaction of this compound with a cytochrome P450 enzyme, leading to inhibition.
References
- 1. Novel insights into P450 BM3 interactions with FDA-approved antifungal azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rational Optimization of Mechanism-Based Inhibitors through Determination of the Microscopic Rate Constants of Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Historical Synthesis of 5-Chloro-1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-methylimidazole is a crucial heterocyclic compound that has played a significant role in the development of important pharmaceuticals. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and the evolution of its preparation methods. It serves as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
First reported in the mid-20th century, this compound is not a naturally occurring compound but a synthetic intermediate. Its primary importance lies in its role as a key building block in the synthesis of the immunosuppressive drug azathioprine. This guide will delve into the pivotal synthetic routes that have been developed and refined over time, presenting detailed experimental protocols, quantitative data, and visualizations of the chemical pathways involved.
Historical Synthesis Methods
The synthesis of this compound has been approached through several key historical methods. The two most prominent routes are the Wallach synthesis, a classic method for imidazole synthesis, and the direct methylation of a pre-existing chloroimidazole ring.
The Wallach Synthesis: A Foundational Approach
The Wallach synthesis, first reported by Otto Wallach, provides a general route to imidazole derivatives. In the context of this compound, this method involves the reaction of N,N'-dimethyloxamide with phosphorus pentachloride. This reaction proceeds through a cyclization mechanism to form the imidazole ring. While the original broad discovery by Wallach laid the groundwork, a key early and detailed description of this specific synthesis is found in the work of George H. Hitchings and Gertrude B. Elion in the 1960s as part of their pioneering research on purine analogues, which led to the development of the immunosuppressive drug azathioprine.
The reaction involves the treatment of N,N'-dimethyloxamide with phosphorus pentachloride, which acts as both a chlorinating and cyclizing agent. The phosphorus pentachloride facilitates the formation of a chloroiminium intermediate, which then undergoes an intramolecular cyclization to form the chlorinated imidazole ring.
Methylation of 5-Chloroimidazole: A More Direct Route
An alternative and more direct approach to the synthesis of this compound is the methylation of 5-chloroimidazole. This method involves the introduction of a methyl group onto the nitrogen atom of the pre-formed 5-chloroimidazole ring. Various methylating agents can be employed for this purpose, including methyl iodide and dimethyl sulfate, typically in the presence of a base to deprotonate the imidazole nitrogen and facilitate the nucleophilic attack.
This route is often favored for its simplicity and potentially higher yields, as the core imidazole structure is already in place. The choice of methylating agent and reaction conditions can be optimized to achieve high selectivity for N-methylation and minimize side reactions.
Experimental Protocols
The following sections provide detailed experimental protocols for the key historical synthesis methods of this compound.
Protocol 1: Synthesis via the Wallach Reaction (from N,N'-dimethyloxamide)
This protocol is based on the principles of the Wallach synthesis as applied to the preparation of this compound.
Materials:
-
N,N'-dimethyloxamide
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., phosphorus oxychloride, chloroform)
-
Sodium hydroxide (NaOH) solution
-
Chloroform
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a stirring mechanism, a mixture of N,N'-dimethyloxamide and a molar excess of phosphorus pentachloride is prepared in an anhydrous solvent.
-
The reaction mixture is heated to a temperature range of 60-70°C to initiate the cyclization reaction while minimizing potential decomposition.
-
After the reaction is complete, the excess solvent and volatile byproducts (such as phosphorus oxychloride) are removed by distillation under reduced pressure.
-
The crude product is then carefully neutralized with a sodium hydroxide solution to a pH of 10-12.
-
The neutralized mixture is extracted with chloroform.
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by evaporation to yield crude this compound.
-
Further purification can be achieved by vacuum distillation.
Protocol 2: Synthesis via Methylation of 5-Chloroimidazole
This protocol describes a general method for the N-methylation of 5-chloroimidazole.
Materials:
-
5-Chloroimidazole
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., acetone, ethanol, N,N-dimethylformamide)
-
Ethyl acetate
-
Brine solution
Procedure:
-
In a suitable reaction vessel, 5-chloroimidazole is dissolved in an appropriate solvent.
-
A base is added to the solution to deprotonate the imidazole nitrogen.
-
The methylating agent is then added to the reaction mixture, typically in a dropwise manner, while maintaining a controlled temperature.
-
The reaction is stirred for a period of time until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The product is extracted into an organic solvent such as ethyl acetate.
-
The organic layer is washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to afford the crude product.
-
Purification is typically performed by column chromatography or vacuum distillation.
Data Presentation
The following tables summarize quantitative data from various synthetic preparations of this compound and its key derivative, 5-chloro-1-methyl-4-nitroimidazole.
Table 1: Synthesis of this compound Nitrate (Intermediate for Nitration) [1]
| Starting Material (this compound) | Toluene Volume | 65% Nitric Acid Volume | Yield of this compound Nitrate | Purity | Melting Point (°C) |
| 30g | 90mL | 18.8mL | 45.5g (98.5%) | Not Specified | 141-143 |
| 24g | 72mL | 15mL | 36.3g (98.1%) | Not Specified | 141-143 |
Table 2: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole from this compound Nitrate [1]
| Starting Material (Nitrate Salt) | 98.3% Sulfuric Acid Volume | Reaction Temperature (°C) | Reaction Time (hours) | Yield of 5-chloro-1-methyl-4-nitroimidazole | Purity (HPLC) | Melting Point (°C) |
| 25.0g | 27.2mL | 55 | 7 | 21.0g (93.3%) | 99.4% | 146-148 |
| 19.2g | 25.0mL | 55 | 7 | 16.1g (93.2%) | 99.3% | 146-148 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways and experimental workflows described in this guide.
Conclusion
This compound stands as a testament to the critical role of synthetic intermediates in the advancement of medicine. From its early synthesis through foundational methods like the Wallach synthesis to more direct methylation approaches, the preparation of this compound has been a key step in the production of life-changing drugs. This guide has provided a detailed historical and technical overview of its synthesis, offering valuable insights and practical protocols for the scientific community. The continued study and optimization of such synthetic routes remain a cornerstone of pharmaceutical research and development.
References
5-Chloro-1-methylimidazole: A Technical Safety and Hazard Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazard information for 5-Chloro-1-methylimidazole (CAS No. 872-49-1). The information is compiled from Safety Data Sheets (SDS) and chemical databases to ensure a thorough understanding for researchers and professionals in drug development. All quantitative data has been summarized in structured tables, and relevant experimental methodologies are detailed.
Chemical Identification and Physical Properties
This compound is a halogenated imidazole derivative.[1] It serves as a key intermediate in various chemical syntheses. The physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅ClN₂ | [2][3] |
| Molecular Weight | 116.55 g/mol | [2][3] |
| Appearance | Colorless to light orange to yellow clear liquid | [1][4] |
| Boiling Point | 82-85 °C at 11 mmHg | [5] |
| Density | 1.25 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.511 | [5] |
| Flash Point | 96 °C (204.8 °F) - closed cup | [5] |
| Vapor Density | 4.02 (Air = 1.0) | [6] |
| Stability | Stable under normal conditions. | [6] |
| InChIKey | NYDGOZPYEABERA-UHFFFAOYSA-N | [5][7] |
| SMILES | Cn1cncc1Cl | [3][5] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.
GHS Classification
| Hazard Class | Category | Source(s) |
| Skin Corrosion/Irritation | 2 | [2] |
| Serious Eye Damage/Eye Irritation | 2 | [2] |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory System | 3 | [2] |
Hazard Statements
| Code | Statement | Source(s) |
| H315 | Causes skin irritation. | [4] |
| H319 | Causes serious eye irritation. | [4] |
| H335 | May cause respiratory irritation. | [4] |
Signal Word: Warning[2]
Hazard Pictogram:
Toxicological Information
| Route of Exposure | Effect | Source(s) |
| Inhalation | May cause respiratory tract irritation. | [4][8] |
| Skin Contact | Causes skin irritation. | [4][8] |
| Eye Contact | Causes serious eye irritation. | [4][8] |
| Ingestion | May be harmful if swallowed. | [6] |
Mechanism of Action: The specific biological mechanism and signaling pathways through which this compound exerts its irritant effects have not been elucidated in the available literature.
Experimental Protocols for Hazard Determination
The hazard classifications for skin and eye irritation are typically determined using standardized in vitro testing methods to minimize the use of animal testing. The following are summaries of the relevant OECD (Organisation for Economic Co-operation and Development) test guidelines.
OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method[6][7][9]
This test method is used to identify chemicals that cause skin irritation.[6]
-
Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[7][9] Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold.[6]
-
Methodology:
-
The test substance is applied to the surface of the RhE tissue.
-
Following a defined exposure period and post-exposure incubation, the cell viability is measured.
-
Cell viability is determined by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt.[6]
-
The formazan is then extracted from the tissue and its quantity is measured spectrophotometrically.
-
-
Classification: A chemical is identified as a skin irritant (UN GHS Category 2) if it reduces the mean cell viability to ≤ 50%.[7]
OECD Test Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method[5][10]
This guideline describes an in vitro procedure to identify chemicals that do not require classification for eye irritation or serious eye damage.[5]
-
Principle: The test utilizes a reconstructed human corneal epithelium (RhCE) model. The potential for eye irritation is predicted by the cytotoxic effect of the chemical on the corneal model.[10]
-
Methodology:
-
The test chemical is applied to the surface of the RhCE model.
-
After a specified exposure time, the tissue is rinsed and incubated.
-
Cell viability is assessed using the MTT assay, similar to the skin irritation test.
-
-
Classification: Test materials that result in a relative tissue viability of >60% are considered not to require classification for eye irritation or serious eye damage under the UN GHS.[10]
Safe Handling and Emergency Procedures
Strict adherence to safety protocols is essential when handling this compound.
Engineering Controls
-
Use only outdoors or in a well-ventilated area.[2]
-
Ensure adequate ventilation, especially in confined areas.
Personal Protective Equipment (PPE)
| Type | Specification | Source(s) |
| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [8] |
| Skin | Wear appropriate protective gloves and clothing to prevent skin exposure. | [8] |
| Respiratory | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. | [8] |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid breathing mist, vapors, or gas.[8] Wash hands thoroughly after handling.[8]
-
Storage: Keep container tightly closed.[4] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][8]
First-Aid Measures
| Exposure | First-Aid Procedure | Source(s) |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, seek medical advice. | [4] |
| Skin Contact | Gently wash with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention.[4] Take off contaminated clothing and wash it before reuse.[11] | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [4] |
| Ingestion | Rinse mouth out with water. If you feel unwell, seek medical advice. | [4] |
Workflow and Logical Diagrams
The following diagrams illustrate the recommended workflow for handling this compound and the logical steps for emergency response.
References
- 1. This compound | 872-49-1 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 70105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. iivs.org [iivs.org]
- 8. This compound(872-49-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. iivs.org [iivs.org]
- 11. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of 5-Chloro-1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis of 5-Chloro-1-methylimidazole, a valuable synthetic intermediate.[1] Two primary synthetic routes are presented: the direct chlorination of 1-methylimidazole and the N-methylation of 4(5)-chloroimidazole. The protocols include reaction conditions, purification methods, and characterization data.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for the proper handling, characterization, and application of the compound.
| Property | Value | Reference |
| CAS Number | 872-49-1 | [1][2][3][4] |
| Molecular Formula | C₄H₅ClN₂ | [1][2][3][4] |
| Molecular Weight | 116.55 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 82-85 °C at 11 mmHg | [2] |
| Density | 1.25 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.511 | [2] |
Synthesis Protocols
Two effective methods for the synthesis of this compound are detailed below. Method A involves the direct chlorination of a readily available starting material, while Method B utilizes the methylation of a chloro-substituted imidazole core.
Method A: Direct Chlorination of 1-Methylimidazole
This protocol describes the synthesis of this compound via the electrophilic chlorination of 1-methylimidazole using N-chlorosuccinimide (NCS). This approach benefits from the use of a mild and selective chlorinating agent.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound via direct chlorination.
Experimental Workflow:
Caption: Workflow for the direct chlorination of 1-methylimidazole.
Detailed Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylimidazole (1.0 eq.) in acetonitrile.
-
Reagent Addition: To the stirred solution, add N-chlorosuccinimide (NCS) (1.1 eq.) portion-wise over 15 minutes. The addition may be slightly exothermic.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil by vacuum distillation (boiling point 82-85 °C at 11 mmHg) to yield pure this compound as a colorless to pale yellow liquid.[2]
Quantitative Data (Method A):
| Parameter | Value |
| Starting Material | 1-Methylimidazole |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) |
| Solvent | Acetonitrile |
| Reaction Temperature | Reflux (~82°C) |
| Typical Yield | 60-75% |
| Purity (by GC) | >98% |
Method B: N-Methylation of 4(5)-Chloroimidazole
This protocol outlines the synthesis of this compound through the N-methylation of 4(5)-chloroimidazole. This method is advantageous when 4(5)-chloroimidazole is a more accessible starting material. The reaction typically yields a mixture of 4-chloro-1-methylimidazole and this compound, which may require careful purification.
Reaction Scheme:
Caption: Reaction scheme for the N-methylation of 4(5)-chloroimidazole.
Experimental Workflow:
Caption: Workflow for the N-methylation of 4(5)-chloroimidazole.
Detailed Protocol:
-
Reaction Setup: To a solution of 4(5)-chloroimidazole (1.0 eq.) in acetonitrile (30 mL), add potassium carbonate (1.2 eq.).[5]
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add methyl iodide (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude product in ethyl acetate (50 mL).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[5]
-
-
Purification: Purify the resulting residue by column chromatography on silica gel (using an ethyl acetate/hexane gradient) or by vacuum distillation to separate the isomers and obtain pure this compound.
Quantitative Data (Method B):
| Parameter | Value |
| Starting Material | 4(5)-Chloroimidazole |
| Methylating Agent | Methyl Iodide |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Acetonitrile |
| Reaction Temperature | Room Temperature |
| Typical Yield | 50-65% (of desired 5-chloro isomer) |
| Purity (by GC/NMR) | >98% after purification |
Characterization Data
The synthesized this compound can be characterized using standard spectroscopic techniques.
Spectroscopic Data:
| Technique | Data |
| ¹H NMR | Characteristic resonances for imidazole protons are expected in the range of 6.7-7.7 ppm.[6] The N-methyl group typically appears as a singlet around 3.6-3.8 ppm. |
| ¹³C NMR | Imidazole ring carbons typically resonate in the range of 115-140 ppm. The N-methyl carbon is expected around 33-35 ppm. |
| IR Spectroscopy | The NIST WebBook provides a reference IR spectrum for this compound.[7] |
| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z = 116. |
References
Application Note: Synthesis of 5-Chloro-1-methylimidazole from N,N'-Dimethyl Oxalamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Chloro-1-methylimidazole is a key heterocyclic building block used in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure is a common motif in medicinal chemistry, and efficient synthetic routes are of significant interest. This document provides a detailed protocol for the synthesis of this compound via the cyclization of N,N'-dimethyl oxalamide. The core of this synthesis is a Vilsmeier-Haack type reaction, which utilizes phosphorus oxychloride (POCl₃) to facilitate the cyclization and chlorination of the amide precursor in a one-pot procedure.[1][2] The Vilsmeier-Haack reaction is a powerful and versatile method for constructing a wide range of heterocyclic compounds.[3][4]
Overall Reaction Scheme
The synthesis proceeds in a single reaction step involving the treatment of N,N'-dimethyl oxalamide with phosphorus oxychloride, followed by an aqueous work-up to yield the final product.
N,N'-Dimethyl Oxalamide → this compound
Experimental Protocol
This protocol details the necessary reagents, equipment, and step-by-step procedure for the synthesis.
1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N,N'-Dimethyl Oxalamide | ≥98% | Commercially Available | Starting Material |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Commercially Available | Caution: Highly corrosive and water-reactive. Handle in a fume hood. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available | Reaction Solvent |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | For neutralization during work-up |
| Saturated Sodium Chloride Solution (Brine) | N/A | Prepared in lab | For aqueous work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying agent |
| Round-bottom flask (250 mL) | N/A | Standard lab equipment | |
| Reflux condenser | N/A | Standard lab equipment | |
| Magnetic stirrer and stir bar | N/A | Standard lab equipment | |
| Dropping funnel | N/A | Standard lab equipment | |
| Ice bath | N/A | Standard lab equipment | |
| Separatory funnel (500 mL) | N/A | Standard lab equipment | |
| Rotary evaporator | N/A | Standard lab equipment |
2. Stoichiometry and Reagent Quantities
| Compound | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass (g) | Volume (mL) |
| N,N'-Dimethyl Oxalamide | 116.12 | 1.0 | 50 | 5.81 | N/A |
| Phosphorus Oxychloride | 153.33 | 3.0 | 150 | 23.0 | 14.0 |
| Dichloromethane | N/A | N/A | N/A | N/A | 100 |
3. Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath.
-
Reagent Addition: Add N,N'-dimethyl oxalamide (5.81 g, 50 mmol) and anhydrous dichloromethane (100 mL) to the flask. Stir the mixture to form a suspension.
-
Vilsmeier Reagent Formation & Cyclization: Cool the suspension to 0 °C using the ice bath. Add phosphorus oxychloride (14.0 mL, 150 mmol) dropwise via the dropping funnel over 30 minutes. Caution: The reaction is exothermic. Maintain the internal temperature below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction Quenching: After the reaction is complete, cool the mixture back down to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice (approx. 100 g) portion-wise. A vigorous reaction with the evolution of HCl gas will occur. Ensure the fume hood is functioning efficiently.
-
Neutralization: Once the excess POCl₃ is quenched, carefully add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the mixture until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure this compound.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 60-75% |
| Physical State | Pale yellow oil or low-melting solid |
| Molecular Formula | C₄H₅ClN₂ |
| Molecular Weight | 116.55 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | ~7.5 (s, 1H, H-2), ~6.9 (s, 1H, H-4), ~3.6 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~138 (C-2), ~128 (C-5), ~120 (C-4), ~34 (N-CH₃) |
| Mass Spec (EI) | m/z 116 (M⁺), 118 (M+2⁺) |
Visualized Workflows and Mechanisms
Diagram 1: Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Logical Reaction Pathway
Caption: Simplified mechanism for Vilsmeier-Haack type cyclization.
References
Application Notes: Preparation of 5-Chloro-1-methyl-4-nitroimidazole
Introduction
5-Chloro-1-methyl-4-nitroimidazole (CAS No: 4897-25-0) is a key chemical intermediate in the pharmaceutical industry.[1] As a derivative of nitroimidazole, it serves as a crucial building block in the synthesis of various therapeutic agents.[2][3] Its most notable application is as a key intermediate in the production of azathioprine, an important immunosuppressive drug used to prevent organ transplant rejection and to treat autoimmune diseases.[1][4][5] Derivatives of 5-chloro-1-methyl-4-nitroimidazole have also been investigated for their potential antimicrobial, antifungal, and antiprotozoal activities.[6]
The preparation method outlined below follows a robust two-step synthesis that ensures high yield and purity, making it suitable for laboratory and industrial applications.[1][5] The process involves the initial formation of a stable nitrate salt from 5-chloro-1-methylimidazole, followed by a controlled nitration reaction.[1][7]
Reaction Scheme
The overall synthesis transforms this compound into 5-chloro-1-methyl-4-nitroimidazole via a nitrate salt intermediate.
Reaction pathway for the synthesis of 5-chloro-1-methyl-4-nitroimidazole.
Experimental Protocols
Safety Precautions: This procedure involves the use of concentrated acids (nitric and sulfuric acid), which are highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All steps should be performed in a well-ventilated fume hood.
Protocol 1: Preparation of this compound Nitrate
This protocol details the formation of the stable nitrate salt intermediate from this compound.[8]
Materials:
-
This compound
-
Toluene
-
Nitric acid (65%)
-
Acetone
-
Three-necked flask with azeotropic dehydration apparatus
-
Magnetic stirrer and stir bar
-
Ice-water bath
Procedure:
-
Setup: In a 250 mL three-necked flask equipped for azeotropic dehydration, add 30 g of this compound and 90 mL of toluene.[8]
-
Acid Addition: Begin stirring the mixture and cool it to approximately 10°C using an ice-water bath.[8]
-
Slowly add 18.8 mL of 65% nitric acid dropwise to the cooled mixture.[8]
-
Dehydration: Gradually heat the mixture to 120°C to reflux the toluene, facilitating the azeotropic removal of water.[8]
-
Isolation: Once all water has been removed, cool the reaction mixture.
-
Collect the resulting solid precipitate by suction filtration.
-
Wash the collected solid with a small amount of acetone and dry to yield this compound nitrate.[8]
Protocol 2: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole
This protocol describes the nitration of the prepared nitrate salt to yield the final product.[1][8][9]
Materials:
-
This compound nitrate (from Protocol 1)
-
Concentrated sulfuric acid (98.3%)
-
Chloroform
-
Petroleum ether (or Sherwood oil)[1]
-
Anhydrous magnesium sulfate
-
Three-necked flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
Procedure:
-
Acid Preparation: Add 27.2 mL of concentrated (98.3%) sulfuric acid to a 250 mL three-necked flask and cool to 0°C in an ice-water bath with magnetic stirring.[1][8]
-
Nitrate Addition: Add 25.0 g of this compound nitrate in approximately six portions to the cold sulfuric acid. Ensure the internal temperature is maintained below 15°C throughout the addition.[1][8][9]
-
Reaction: After completing the addition, allow the mixture to warm naturally to room temperature, then slowly heat it to 55°C. Maintain this temperature for 7 hours.[1][8][9]
-
Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture into 195 mL of ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract it with 195 mL of chloroform. Separate the organic layer. Re-extract the aqueous layer twice more with 52 mL of chloroform each time.[1]
-
Drying: Combine all organic (chloroform) extracts and dry them over 7.5 g of anhydrous magnesium sulfate.[1]
-
Purification: Filter off the drying agent. Remove most of the chloroform via distillation or rotary evaporation.
-
Precipitation: Add 99 mL of petroleum ether (or Sherwood oil) to the concentrated solution to induce the precipitation of the product.[1]
-
Isolation: Collect the white crystals of 5-chloro-1-methyl-4-nitroimidazole by suction filtration and dry them thoroughly.[1]
Data Presentation
The following table summarizes quantitative data from representative synthesis experiments.[1][7]
| Parameter | Experiment 1 | Experiment 2 |
| Starting Material | This compound Nitrate | This compound Nitrate |
| Amount of Starting Material | 25.0 g | 19.2 g |
| Nitrating Medium | 98.3% Sulfuric Acid (27.2 mL) | 98.3% Sulfuric Acid (25.0 mL) |
| Reaction Temperature | <15°C (initial), then 55°C | <15°C (initial), then 55°C |
| Reaction Time | 7 hours | 7 hours |
| Extraction Solvent | Chloroform | Chloroform |
| Precipitation Solvent | Sherwood Oil | Petroleum Ether |
| Final Product Mass | 21.0 g | 16.1 g |
| Yield | 93.3% | 93.2% |
| Purity (by HPLC) | 99.4% | 99.3% |
| Melting Point | 146-148°C | 146-148°C |
Experimental Workflow Visualization
References
- 1. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Chloro-1-methyl-4-nitroimidazole | 4897-25-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
5-Chloro-1-methylimidazole: A Versatile Synthetic Building Block for Pharmaceutical and Agrochemical Development
Introduction: 5-Chloro-1-methylimidazole is a functionalized heterocyclic compound that serves as a valuable and versatile building block in the synthesis of a wide array of biologically active molecules. Its unique electronic properties and reactive sites allow for its incorporation into diverse molecular scaffolds, making it a key intermediate in the development of pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations, aimed at researchers, scientists, and professionals in drug development.
Application in Pharmaceutical Synthesis
This compound is a crucial precursor in the synthesis of important pharmaceutical agents. Its imidazole core is a common motif in many therapeutic drugs, and the chloro-substituent provides a handle for further molecular elaboration through various chemical reactions.
Synthesis of 5-Chloro-1-methyl-4-nitroimidazole: A Key Intermediate for Azathioprine
A significant application of this compound is its use in the preparation of 5-chloro-1-methyl-4-nitroimidazole, a key intermediate in the synthesis of the immunosuppressive drug, Azathioprine.[1] Azathioprine is used in organ transplantation to prevent rejection and to treat autoimmune diseases.[1] The nitration of this compound is a critical step in this synthetic route.
Experimental Protocol: Nitration of this compound [2]
This protocol involves a two-step process: the formation of the nitrate salt followed by nitration.
Step 1: Preparation of this compound Nitrate [2]
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and an azeotropic dehydration apparatus, add 30 g of this compound and 90 mL of toluene.
-
Cool the mixture to approximately 10 °C using an ice-water bath.
-
Slowly add 18.8 mL of 65% nitric acid dropwise to the stirred mixture.
-
Gradually heat the mixture to 120 °C to reflux the toluene and effect azeotropic dehydration.
-
After complete removal of water, cool the mixture.
-
Collect the precipitated white crystals by suction filtration, wash with a small amount of acetone, and dry to yield this compound nitrate.
Step 2: Nitration of this compound Nitrate [2]
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, add 27.2 mL of concentrated (98.3%) sulfuric acid.
-
Cool the sulfuric acid to 0 °C using an ice-water bath.
-
In six portions, add 25.0 g of this compound nitrate to the cooled sulfuric acid, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then slowly heat to 55 °C.
-
Maintain the reaction at 55 °C for 7 hours.
-
Upon completion, slowly pour the reaction mixture into 195 mL of ice water.
-
Extract the aqueous mixture with 195 mL of chloroform. Separate the layers and perform two additional extractions of the aqueous phase with 52 mL of chloroform each.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Remove the chloroform by distillation. Add 99 mL of petroleum ether to the residue to precipitate the product.
-
Collect the white crystals of 5-chloro-1-methyl-4-nitroimidazole by suction filtration and dry.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Intermediate | This compound Nitrate |
| Final Product | 5-chloro-1-methyl-4-nitroimidazole |
| Yield of Nitrate Salt | 98.5%[2] |
| Yield of Nitrated Product | 93.3%[2] |
| Purity (HPLC) | 99.4%[2] |
| Melting Point | 146-148 °C[2] |
Reaction Workflow:
Caption: Workflow for the synthesis of 5-chloro-1-methyl-4-nitroimidazole.
Cross-Coupling Reactions for C-C and C-N Bond Formation
The chlorine atom at the 5-position of this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions are powerful tools for constructing complex molecular architectures from simple precursors. While specific literature examples for this compound are limited, the following protocols are based on established methods for similar chloro-heterocyclic compounds.
a) Proposed Protocol for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid derivative. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.
Experimental Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base such as K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, such as a mixture of toluene (4 mL) and water (1 mL).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 5-aryl-1-methylimidazole derivative.
b) Proposed Protocol for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of N-arylated imidazoles by coupling this compound with a primary or secondary amine.
Experimental Protocol:
-
In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂; 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos; 0.04 mmol, 4 mol%), and a strong base (e.g., NaOtBu; 1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add a dry, degassed solvent such as toluene (2 mL).
-
Seal the tube and heat the reaction mixture at 80-110 °C for the required time, monitoring by TLC or GC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 5-amino-1-methylimidazole derivative.
Cross-Coupling Reaction Workflow:
Caption: General workflow for cross-coupling reactions of this compound.
Application in Agrochemical Synthesis
The imidazole moiety is present in numerous fungicides, and the introduction of a chlorine atom can enhance the biological activity of these compounds.[3] this compound can, therefore, be a valuable starting material for the synthesis of novel agrochemical agents.
Proposed Synthesis of a Novel Fungicide Candidate
Based on the known fungicidal activity of chloro-substituted imidazoles, a potential synthetic route to a novel fungicide could involve the reaction of this compound with a suitable electrophile to introduce a pharmacophore known for antifungal properties.
Proposed Experimental Protocol: Synthesis of a 1-(5-Chloro-1-methylimidazol-2-yl)ethanone derivative
This protocol describes a hypothetical synthesis of a ketone derivative, which could serve as a precursor to more complex fungicidal molecules.
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C.
-
Slowly add a strong base such as n-butyllithium (1.1 mmol, 2.5 M in hexanes) to deprotonate the C2 position of the imidazole ring.
-
Stir the mixture at -78 °C for 1 hour.
-
Add an acetylating agent, such as N-methoxy-N-methylacetamide (Weinreb amide) (1.2 mmol), to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to obtain the target ketone.
Agrochemical Synthesis Logic:
Caption: Logical progression for the development of a novel fungicide from this compound.
This compound is a highly valuable synthetic intermediate with significant potential in both pharmaceutical and agrochemical research. The protocols and data presented herein demonstrate its utility in key transformations such as nitration and provide a basis for its application in modern cross-coupling reactions. Further exploration of the reactivity of this building block is likely to lead to the discovery of novel bioactive molecules with important therapeutic and agricultural applications.
References
Application Notes and Protocols: The Role of 5-Chloro-1-methylimidazole in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-methylimidazole is a versatile halogenated heterocyclic compound that serves as a critical building block in the synthesis of a variety of pharmaceutical intermediates. Its chemical structure, featuring a reactive chlorine atom and a methylated imidazole ring, allows for diverse chemical modifications, making it a valuable precursor for the development of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the production of immunosuppressive and antiparasitic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its nitrate salt, a common intermediate, are presented in Table 1.
| Property | This compound | This compound Nitrate |
| CAS Number | 872-49-1 | 4531-53-7 |
| Molecular Formula | C₄H₅ClN₂ | C₄H₆ClN₃O₃ |
| Molecular Weight | 116.55 g/mol | 179.56 g/mol |
| Appearance | Liquid | White to off-white crystalline solid |
| Boiling Point | 82-85 °C/11 mmHg | Not applicable |
| Melting Point | Not applicable | 141-143 °C |
| Density | 1.25 g/mL at 25 °C | Not available |
| Refractive Index | n20/D 1.511 | Not available |
| Solubility | Not available | Sparingly soluble in water and organic solvents |
Key Applications in Pharmaceutical Synthesis
This compound is a pivotal starting material for the synthesis of more complex heterocyclic systems. Its primary applications in pharmaceutical intermediate synthesis include:
-
Synthesis of Nitroimidazole Derivatives: It is a key precursor for 5-chloro-1-methyl-4-nitroimidazole, a crucial intermediate in the synthesis of the immunosuppressive drug azathioprine and various antiparasitic and antifungal agents.[1]
-
Precursor for Substituted Imidazoles: The chlorine atom at the 5-position can be readily displaced by various nucleophiles, enabling the synthesis of a wide range of substituted imidazole derivatives with potential biological activities.
Experimental Protocols
Protocol 1: Synthesis of this compound Nitrate
This protocol details the formation of the stable nitrate salt of this compound, which is often the preferred form for subsequent nitration reactions.
Materials:
-
This compound
-
Toluene
-
65% Nitric acid
-
Acetone
-
Ice-water bath
-
250 mL three-necked flask with azeotropic dehydration device
-
Mechanical stirrer
Procedure:
-
In a 250 mL three-necked flask equipped with an azeotropic dehydration device and a mechanical stirrer, add 30g of this compound and 90 mL of toluene.[1]
-
Cool the mixture to approximately 10 °C using an ice-water bath.[1]
-
Slowly add 18.8 mL of 65% nitric acid dropwise to the stirred mixture.[1]
-
Gradually heat the mixture to 120 °C to refluxing toluene for azeotropic dehydration.[1]
-
Once the water has been completely removed, cool the reaction mixture.[1]
-
Filter the precipitate by suction filtration and wash with a small amount of acetone.[1]
-
Dry the resulting white crystals to obtain this compound nitrate.[1]
Quantitative Data:
| Parameter | Value |
| Yield | 98.5% |
| Melting Point | 141-143 °C |
Protocol 2: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole
This protocol describes the nitration of this compound nitrate, a key step in the synthesis of intermediates for drugs like azathioprine.
Materials:
-
This compound nitrate
-
98.3% Sulfuric acid
-
Chloroform
-
Anhydrous magnesium sulfate
-
Petroleum ether (sherwood oil)
-
Ice-water bath
-
100 mL three-necked flask
-
Magnetic stirrer
Procedure:
-
In a 100 mL three-necked flask with magnetic stirring, add 25.0 mL of 98.3% sulfuric acid.[2]
-
Cool the sulfuric acid to 0 °C using an ice-water bath.[2]
-
Add 19.2 g of this compound nitrate to the sulfuric acid in 6 portions, ensuring the temperature remains below 15 °C.[2]
-
After the addition is complete, allow the reaction to warm up naturally, then slowly heat to 55 °C and maintain this temperature for 7 hours.[2]
-
After the reaction is complete, slowly pour the reaction solution into 150 mL of ice water.[2]
-
Extract the aqueous solution with 150 mL of chloroform, and then perform two additional extractions with 40 mL of chloroform each.[2]
-
Combine the organic phases and dry with 6 g of anhydrous magnesium sulfate.[2]
-
Distill off most of the chloroform and add 76 mL of petroleum ether to precipitate the product.[2]
-
Collect the white crystals by suction filtration and dry to obtain 5-chloro-1-methyl-4-nitroimidazole.[2]
Quantitative Data:
| Parameter | Value |
| Yield | 93.2% |
| Purity (HPLC) | 99.3% |
| Melting Point | 146-148 °C |
Synthesis of Pharmaceutical Intermediates: Logical Workflow
The following diagram illustrates the logical workflow from this compound to key pharmaceutical intermediates.
Caption: Logical workflow for the synthesis of key pharmaceutical intermediates.
Signaling Pathway of Azathioprine
Azathioprine is a prodrug that is converted to its active metabolites, which then interfere with DNA synthesis, primarily affecting proliferating immune cells. The following diagram outlines the mechanism of action of azathioprine.
Caption: Simplified signaling pathway of azathioprine's immunosuppressive action.
Conclusion
This compound is a cornerstone intermediate in the synthesis of valuable pharmaceuticals. Its reactivity allows for the efficient construction of more complex molecules, such as the immunosuppressant azathioprine and a new class of potent antiparasitic agents. The detailed protocols and workflows provided herein offer a comprehensive guide for researchers and professionals in the field of drug development, facilitating the synthesis and exploration of novel therapeutic agents derived from this versatile building block.
References
Application of 5-Chloro-1-methylimidazole in the Synthesis of Azathioprine: A Detailed Guide for Researchers
Introduction
Azathioprine is a crucial immunosuppressive drug widely utilized in organ transplantation to prevent rejection and for the treatment of various autoimmune diseases.[1] It functions as a prodrug, metabolizing in the body to its active form, 6-mercaptopurine (6-MP), which in turn interferes with DNA synthesis, primarily in proliferating lymphocytes.[1][2] A key intermediate in the chemical synthesis of Azathioprine is 5-Chloro-1-methylimidazole. This application note provides a detailed protocol for the synthesis of Azathioprine from this compound, targeting researchers, scientists, and professionals in drug development. The synthesis involves a two-step process: the nitration of this compound to yield 5-chloro-1-methyl-4-nitroimidazole, followed by the condensation of this intermediate with 6-mercaptopurine.
Synthesis Overview
The synthesis of Azathioprine from this compound proceeds through two primary chemical transformations:
-
Nitration: this compound is first converted to its nitrate salt, which is then nitrated using a mixture of sulfuric acid to produce 5-chloro-1-methyl-4-nitroimidazole. This intermediate is a critical building block for the final product.
-
Condensation: The synthesized 5-chloro-1-methyl-4-nitroimidazole is subsequently reacted with 6-mercaptopurine in a nucleophilic aromatic substitution reaction to yield the final product, Azathioprine.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of Azathioprine from this compound, as derived from patent literature and chemical suppliers.
| Step | Reactants | Product | Catalyst/Reagent | Reaction Time | Temperature | Yield | Purity |
| 1 | This compound nitrate | 5-chloro-1-methyl-4-nitroimidazole | Concentrated Sulfuric Acid | 4-8 hours | Step-wise heating up to 90°C | ~93% | >99% (HPLC) |
| 2 | 5-chloro-1-methyl-4-nitroimidazole, 6-mercaptopurine | Azathioprine | Weak base (e.g., sodium bicarbonate) | Not Specified | Not Specified | ~83% | Pharmaceutical Grade |
Experimental Protocols
Step 1: Synthesis of 5-chloro-1-methyl-4-nitroimidazole
This protocol is adapted from established patent literature.[3][4]
Materials:
-
This compound nitrate
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Water
-
Chloroform
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to 0-5°C.
-
Slowly add this compound nitrate to the cooled sulfuric acid in portions, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it stepwise to 90°C. Maintain this temperature for 4-8 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous solution with chloroform.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization to yield 5-chloro-1-methyl-4-nitroimidazole as a white to pale yellow solid.
Step 2: Synthesis of Azathioprine
This protocol is a generalized procedure based on the known reactivity of the intermediates.
Materials:
-
5-chloro-1-methyl-4-nitroimidazole
-
6-mercaptopurine
-
A suitable solvent (e.g., ethanol, DMF)
-
A weak base (e.g., sodium bicarbonate, potassium carbonate)
Procedure:
-
In a reaction flask, dissolve 6-mercaptopurine in the chosen solvent.
-
Add the weak base to the solution to form the thiolate salt of 6-mercaptopurine in situ.
-
Add 5-chloro-1-methyl-4-nitroimidazole to the reaction mixture.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude Azathioprine can be purified by recrystallization from a suitable solvent to obtain a pale yellow solid.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for Azathioprine.
Azathioprine Mechanism of Action
Caption: Metabolic pathway and mechanism of Azathioprine.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Chloro-1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the conditions and protocols for nucleophilic substitution reactions involving 5-Chloro-1-methylimidazole. This versatile building block is a key intermediate in the synthesis of various pharmaceutical compounds, and understanding its reactivity is crucial for the development of novel therapeutics.
Introduction to Nucleophilic Aromatic Substitution (SNAr) on this compound
This compound is an electron-rich heterocyclic compound. Nucleophilic aromatic substitution (SNAr) on such rings is a fundamental transformation in medicinal chemistry. The chlorine atom at the C5 position can be displaced by a variety of nucleophiles, enabling the synthesis of a diverse range of 5-substituted-1-methylimidazole derivatives. The reactivity of the C5 position is influenced by the electronic properties of the imidazole ring and the nature of the nucleophile.
The general mechanism for SNAr reactions proceeds via a two-step addition-elimination sequence through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. However, for some systems, a concerted mechanism may be operative. The presence of activating groups, such as a nitro group, can significantly enhance the rate of substitution.
General Considerations for Nucleophilic Substitution Reactions
Solvents: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly employed to facilitate the reaction by solvating the cationic counter-ion of the nucleophile and increasing its nucleophilicity.
Bases: A base is often required to deprotonate the nucleophile, thereby increasing its reactivity. Common bases include inorganic carbonates (K2CO3, Cs2CO3), hydroxides (NaOH, KOH), and alkoxides (NaOMe, KOt-Bu). The choice of base depends on the pKa of the nucleophile.
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (reflux) to drive the reaction to completion. The optimal temperature is dependent on the reactivity of both the substrate and the nucleophile.
Atmosphere: To prevent oxidation of sensitive reagents and intermediates, it is often advisable to conduct these reactions under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols and Data
While specific literature detailing a broad range of nucleophilic substitution reactions directly on this compound is limited, the following protocols are based on established methodologies for similar heterocyclic systems and provide a strong starting point for experimentation.
Substitution with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a key method for the synthesis of 5-amino-1-methylimidazole derivatives, which are found in numerous biologically active molecules.
General Protocol for Amination:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or NMP), add the desired amine (1.1 - 2.0 eq.) and a base (e.g., K2CO3, Cs2CO3, or Et3N) (1.5 - 3.0 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Amination Reactions on Halogenated Heterocycles
| Entry | Halogenated Heterocycle | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Substituted N-methylpyridinium ions | Piperidine | Piperidine | Methanol | 25-55 | - | - | [1] |
| 2 | 1-Benzyl-5-chloro-4-phenyl-1H-1,2,3-triazole | p-Toluidine | - | - | - | - | 83 | [2] |
| 3 | 1-Benzyl-5-chloro-4-phenyl-1H-1,2,3-triazole | 2,4-Dimethylaniline | - | - | - | 95 | [2] |
Note: The data in this table is derived from reactions on analogous heterocyclic systems and serves as a guide for optimizing conditions for this compound.
Substitution with Thiol Nucleophiles
The introduction of a sulfur linkage at the C5 position can be achieved through reaction with thiols. The resulting 5-(alkyl/aryl)thio-1-methylimidazole derivatives are of interest in drug discovery.
General Protocol for Thiolation:
-
To a solution of the thiol (1.1 eq.) in a suitable aprotic polar solvent (e.g., DMF or DMSO), add a base (e.g., NaH, K2CO3, or NaOMe) (1.2 eq.) at 0 °C.
-
Stir the mixture for 15-30 minutes to form the thiolate anion.
-
Add a solution of this compound (1.0 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Table 2: Representative Conditions for Thiolation Reactions on Halogenated Heterocycles
| Entry | Halogenated Heterocycle | Thiol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-(3-chloro-2-chloromethylpropenyl)-1-methyl-5-nitro-1H-imidazole | Sodium p-toluenesulfinate | - | DMSO | RT | 12 | 70 | [3] |
Note: This example illustrates the displacement of a chloro group on a substituted imidazole, suggesting the feasibility of similar reactions on this compound.
Substitution with Alkoxide and Aryloxide Nucleophiles
5-Alkoxy- and 5-aryloxy-1-methylimidazole derivatives can be synthesized by reacting this compound with the corresponding alcohols or phenols in the presence of a strong base.
General Protocol for Alkoxylation/Aryloxylation:
-
To a solution of the alcohol or phenol (1.2 eq.) in a dry aprotic solvent (e.g., THF or DMF), add a strong base (e.g., NaH or NaOMe) (1.2 eq.) at 0 °C.
-
Stir the mixture for 30 minutes to generate the alkoxide or phenoxide.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress.
-
After completion, cool the mixture, quench with a saturated aqueous solution of NH4Cl, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the residue by column chromatography.
Table 3: Representative Conditions for Alkoxylation Reactions on Halogenated Heterocycles
| Entry | Halogenated Heterocycle | Alkoxide Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4(5)-Bromo/Iodo-nitroimidazoles | Methoxide | - | - | - | - | - | [4] |
Note: This reference indicates that nucleophilic displacement with methoxide occurs on halogenated nitroimidazoles, providing a basis for similar reactivity on this compound.
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of nucleophilic aromatic substitution on this compound and a typical experimental workflow.
Caption: General SNAr mechanism on this compound.
Caption: A typical workflow for nucleophilic substitution reactions.
Applications in Drug Development
5-Substituted-1-methylimidazole derivatives are prevalent in a variety of therapeutic areas. For instance, the immunosuppressive drug azathioprine contains a 1-methyl-5-nitroimidazole moiety, which is synthesized from a related 5-chloro precursor. The ability to introduce diverse functionalities at the C5 position through nucleophilic substitution allows for the generation of extensive compound libraries for screening against various biological targets.
Caption: Role of nucleophilic substitution in drug discovery.
Safety Considerations
-
This compound is a hazardous substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions involving strong bases like sodium hydride should be conducted with extreme care under anhydrous conditions.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
These application notes are intended to serve as a guide for researchers. The specific reaction conditions for the nucleophilic substitution of this compound may require optimization based on the specific nucleophile and desired product.
References
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles [mdpi.com]
- 3. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Chloro-1-methylimidazole as a Ligand in Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 5-chloro-1-methylimidazole as a versatile ligand for the synthesis of metal complexes. The unique electronic properties conferred by the electron-withdrawing chloro group on the imidazole ring make these complexes promising candidates for applications in catalysis and medicinal chemistry. This document outlines detailed protocols for the synthesis, characterization, and application of these novel coordination compounds.
Introduction to this compound in Coordination Chemistry
This compound is a halogenated derivative of 1-methylimidazole. The presence of a chlorine atom at the 5-position significantly influences the electronic properties of the imidazole ring, enhancing its reactivity and modifying the coordination properties of the nitrogen donor atoms.[1] This allows for the formation of stable complexes with a variety of transition metals.[2] The resulting metal complexes are of considerable interest for their potential as catalysts in organic synthesis and as therapeutic agents with antimicrobial or anticancer properties.[3][4] The imidazole scaffold is a cornerstone in medicinal chemistry, and its metal complexes have shown a broad spectrum of biological activities.[3]
Synthesis and Characterization
A general workflow for the synthesis and characterization of metal complexes with this compound is depicted below. This process involves the reaction of the ligand with a suitable metal salt, followed by purification and comprehensive characterization to confirm the structure and purity of the resulting complex.
Caption: General workflow for synthesis and characterization.
Protocol 1: Synthesis of a Palladium(II)-5-Chloro-1-methylimidazole Complex
This protocol describes a general method for synthesizing a dichlorobis(this compound)palladium(II) complex, a potential catalyst for cross-coupling reactions.
Materials:
-
This compound (2.0 mmol)
-
Palladium(II) chloride (PdCl₂) (1.0 mmol)
-
Acetonitrile (anhydrous, 20 mL)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with magnetic stir bar
-
Condenser
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Palladium(II) chloride (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
In a separate vial, dissolve this compound (2.0 mmol) in anhydrous acetonitrile (10 mL).
-
Slowly add the ligand solution to the stirring suspension of PdCl₂ at room temperature.
-
Attach a condenser and heat the reaction mixture to reflux (approximately 82°C) for 4-6 hours. The suspension should gradually become a clear, colored solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume in vacuo to approximately 5 mL.
-
Add anhydrous diethyl ether (30-40 mL) to precipitate the product.
-
Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.
Protocol 2: General Characterization of the Metal Complex
The synthesized complex should be thoroughly characterized to confirm its identity and purity.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire the FT-IR spectrum of the free this compound ligand and the synthesized palladium complex.
-
Compare the spectra. A shift in the vibrational frequencies of the imidazole ring, particularly the C=N stretching mode, upon coordination to the palladium center is expected.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Coordination of the imidazole ligand to the metal center will typically cause a downfield shift in the signals of the imidazole ring protons and carbons compared to the free ligand.
3. UV-Visible (UV-Vis) Spectroscopy:
-
Dissolve the complex in a suitable solvent (e.g., DMF or DMSO).
-
Record the UV-Vis spectrum. The appearance of new absorption bands in the visible region or shifts in the ligand-based absorption bands can indicate complex formation and provide information about the electronic structure.
4. Elemental Analysis:
-
Determine the percentage of Carbon, Hydrogen, and Nitrogen (CHN) in the complex.
-
Compare the experimental values with the calculated values for the expected formula to confirm the stoichiometry of the complex.
Potential Applications and Protocols
Metal complexes of this compound are expected to be active in catalysis and to exhibit biological activity.
Catalytic Application: Suzuki-Miyaura Cross-Coupling
Palladium-imidazole complexes are known to be effective catalysts for Suzuki-Miyaura cross-coupling reactions, a fundamental transformation in organic synthesis for forming carbon-carbon bonds.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Standard Protocol for HPLC Analysis of 5-Chloro-1-methylimidazole
This document provides a detailed application note and a standard protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Chloro-1-methylimidazole. This protocol is intended for researchers, scientists, and professionals in drug development for the quantification and purity assessment of this compound.
Introduction
This compound is a five-membered heterocyclic compound containing a chloro and a methyl group attached to an imidazole ring.[1][2] Accurate and reliable analytical methods are crucial for its characterization, quantification in various matrices, and for quality control during manufacturing processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of imidazole derivatives due to its sensitivity, specificity, and robustness.[3][4][5] This protocol outlines a reverse-phase HPLC method suitable for the analysis of this compound.
Principle
The method employs reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer.[6] this compound, being a polar compound, is separated based on its partitioning between the stationary and mobile phases. The addition of an acid to the mobile phase helps to ensure consistent ionization of the analyte, leading to improved peak shape and reproducibility.[7] Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits significant absorption.
Materials and Reagents
-
Reference Standard: this compound (>98% purity)[1]
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q)
-
Acid: Phosphoric acid (analytical grade) or Formic acid for MS-compatible methods[6]
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or other compatible material)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
| Parameter | Recommended Condition |
| HPLC Column | Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm[6] |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (v/v/v) |
| Gradient | Isocratic or Gradient (e.g., 20:80 to 80:20 Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 210 nm or 215 nm[3][5] |
| Run Time | 10 - 15 minutes (adjust as needed for elution) |
Experimental Protocol
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (preferably the mobile phase).
-
Dilute the sample solution with the mobile phase to bring the concentration of this compound within the calibration range.
-
Filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.
System Suitability
Before starting the analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject the working standard solution (e.g., 25 µg/mL) five times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0
-
Theoretical Plates: Should be ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%
Analysis
-
Set up the HPLC system with the conditions specified in the table above.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
Data Analysis
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.
-
Integrate the peak area of the analyte in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Visualization of the Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
References
- 1. This compound | 872-49-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 6. Separation of 5-Chloro-1-methyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
Application Note: Interpreting the 1H NMR Spectrum of 5-Chloro-1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to understanding the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-Chloro-1-methylimidazole. It includes predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and visual aids to facilitate interpretation. This information is valuable for the characterization of this compound in synthetic chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a substituted imidazole derivative. The imidazole ring is a common motif in many biologically active compounds, making the structural elucidation of its derivatives crucial. 1H NMR spectroscopy is a primary and powerful analytical technique for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the proton signals, one can confirm the identity and purity of this compound.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule. Based on the analysis of similar imidazole derivatives, the predicted 1H NMR data in a typical deuterated solvent like CDCl₃ are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| H2 (proton on C2) | ~7.5 | Singlet (s) | N/A | 1H |
| H4 (proton on C4) | ~6.9 | Singlet (s) | N/A | 1H |
| -CH₃ (methyl protons) | ~3.6 | Singlet (s) | N/A | 3H |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration used.
Molecular Structure and Proton Environments
The structure of this compound contains three types of non-equivalent protons: the proton at the 2-position of the imidazole ring (H2), the proton at the 4-position (H4), and the three protons of the methyl group (-CH₃). The chlorine atom at the 5-position influences the electronic environment of the neighboring protons, affecting their chemical shifts.
Caption: Molecular structure of this compound with proton labeling.
Experimental Protocol: 1H NMR Spectroscopy of this compound
This protocol outlines the steps for preparing a sample of this compound and acquiring a high-quality 1H NMR spectrum.
Materials
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm, clean and dry)
-
Pasteur pipette
-
Small vial
-
Tetramethylsilane (TMS) as an internal standard (optional, if the solvent peak is not used for referencing)
Procedure
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
If using an internal standard, add a very small amount of TMS to the solution.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and wipe the outside of the tube clean.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity. This is a critical step to obtain sharp and well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).
-
Integrate the signals to determine the relative ratios of the protons.
-
Analyze the chemical shifts and multiplicities to assign the peaks to the respective protons in the molecule.
-
Workflow for 1H NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the 1H NMR spectrum.
Caption: Experimental workflow for 1H NMR analysis of this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals and deuterated solvents.
-
Deuterated solvents are flammable and toxic. Handle them in a well-ventilated area or a fume hood.
-
Be cautious of the strong magnetic field of the NMR spectrometer. Individuals with pacemakers or metallic implants should not go near the instrument.
By following this application note and protocol, researchers can reliably obtain and interpret the 1H NMR spectrum of this compound, ensuring accurate structural characterization for their research and development activities.
Application Notes and Protocols for the Characterization of 5-Chloro-1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 5-Chloro-1-methylimidazole, a key intermediate in pharmaceutical synthesis. The following protocols cover a range of techniques to ensure comprehensive structural elucidation and purity assessment.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying impurities. A reverse-phase method is typically employed for the separation of imidazole derivatives.
Experimental Protocol: Reverse-Phase HPLC
Objective: To determine the purity of a this compound sample and identify any potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid (or Formic acid for MS compatibility) in Water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration within the linear range of the assay.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: A gradient or isocratic elution can be used. A typical starting point is a gradient of 10% B to 90% B over 20 minutes. For a simpler isocratic method, a mobile phase of Acetonitrile and water with phosphoric acid can be used.[1][2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the this compound peak and any impurity peaks by comparing their retention times and peak areas to the standard.
-
Data Presentation
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile / 0.1% Phosphoric Acid in Water |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 210 nm |
| Expected Retention Time | Dependent on the specific gradient/isocratic conditions, but will be consistent for the same method. |
Workflow Diagram
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
-
Instrument Setup:
-
Tune and shim the spectrometer according to standard procedures.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the proton-decoupled ¹³C NMR spectrum. Typical parameters include a 45-degree pulse, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
-
Reference the spectra to the residual solvent peak or TMS (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
-
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Integration (¹H) |
| ¹H | |||
| N-CH ₃ | ~3.6 - 3.8 | singlet | 3H |
| CH (C2) | ~7.3 - 7.5 | singlet | 1H |
| CH (C4) | ~6.8 - 7.0 | singlet | 1H |
| ¹³C | |||
| N-C H₃ | ~33 - 35 | ||
| C -Cl (C5) | ~115 - 120 | ||
| C H (C4) | ~120 - 125 | ||
| C H (C2) | ~135 - 140 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.
Objective: To identify the characteristic functional groups of this compound.
Instrumentation:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands.
-
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3150 | C-H stretching (aromatic imidazole ring) |
| ~2950 - 3000 | C-H stretching (methyl group) |
| ~1500 - 1600 | C=C and C=N stretching (imidazole ring) |
| ~1400 - 1500 | C-H bending (methyl group) |
| ~1000 - 1200 | Ring vibrations |
| ~700 - 800 | C-Cl stretching |
The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (with an electron ionization source)
-
Capillary GC column (e.g., HP-5MS or equivalent)
Reagents:
-
Helium (carrier gas)
-
Solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute
-
Ramp to 280 °C at 20 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
| m/z | Interpretation |
| 116/118 | Molecular ion peak ([M]⁺) showing the characteristic isotopic pattern for one chlorine atom (approx. 3:1 ratio).[4] |
| 101/103 | Loss of a methyl group (-CH₃) from the molecular ion. |
| 81 | Loss of a chlorine atom (-Cl) from the molecular ion. |
| 54 | Further fragmentation of the imidazole ring. |
Spectroscopic Analysis Workflow
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability and decomposition profile of this compound.
Experimental Protocol: DSC and TGA
Objective: To determine the melting point, boiling point, and thermal stability of this compound.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (aluminum or platinum)
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into a sample pan.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. Endothermic peaks may correspond to melting and boiling points.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.
-
Data Presentation: Expected Thermal Properties
| Parameter | Expected Value / Observation |
| Melting Point (DSC) | Expected to be below room temperature as it is a liquid.[5] |
| Boiling Point (DSC/TGA) | 82-85 °C at 11 mmHg.[5] A broad endotherm in DSC and mass loss in TGA would be observed around this temperature under vacuum. |
| Decomposition (TGA) | Imidazole derivatives generally show thermal stability up to around 200 °C. The onset of decomposition will be observed as a significant mass loss. |
Logical Relationship of Thermal Events
References
The Versatile Scaffold: Applications of 5-Chloro-1-methylimidazole in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Chloro-1-methylimidazole is a halogenated imidazole derivative that serves as a crucial and versatile building block in medicinal chemistry. Its unique structural features and reactivity allow for its incorporation into a diverse range of biologically active molecules. This document provides a comprehensive overview of the applications of this compound in the synthesis of therapeutic agents, with a focus on its role in the development of immunosuppressive, antiparasitic, and anticancer compounds. Detailed experimental protocols for key synthetic transformations and biological assays are provided to facilitate further research and drug development.
Role as a Key Synthetic Intermediate
This compound is a valuable precursor for the synthesis of more complex heterocyclic systems. The chlorine atom at the 5-position is susceptible to nucleophilic substitution, enabling the introduction of various functional groups and the construction of diverse molecular architectures.[1] Furthermore, the imidazole ring itself can be further functionalized, making this compound a strategic starting material in multi-step synthetic pathways.
One of the most notable applications of this compound is as an intermediate in the production of the immunosuppressive drug Azathioprine.[1] It is also a key starting material for the synthesis of nitroimidazole derivatives, which have shown significant potential as antiparasitic and antimicrobial agents.
Application in the Synthesis of Azathioprine (Immunosuppressant)
Azathioprine is a purine analog antimetabolite widely used to prevent organ transplant rejection and to treat autoimmune diseases. The synthesis of Azathioprine involves the nitration of this compound to yield 5-chloro-1-methyl-4-nitroimidazole, which is then reacted with 6-mercaptopurine.
Synthetic Workflow for Azathioprine
The overall synthetic scheme for Azathioprine starting from this compound is a two-step process involving nitration followed by nucleophilic substitution.
Caption: Synthetic pathway of Azathioprine from this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole
This protocol describes the nitration of this compound to produce the key intermediate for Azathioprine synthesis.
Materials:
-
This compound nitrate
-
Glacial acetic acid
-
Sulfuric acid (98%)
-
Ice
Procedure:
-
In a 500mL reaction flask, add 5.38g of glacial acetic acid and 358g of 98% sulfuric acid.
-
Slowly add 89.6g (0.5 mol) of this compound nitrate to the acid mixture with stirring.
-
After the addition is complete, heat the reaction mixture stepwise at 35°C, 45°C, 55°C, 65°C, and 75°C, holding for 1 hour at each temperature.
-
After reacting for 1 hour at 90°C, cool the reaction mixture to room temperature.
-
Slowly pour the reaction solution into ice, ensuring the temperature does not exceed 25°C.
-
Filter the resulting precipitate and wash with water until the filtrate is neutral.
-
Dry the solid product to obtain 5-chloro-1-methyl-4-nitroimidazole. A typical yield is around 92.9%.[2]
Protocol 2: Synthesis of Azathioprine
This protocol details the final step in the synthesis of Azathioprine from 5-chloro-1-methyl-4-nitroimidazole and 6-mercaptopurine.
Materials:
-
5-chloro-1-methyl-4-nitroimidazole
-
6-mercaptopurine
-
Sodium bicarbonate
-
Dilute acetic acid
-
Weak ammonia solution
Procedure:
-
In a 500mL reaction flask, add 80.75g (0.50 mol) of 5-chloro-1-methyl-4-nitroimidazole to a boiling aqueous solution of 75.50g (0.50 mol) of 6-mercaptopurine and 42g (0.50 mol) of sodium bicarbonate.
-
Maintain the pH of the solution between 7.5 and 8.0 and continue the reaction for 2 hours.
-
After the reaction is complete, adjust the pH to 5-6 with dilute acetic acid to precipitate a light yellow crystal.
-
Filter the crude product.
-
Recrystallize the product from a weak ammonia solution.
-
Acidify the recrystallized solution to pH 5-6 with dilute acetic acid.
-
Filter and dry the final product to obtain Azathioprine. A typical yield is around 95.0%.[2]
Mechanism of Action of Azathioprine
Azathioprine is a prodrug that is converted in the body to its active metabolite, 6-mercaptopurine (6-MP). 6-MP undergoes further metabolism to form thioguanine nucleotides (TGNs). These TGNs are incorporated into DNA and RNA, leading to the inhibition of purine synthesis and subsequent suppression of lymphocyte proliferation. This immunosuppressive effect is crucial for its therapeutic action.
Caption: Simplified signaling pathway of Azathioprine's immunosuppressive action.
Application in the Development of Antiparasitic Agents
Nitroimidazole derivatives are a well-established class of antiparasitic drugs. This compound serves as a precursor for 5-chloro-1-methyl-4-nitroimidazole, which can be further modified to generate novel compounds with potent activity against various parasites.
Synthesis of 5-Aryl-1-methyl-4-nitroimidazoles
A series of 5-aryl-1-methyl-4-nitroimidazoles have been synthesized via a Suzuki coupling reaction, demonstrating significant in vitro activity against Entamoeba histolytica and Giardia intestinalis.
Protocol 3: Suzuki Coupling for the Synthesis of 5-Aryl-1-methyl-4-nitroimidazoles
Materials:
-
5-chloro-1-methyl-4-nitroimidazole
-
Arylboronic acid
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (Bu₄NBr)
-
Water
-
Dichloromethane
Procedure:
-
In a reaction vessel, combine 5-chloro-1-methyl-4-nitroimidazole (4 mmol), the desired arylboronic acid (4 mmol), Pd(PPh₃)₂Cl₂ (3 mol%, 80 mg), powdered K₂CO₃ (1.4 g, 10 mmol), and Bu₄NBr (1.3 g, 4 mmol) in water (3 mL).
-
Heat the mixture with stirring at 75-80 °C for 5-8 hours.
-
After cooling, pour the reaction mixture into water (25 mL) and extract with dichloromethane (2 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data: Antiparasitic Activity
The following table summarizes the in vitro antiparasitic activity of synthesized 5-aryl-1-methyl-4-nitroimidazoles.
| Compound | Aryl Substituent | IC₅₀ vs. E. histolytica (µM/mL) | IC₅₀ vs. G. intestinalis (µM/mL) |
| 5a | Phenyl | 4.43 | 4.43 |
| 5b | 4-Methylphenyl | 3.87 | 3.87 |
| 5c | 4-Methoxyphenyl | 1.88 | 1.88 |
| 5d | 4-Fluorophenyl | 2.15 | 2.15 |
| 5e | 4-Chlorophenyl | 1.72 | 1.72 |
| 5f | 3-Chlorophenyl | 1.47 | 1.47 |
| Metronidazole | (Standard) | ~4.0 | ~4.0 |
Mechanism of Action of Nitroimidazole-based Antiparasitics
The antiparasitic activity of nitroimidazoles is dependent on the reduction of the nitro group within the anaerobic or microaerophilic environment of the parasite. This reduction, catalyzed by microbial nitroreductases, generates reactive nitroso radicals that are cytotoxic. These radicals can bind to and disrupt the DNA of the parasite, leading to cell death.
Caption: Mechanism of action of nitroimidazole-based antiparasitic drugs.
Application in the Development of Anticancer Agents
The imidazole scaffold is present in numerous anticancer agents, and derivatives of this compound are being explored for their potential in this area. One area of interest is the development of kinase inhibitors, such as those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.
Synthesis of Novel Anticancer Ligands
A novel azo-imidazole ligand, 2-[2-(5-chloro carboxy phenyl) azo] 1-methyl imidazole (1-MeCPAI), has been synthesized from 1-methylimidazole (a derivative of this compound) and has shown anticancer activity, particularly when complexed with copper.
Protocol 4: Synthesis of 2-[2-(5-chloro carboxy phenyl) azo] 1-methyl imidazole (1-MeCPAI)
Materials:
-
2-amino-4-chlorobenzoic acid
-
Sodium nitrite (NaNO₂)
-
1-methyl-imidazole
-
Sodium hydroxide (NaOH)
-
Distilled water
Procedure:
-
Prepare a diazonium salt solution of 2-amino-4-chlorobenzoic acid.
-
Add a solution of 0.9 g of NaNO₂ in 35 cm³ of distilled water dropwise to the diazonium salt solution at 0-5 °C and stir for 30 minutes.
-
Add the resulting diazonium chloride solution dropwise to a beaker containing 1.5 mL of 1-methyl-imidazole dissolved in 20 mL of 7% NaOH, also cooled to 0-5 °C, with stirring.
-
The ligand, 1-MeCPAI, will precipitate as an orange solid. The reported yield is 87%.[3]
Quantitative Data: Anticancer Activity
While specific IC₅₀ values for direct derivatives of this compound are not extensively reported, related imidazole-based compounds have shown potent anticancer activity. For instance, certain 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones have demonstrated significant cytotoxicity against various cancer cell lines and inhibitory activity against VEGFR-2.
| Compound | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. HepG2 (µM) | IC₅₀ vs. HCT-116 (µM) | IC₅₀ vs. VEGFR-2 (ng/mL) |
| Compound 4d | > 50 | 12.83 | 24.33 | 247.81 |
| Compound 5 | 4.81 | 3.54 | 2.98 | 82.09 |
| Erlotinib (Std.) | - | - | - | - |
Data for representative imidazole-2(3H)-thiones, not direct derivatives of this compound, are shown to illustrate the potential of the imidazole scaffold.[4]
Signaling Pathway: VEGFR-2 Inhibition
VEGFR-2 is a key receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis. Inhibition of VEGFR-2 can block tumor growth by cutting off its blood supply.
Caption: Inhibition of the VEGFR-2 signaling pathway by an imidazole-based inhibitor.
Biological Assay Protocols
Protocol 5: MTT Assay for Cytotoxicity Screening
This protocol details the procedure for determining the cytotoxic effects of synthesized compounds on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
Test compound solutions (in DMSO or other suitable solvent)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 6: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of a compound against a bacterial strain.
Materials:
-
Bacterial strain of interest
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Test compound solutions
-
0.5 McFarland standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Plate Setup: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first column of wells. Mix well and transfer 100 µL from the first column to the second, creating a two-fold serial dilution across the plate.
-
Inoculation: Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard and dilute it so that the final concentration in each well is approximately 5 x 10⁵ CFU/mL. Inoculate all wells except the negative control wells with 10 µL of the standardized bacterial suspension.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, enabling the synthesis of a wide array of biologically active compounds. Its application in the development of the immunosuppressant Azathioprine, as well as its utility in creating novel antiparasitic and potential anticancer agents, highlights its significance in drug discovery. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this important scaffold in the design and synthesis of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101486681A - Method for producing azathiopurine intermediate and product produced thereby - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Antimicrobial Properties of Novel 5-Chloro-1-methylimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] The imidazole ring is a key structural component in many established antifungal agents. The emergence of drug-resistant microbial strains necessitates the exploration of novel antimicrobial agents. This document provides a framework for the investigation of novel 5-Chloro-1-methylimidazole derivatives as potential antimicrobial agents.
The protocols outlined below describe standard methodologies for determining the in vitro antimicrobial efficacy and cytotoxicity of these novel compounds. Furthermore, potential mechanisms of action are discussed to provide a basis for further mechanistic studies.
Data Presentation
Effective evaluation of novel antimicrobial candidates requires systematic and clear presentation of quantitative data. The following tables are provided as templates for summarizing the experimental findings for novel this compound derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel this compound Derivatives
| Compound ID | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) | |
| Methicillin-resistantS. aureus (MRSA) (ATCC 43300) | Pseudomonas aeruginosa (ATCC 27853) | Aspergillus niger (ATCC 16404) | |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Derivative 1 | |||
| Derivative 2 | |||
| Derivative 3 | |||
| Ciprofloxacin | |||
| Vancomycin | |||
| Fluconazole |
Table 2: Cytotoxicity (IC50) of Novel this compound Derivatives on Human Cell Lines
| Compound ID | Human Dermal Fibroblasts (HDF) | Human Embryonic Kidney 293 (HEK293) | Human Lung Adenocarcinoma (A549) |
| IC50 (µM) | IC50 (µM) | IC50 (µM) | |
| Derivative 1 | |||
| Derivative 2 | |||
| Derivative 3 | |||
| Doxorubicin | |||
| (Positive Control) |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
Materials:
-
Novel this compound derivatives
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each novel derivative in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in the appropriate broth (MHB or RPMI-1640) in the 96-well plates.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the serially diluted compounds.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Agar Disk Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of a compound.
Materials:
-
Novel this compound derivatives
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA)
-
Sterile paper disks (6 mm diameter)
-
Sterile swabs
Procedure:
-
Preparation of Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the novel derivatives.
-
Place the impregnated disks on the surface of the inoculated agar plates.
-
Include standard antibiotic disks as positive controls and a disk with the solvent as a negative control.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell viability.
Materials:
-
Human cell lines (e.g., HDF, HEK293, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Novel this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel derivatives in the cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of the compounds.
-
Incubate the plates for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Calculation of IC50:
-
The half-maximal inhibitory concentration (IC₅₀) is determined from a dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for antimicrobial investigation.
References
Application Notes & Protocols: Leveraging the 5-Chloro-1-methylimidazole Scaffold for the Development of Novel Anticancer Agents
Introduction: The Strategic Advantage of the 5-Chloro-1-methylimidazole Scaffold in Oncology
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active molecules.[1][2] Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions make it a versatile building block for designing targeted therapies.[1] Within this class, the this compound scaffold offers distinct advantages for the development of novel anticancer agents. The presence of a chloro group at the 5-position can significantly enhance binding affinity to target proteins through halogen bonding and can improve pharmacokinetic properties such as membrane permeability and metabolic stability. The methyl group at the 1-position blocks a potential site of metabolism and can be used to orient other substituents in a desired three-dimensional space.
This guide provides a comprehensive overview of the methodologies and protocols for utilizing the this compound scaffold in a modern drug discovery workflow. We will delve into synthetic strategies, robust protocols for in vitro evaluation, elucidation of the mechanism of action, and principles of structure-activity relationship (SAR) to guide lead optimization.
Part 1: Synthesis of Bioactive Molecules from the this compound Scaffold
Protocol 1.1: Synthesis of the this compound Scaffold
This protocol is adapted from general and plausible methods for the synthesis and chlorination of substituted imidazoles.[4]
Rationale: This two-step process first builds the 1-methylimidazole core via a condensation reaction, followed by regioselective chlorination. N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of electron-rich heterocyclic systems.
Materials:
-
Glyoxal (40% in water)
-
Methylamine (40% in water)
-
Formaldehyde (37% in water)
-
Ammonium hydroxide
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Step-by-Step Procedure:
-
Synthesis of 1-methylimidazole:
-
In a round-bottom flask, combine glyoxal (1.0 eq), methylamine (1.1 eq), and formaldehyde (1.0 eq) in an aqueous solution of ammonium hydroxide.
-
Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-methylimidazole.
-
Purify the crude product by vacuum distillation to yield pure 1-methylimidazole.
-
-
Chlorination to this compound:
-
Dissolve the purified 1-methylimidazole (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield this compound.
-
Protocol 1.2: Illustrative Synthesis of a Phenyl-Azo Derivative
Rationale: This procedure demonstrates a classic diazo coupling reaction, a versatile method for linking aromatic rings. This reaction creates a conjugated system that can be critical for biological activity. Here, we hypothetically start with an amino-functionalized this compound.
Materials:
-
2-Amino-5-chloro-1-methylimidazole (hypothetical starting material)
-
2-Amino-4-chlorobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
Step-by-Step Procedure:
-
Formation of the Diazonium Salt:
-
Azo Coupling Reaction:
-
A colored precipitate should form immediately. Continue stirring for an additional 1-2 hours at low temperature.
-
Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
Part 2: In Vitro Biological Evaluation
Protocol 2.1: In Vitro Cytotoxicity Screening using the MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of cell death induced by the test compounds.[5]
Materials:
-
Cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast, A549 for lung) and a normal cell line (e.g., MCF-10A) for selectivity assessment.[6][7]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
MTT solution (5 mg/mL in sterile PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well flat-bottom plates.
-
Test compounds dissolved in DMSO (stock solutions).
-
Positive control (e.g., Doxorubicin).
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in a complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plates for another 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plates for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently pipette to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis software (e.g., GraphPad Prism).
-
Part 3: Elucidating the Mechanism of Action
Identifying the molecular target and downstream effects of the most potent compounds is a critical step. Based on the literature for related imidazole scaffolds, two common mechanisms for anticancer activity are the inhibition of protein kinases and the disruption of microtubule polymerization.[1][2][7]
Potential Mechanism 1: Kinase Inhibition
Many imidazole-containing compounds function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[8][9] Key targets include receptor tyrosine kinases like EGFR and VEGFR, which control cell growth, proliferation, and angiogenesis.[2][7]
Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.
Potential Mechanism 2: Disruption of Tubulin Polymerization
The mitotic spindle, composed of microtubules, is essential for cell division. Compounds that interfere with microtubule dynamics can induce mitotic arrest and subsequent apoptosis.[10][11] Imidazole-based molecules have been shown to bind to the colchicine site on tubulin, preventing its polymerization into microtubules.[12]
Protocol 3.1: Investigating Apoptosis Induction by Annexin V/PI Staining
Rationale: Apoptosis is a form of programmed cell death. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Step-by-Step Procedure:
-
Cell Treatment: Seed and treat cells (e.g., HCT-116) in 6-well plates with the IC₅₀ concentration of the test compound for 24 hours.[5]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Experimental workflow for elucidating the mechanism of action.
Part 4: Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing the lead compound to improve potency, selectivity, and drug-like properties. This involves systematically modifying the chemical structure and observing the effect on biological activity.[6][15]
Key Positions for Modification on the this compound Scaffold:
-
Position 2: This is a common site for introducing various aryl or heteroaryl groups. The nature of this group (e.g., its electronic properties and size) can be critical for kinase hinge binding or for occupying hydrophobic pockets in the target protein.[8]
-
Position 4: Substituents here can influence the orientation of the group at position 2 and can make additional contacts with the target.
-
The Chloro Group (Position 5): While a key feature, it can be replaced with other halogens (Br, F) or small groups to probe the importance of halogen bonding and size.
-
The Methyl Group (Position 1): This can be extended to larger alkyl chains to explore deeper hydrophobic pockets or to modulate solubility.
Illustrative SAR Data Table
The following table presents hypothetical data for a series of this compound derivatives to illustrate how SAR data is typically summarized.
| Compound ID | R1 (at Position 2) | R2 (at Position 4) | IC₅₀ (µM) vs. PC-3 | Notes |
| LEAD-01 | Phenyl | H | 5.2 | Initial Hit |
| SAR-01 | 4-Fluorophenyl | H | 2.8 | Electron-withdrawing group improves potency. |
| SAR-02 | 4-Methoxyphenyl | H | 8.1 | Electron-donating group reduces potency. |
| SAR-03 | 4-Pyridyl | H | 1.5 | Pyridyl nitrogen may form a key H-bond.[8] |
| SAR-04 | 4-Fluorophenyl | Methyl | 4.5 | Small steric clash introduced at Position 4. |
| SAR-05 | 4-Fluorophenyl | Phenyl | >20 | Large group at Position 4 is not tolerated. |
Interpretation of Hypothetical SAR:
-
Electronic Effects at R1: An electron-withdrawing group (fluoro) on the phenyl ring at position 2 enhances activity (SAR-01 vs. LEAD-01), while an electron-donating group (methoxy) is detrimental (SAR-02). This suggests that the electronic nature of this ring is important for target interaction.
-
Hydrogen Bonding Potential: The significant increase in potency with a 4-pyridyl group (SAR-03) strongly suggests that the nitrogen atom is forming a critical hydrogen bond within the active site of the target protein, a common feature for kinase inhibitors.[8]
-
Steric Effects at R2: The addition of even a small methyl group at position 4 reduces activity (SAR-04), and a larger phenyl group abolishes it (SAR-05), indicating a sterically constrained pocket near this position.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries. By employing systematic in vitro screening, detailed mechanism of action studies, and rational structure-activity relationship analysis, researchers can effectively navigate the complex process of drug discovery. The protocols and insights provided in this guide serve as a foundational framework to unlock the full therapeutic potential of this versatile chemical scaffold in the fight against cancer.
References
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. benchchem.com [benchchem.com]
- 5. Compound 275# Induces Mitochondria-Mediated Apoptosis and Autophagy Initiation in Colorectal Cancer Cells through an Accumulation of Intracellular ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to improve yield in 5-Chloro-1-methylimidazole synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Chloro-1-methylimidazole synthesis reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the direct chlorination of 1-methylimidazole.
Q1: Low or no conversion of 1-methylimidazole to this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Chlorinating Agent | Use a fresh, high-purity batch of the chlorinating agent (e.g., N-Chlorosuccinimide (NCS) or sulfuryl chloride). | Chlorinating agents can decompose over time, leading to reduced reactivity. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and compatible with the reaction. Dichloromethane or chloroform are common choices. | Protic solvents can react with the chlorinating agent, while wet solvents can lead to hydrolysis and side reactions. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For chlorination with NCS, reactions are often run at or below room temperature. | Temperature control is crucial. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to side reactions and degradation. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. | Incomplete reactions are a common cause of low yields. |
Q2: Formation of multiple chlorinated products (e.g., dichloro- and trichloro-1-methylimidazoles).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess may be necessary, but a large excess should be avoided. | Over-chlorination is a common side reaction. Precise control of the amount of chlorinating agent is key to achieving mono-substitution. |
| Reaction Temperature Too High | Perform the reaction at a lower temperature to improve selectivity. | Higher temperatures can provide the activation energy for further chlorination of the desired product. |
| Inefficient Mixing | Ensure vigorous and efficient stirring of the reaction mixture. | Poor mixing can lead to localized high concentrations of the chlorinating agent, promoting over-chlorination. |
Q3: Difficulty in purifying this compound from the reaction mixture.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Similar Polarity of Byproducts | Utilize column chromatography with a carefully selected eluent system to separate the desired product from isomers and over-chlorinated byproducts. | The polarity of chlorinated imidazoles can be very similar, making separation challenging. Gradient elution may be necessary. |
| Product is a Liquid | Consider vacuum distillation for purification if the boiling point of the product is sufficiently different from that of the impurities.[1] | This compound is a liquid, and distillation can be an effective purification method on a larger scale. |
| Presence of Acidic Impurities | Wash the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) during workup to remove acidic byproducts. | Acidic impurities can interfere with purification and subsequent reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and direct precursor for the synthesis of this compound is 1-methylimidazole.
Q2: Which chlorinating agents are most effective for this synthesis?
While various chlorinating agents can be used, N-Chlorosuccinimide (NCS) and sulfuryl chloride (SOCl₂) are commonly employed for the chlorination of imidazole derivatives.[2] The choice of reagent can influence the selectivity and reaction conditions.
Q3: What are the typical yields for the synthesis of this compound?
Yields can vary significantly depending on the chosen method, reaction conditions, and purification process. While specific quantitative data for the direct synthesis of this compound is not extensively published, related chlorination reactions of imidazole derivatives have reported yields ranging from moderate to high (e.g., 82-91% for a substituted imidazole).[2] Optimization of the reaction conditions is crucial for maximizing the yield.
Q4: What are the major side reactions to be aware of?
The primary side reactions include the formation of other chlorinated isomers (e.g., 2-chloro- and 4-chloro-1-methylimidazole) and over-chlorination to produce di- and trichloro-1-methylimidazoles. Controlling the reaction conditions, particularly stoichiometry and temperature, is key to minimizing these byproducts.
Q5: How can I confirm the identity and purity of my final product?
The identity and purity of this compound can be confirmed using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify the position of the chlorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Gas Chromatography (GC): To assess the purity and identify any byproducts.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₅ClN₂ |
| Molecular Weight | 116.55 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 82-85 °C at 11 mmHg[1] |
| Density | 1.25 g/mL at 25 °C[1] |
Table 2: Comparison of Potential Chlorinating Agents
| Chlorinating Agent | Advantages | Disadvantages |
| N-Chlorosuccinimide (NCS) | Milder reaction conditions, easier to handle. | May require longer reaction times. |
| Sulfuryl Chloride (SOCl₂) | Highly reactive, can lead to shorter reaction times. | More hazardous, can be less selective, produces HCl as a byproduct. |
| Chlorine Gas (Cl₂) | Inexpensive. | Difficult to handle, can lead to over-chlorination and lack of selectivity. |
Experimental Protocols
Protocol 1: Synthesis of 1-Methylimidazole (Precursor)
This protocol describes a common laboratory-scale synthesis of 1-methylimidazole via the methylation of imidazole.
Materials:
-
Imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF in a round-bottom flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of imidazole (1.0 equivalent) in anhydrous DMF dropwise to the cooled suspension.
-
Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-methylimidazole.
-
Purify the crude product by vacuum distillation.[3]
Protocol 2: Synthesis of this compound (Suggested Starting Point)
This protocol provides a suggested starting point for the direct chlorination of 1-methylimidazole using N-Chlorosuccinimide (NCS), based on procedures for similar compounds. Optimization of stoichiometry, temperature, and reaction time is recommended to maximize the yield of the desired product.
Materials:
-
1-Methylimidazole
-
N-Chlorosuccinimide (NCS)
-
Anhydrous dichloromethane (DCM)
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-methylimidazole (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NCS (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding an aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate this compound from unreacted starting material and byproducts.
Mandatory Visualization
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yield.
References
preventing chemical decomposition of 5-Chloro-1-methylimidazole nitrate in storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for preventing the chemical decomposition of 5-Chloro-1-methylimidazole nitrate during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound nitrate and what are its primary uses?
This compound nitrate is a white to off-white crystalline solid.[1] It is primarily utilized as a chemical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and is a key intermediate for azathioprine.[1] It also finds application in the synthesis of pesticides and dyes.[1]
Q2: What are the general stability characteristics of this compound?
This compound nitrate is stable at room temperature but is known to decompose at elevated temperatures.[1] It has poor solubility in water but is soluble in some organic solvents.[1] The compound is also sensitive to light and air exposure over time, which can lead to minor degradation.[1]
Q3: What are the ideal storage conditions for this compound nitrate?
For optimal stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Specific temperature recommendations are summarized in the table below.
Data Presentation: Recommended Storage Conditions
| Storage Duration | Temperature Range |
| Short-term (1-2 weeks) | -4°C |
| Long-term (1-2 years) | -20°C |
Data sourced from BenchChem.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound nitrate.
Q4: The color of my this compound nitrate has changed from white to yellow. What does this indicate?
A yellow discoloration suggests potential minor degradation of the compound.[1] This is often caused by prolonged exposure to light or air.[1] To mitigate this, always store the compound in a dark, tightly sealed container. For reactions that are sensitive to impurities, purification by recrystallization before use is recommended.[1]
Q5: I am observing inconsistent yields in my reactions using this compound. Could this be related to its storage?
Yes, inconsistent reaction yields can be a result of using a degraded or impure starting material.[1] If the this compound nitrate has decomposed during storage, it can lead to the formation of impurities that may interfere with your reaction. It is crucial to use a high-purity starting material and to handle it under conditions that prevent degradation.
Q6: How can I assess the purity of my this compound nitrate if I suspect decomposition?
You can assess the purity of your compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new peaks or changes in the integration of existing peaks in the chromatogram or spectrum can indicate the presence of degradation products. Detailed protocols for these methods are provided below.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound nitrate.
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a suitable starting point.
- Mobile Phase: A mixture of phosphate buffer and methanol (e.g., 70:30 v/v) can be effective. The mobile phase for the related compound, 5-Chloro-1-methyl-1H-imidazole, can be adapted using acetonitrile, water, and phosphoric acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection Wavelength: A wavelength of 318 nm has been used for a similar nitroimidazole compound, Ornidazole.
2. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound nitrate.
- Dissolve the sample in a suitable diluent (e.g., the mobile phase) to a final concentration of about 0.1 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Analysis:
- Inject the prepared sample into the HPLC system.
- Monitor the chromatogram for the appearance of any new peaks, which may indicate degradation products.
- The purity can be estimated by calculating the area percentage of the main peak relative to the total peak area.
Protocol 2: Purity Assessment by ¹H-NMR Spectroscopy
This protocol provides a method for assessing the purity of this compound nitrate using ¹H-NMR.
1. Instrumentation and Conditions:
- NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
- Solvent: Deuterated water (D₂O) is a suitable solvent.
2. Sample Preparation:
- Dissolve approximately 5-10 mg of this compound nitrate in about 0.7 mL of D₂O in an NMR tube.
- Ensure the sample is fully dissolved.
3. Data Acquisition and Analysis:
- Acquire the ¹H-NMR spectrum.
- The expected chemical shifts for this compound nitrate in D₂O are approximately:
- δ 9.572 (s, 1H)
- δ 8.358 (s, 1H)
- δ 5.631 (s, 3H)
- The presence of significant unidentifiable peaks may suggest the presence of impurities or degradation products. The integration of the peaks should correspond to the proton ratios of the pure compound.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound nitrate.
Caption: Troubleshooting workflow for assessing the stability of this compound nitrate.
References
Technical Support Center: 5-Chloro-1-methylimidazole - Stability and Degradation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of 5-Chloro-1-methylimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a pale yellow liquid that is stable under normal storage conditions.[1] It is combustible and should be kept away from sources of ignition.[2] The compound is sensitive to direct sunlight, moisture, and strong oxidizing agents.[1][3][4]
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] For short-term storage (1-2 weeks), a temperature of -4°C is suitable, while long-term storage (1-2 years) requires a temperature of -20°C.[2]
Q3: What are the visible signs of this compound degradation?
A common sign of degradation for imidazole compounds is a change in color, typically to yellow or brown.[5] Other indicators may include the formation of precipitates or changes in viscosity. During analytical monitoring, the appearance of new peaks in chromatograms (e.g., HPLC, GC) would indicate the presence of degradation products.
Q4: What are the known incompatible materials with this compound?
This compound is incompatible with strong oxidizing agents.[3][4] Contact with these materials should be avoided to prevent potentially hazardous reactions.
Q5: What are the hazardous decomposition products of this compound?
Upon decomposition, this compound may produce hazardous substances including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound has turned yellow or brown. | Exposure to light, air, or elevated temperatures over time, leading to minor degradation. | Store the compound in a dark, tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For sensitive applications, consider purification by vacuum distillation before use. |
| Inconsistent experimental results or low yields. | Impurities in the starting material or degradation of the compound. | Ensure the use of high-purity this compound. Confirm the absence of degradation products by an appropriate analytical method (e.g., HPLC, GC-MS) before use. |
| Appearance of unexpected peaks in analytical chromatograms. | Degradation of this compound under experimental conditions (e.g., high temperature, incompatible reagents). | Characterize the unexpected peaks using techniques like LC-MS to identify potential degradation products. Review reaction conditions and consider lowering the temperature or using an inert atmosphere. |
Experimental Protocols
To systematically investigate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.
Protocol: Forced Degradation Study of this compound
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Place the solid compound or the stock solution in a temperature-controlled oven at 70°C for 48 hours.
-
Sample at regular intervals.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
Sample at appropriate time points.
-
3. Sample Analysis:
-
Analyze all stressed samples and a control sample (unstressed stock solution) using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector (LC-MS).
-
The method should be capable of separating the parent compound from all degradation products.
4. Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and characterize the structure of significant degradation products using techniques like LC-MS/MS and NMR.
Data Presentation
The results of a forced degradation study can be summarized in a table to provide a clear overview of the compound's stability profile.
Table 1: Example of Forced Degradation Data for this compound
| Stress Condition | Time (hours) | This compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| Control | 0 | 100 | 0 | 0 |
| 0.1 M HCl (60°C) | 24 | 85.2 | 10.5 | 4.3 |
| 0.1 M NaOH (60°C) | 24 | 70.8 | 15.1 | 14.1 |
| 3% H₂O₂ (RT) | 24 | 92.5 | 5.0 | 2.5 |
| Thermal (70°C) | 48 | 98.1 | 1.9 | 0 |
| Photolytic | 24 | 95.3 | 3.2 | 1.5 |
| Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions. |
Visualizations
Hypothetical Degradation Pathway
Based on the known chemistry of imidazole compounds, a potential degradation pathway under hydrolytic conditions could involve the cleavage of the chloro group to form a hydroxylated intermediate, which could undergo further reactions.
Caption: Hypothetical hydrolytic degradation pathway of this compound.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates the general workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
Troubleshooting Logic for Unexpected Degradation
This diagram provides a logical flow for troubleshooting unexpected degradation during an experiment.
Caption: Troubleshooting workflow for unexpected degradation.
References
Technical Support Center: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloro-1-methyl-4-nitroimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended method for synthesizing 5-chloro-1-methyl-4-nitroimidazole?
A1: The recommended method involves a two-step process starting from 5-chloro-1-methylimidazole. The first step is the formation of a stable intermediate, this compound nitrate, by reacting this compound with nitric acid, often with azeotropic dehydration using toluene. The second step is the nitration of this nitrate salt using concentrated sulfuric acid to yield 5-chloro-1-methyl-4-nitroimidazole.[1][2] This method is favored due to its high yields, high purity, and improved safety profile compared to traditional mixed-acid nitration.[1][3][4]
Q2: What are the main advantages of the nitrate salt intermediate method over direct nitration with mixed acids?
A2: The nitrate salt intermediate method offers several key advantages:
-
Safety: It avoids the violent, highly exothermic, and potentially uncontrollable reactions that can occur with direct mixed-acid (sulfuric and nitric acid) nitration.[3]
-
Environmental Friendliness: This process significantly reduces the formation and release of harmful nitrogen oxide gases, which are a common byproduct of nitric acid decomposition in mixed-acid methods.[2][3]
-
Higher Yield and Purity: The controlled nature of the reaction generally leads to higher product yields and better quality.[2][4]
-
Cost-Effectiveness: Solvents and extraction agents used in this process can often be recycled, lowering production costs, especially for industrial-scale synthesis.[2]
Q3: What are the typical yield and purity I can expect from the recommended synthesis method?
A3: Following the two-step method involving the nitrate salt intermediate, you can expect high yields and purity. Reported yields are around 93.3% with a purity of approximately 99.4% as determined by HPLC.[2]
Q4: What are the key safety precautions to consider during the synthesis?
A4: 5-Chloro-1-methyl-4-nitroimidazole is a hazardous substance.[5][6] It is crucial to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[6][7] Avoid creating dust and ensure all ignition sources are removed.[6] The reaction, particularly the addition of the nitrate salt to sulfuric acid, should be performed with careful temperature control in an ice bath to manage the exothermic nature of the reaction.[2][3]
Q5: How should I store the final product?
A5: 5-chloro-1-methyl-4-nitroimidazole should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] Recommended long-term storage conditions are in a refrigerator (2 to 8 °C).[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Inefficient extraction. - Product loss during precipitation. | - Ensure efficient stirring and maintain the reaction temperature at the optimal level (e.g., 55°C for the nitration step) for the recommended duration.[3] - If monitoring shows incomplete conversion, consider increasing the reaction time.[3] - Perform extractions with the recommended solvent volumes and ensure complete phase separation.[3] - Use a suitable non-polar solvent like petroleum ether, cyclohexane, or toluene to fully precipitate the product.[3] |
| Low Purity (Presence of Impurities) | - Side reactions due to high temperatures. - Decomposition of nitric acid leading to byproducts. - Incomplete removal of starting materials or reagents. | - Maintain strict temperature control, especially during the exothermic addition of the nitrate salt to sulfuric acid.[3] - The use of the nitrate salt intermediate method helps minimize side reactions.[3] - Ensure thorough washing of the organic phase during extraction to remove residual acids and other water-soluble impurities.[3] - Recrystallize the final product from an appropriate solvent system if necessary.[3] |
| Violent/Uncontrolled Reaction | - Direct use of mixed nitric and sulfuric acids on this compound. | - Crucially, adopt the two-step method. First, prepare the this compound nitrate salt. Then, add this salt portion-wise to cold sulfuric acid. This moderates the reaction rate and significantly improves safety.[3] |
| Formation of Brown/Yellow Nitrogen Oxide Gases | - Decomposition of nitric acid, especially at elevated temperatures. | - The use of the nitrate salt intermediate method is reported to greatly reduce the emission of these harmful gases, making the process more environmentally friendly.[3] |
| Difficulty in Product Precipitation/Crystallization | - Incorrect choice of anti-solvent. - Insufficient removal of the extraction solvent. | - Use a non-polar solvent such as petroleum ether, cyclohexane, or toluene to induce precipitation.[2][3] - Concentrate the organic phase to remove most of the extraction solvent before adding the anti-solvent.[3] |
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Yield | 93.2 - 93.3% | Two-step synthesis via nitrate salt | [2] |
| Purity | 99.3 - 99.4% (HPLC) | Two-step synthesis via nitrate salt | [2] |
| Melting Point | 146 - 148 °C | Two-step synthesis via nitrate salt | [2] |
| Nitration Temperature | 10 - 90 °C (Optimal around 55 °C) | Nitration of the nitrate salt | [2] |
| Nitration Time | 2 - 10 hours (Typical 7 hours) | Nitration of the nitrate salt | [2] |
Experimental Protocols
Method: Two-Step Synthesis via this compound Nitrate
This method is noted for its high yield, good product quality, and improved environmental safety profile due to reduced nitrogen oxide emissions.[1][3]
Step 1: Preparation of this compound Nitrate
-
In a three-necked flask equipped with an azeotropic dehydration apparatus, add 30g of this compound and 90mL of toluene.
-
With mechanical stirring and cooling in an ice-water bath to approximately 10°C, slowly add 18.8mL of 65% nitric acid dropwise.
-
Gradually heat the mixture to 120°C to reflux the toluene and facilitate azeotropic dehydration.
-
After the water has been completely removed, cool the mixture.
-
Collect the white crystals of this compound nitrate via suction filtration and wash with a small amount of acetone.
-
Dry the product. The expected yield is approximately 98.5%.[3]
Step 2: Nitration to form 5-chloro-1-methyl-4-nitroimidazole
-
In a 100mL three-necked flask with magnetic stirring, add 25.0mL of 98.3% sulfuric acid and cool to 0°C using an ice-water bath.
-
Add 19.2g of the this compound nitrate salt from Step 1 in six portions, ensuring the temperature remains below 15°C.
-
Allow the reaction mixture to warm up naturally and then slowly heat to 55°C.
-
Maintain this temperature for 7 hours.
-
After the reaction is complete, slowly pour the reaction solution into 150mL of ice water.
-
Extract the aqueous solution with 150mL of chloroform, followed by two additional extractions with 40mL of chloroform each.
-
Combine the organic phases and dry with anhydrous magnesium sulfate.
-
Distill off most of the chloroform.
-
Add 76mL of petroleum ether to the concentrated organic phase to precipitate the product.
-
Collect the white crystals of 5-chloro-1-methyl-4-nitroimidazole by suction filtration and dry.[2]
Visualizations
Caption: Synthesis pathway for 5-chloro-1-methyl-4-nitroimidazole.
Caption: Troubleshooting workflow for synthesis challenges.
Caption: Key factors influencing successful synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
Technical Support Center: Optimizing Reaction Conditions for Substitutions on the Imidazole Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substitution reactions on the imidazole ring.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during substitution reactions on the imidazole ring?
A1: Researchers often face challenges with regioselectivity, particularly in N-alkylation and C-H functionalization, leading to mixtures of isomers.[1] Low reaction yields, side reactions like dialkylation, and difficulties in product purification are also common hurdles.[2] For metal-catalyzed cross-coupling reactions, catalyst deactivation and the need for harsh reaction conditions can be problematic.[3]
Q2: How can I achieve selective N-alkylation on an unsymmetrical imidazole?
A2: Achieving selective N-alkylation on an unsymmetrical imidazole can be challenging due to the similar reactivity of the two nitrogen atoms.[1] Several strategies can be employed to improve selectivity:
-
Steric Control: Utilizing a bulky substituent on the imidazole ring or a bulky alkylating agent can favor alkylation at the less sterically hindered nitrogen.[1]
-
Electronic Effects: An electron-withdrawing group at the C4(5) position can deactivate the adjacent N3 nitrogen, thereby favoring alkylation at the N1 position.[1]
-
Reaction Conditions: The choice of base and solvent is critical. In a basic medium, the reaction proceeds through the imidazole anion, and the outcome is governed by steric and electronic effects. In a neutral or slightly acidic medium, the free base is alkylated, and tautomeric equilibrium plays a significant role.[1]
-
Protecting Groups: For precise control, employing a protecting group like the 2-(trimethylsilyl)ethoxymethyl (SEM) group is highly effective. This allows for protection at N1, followed by the desired substitution, and subsequent deprotection.[1][4]
Q3: What are the key factors to consider for successful metal-catalyzed cross-coupling reactions on imidazoles?
A3: The success of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, on imidazole substrates depends on several factors:
-
Catalyst System: The choice of the metal catalyst (e.g., Palladium or Copper) and the ligand is crucial.[5][6] For instance, sterically hindered biaryl monophosphine ligands have shown great success in Pd-catalyzed C-N bond formation.
-
Base and Solvent: The selection of an appropriate base and solvent system is critical for both catalyst activity and substrate stability.[7][8] Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄), while common solvents include DMF, DMSO, toluene, and dioxane.[2][7][8]
-
Protecting Groups: Unprotected imidazoles can sometimes inhibit the catalyst.[3] Using a protecting group on the imidazole nitrogen can prevent this and improve reaction outcomes.[4]
Q4: How can microwave irradiation benefit imidazole substitution reactions?
A4: Microwave-assisted synthesis offers several advantages for imidazole substitutions, including significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[9][10][11][12] This technique is particularly beneficial for multi-component reactions and can often be performed under solvent-free conditions, aligning with the principles of green chemistry.[10][11]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in N-Alkylation of Unsymmetrical Imidazoles
Symptoms: Formation of a nearly 1:1 mixture of N1 and N3 alkylated regioisomers.
Possible Causes and Solutions:
-
Cause: Similar reactivity of the two ring nitrogens.
-
Solution Workflow:
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
-
Analyze Steric and Electronic Factors:
-
Steric Hindrance: If both the substituent on the imidazole and the alkylating agent are small, selectivity will be poor. Increasing the steric bulk of the alkylating agent can force the reaction towards the less hindered nitrogen.[1]
-
Electronic Effects: An electron-withdrawing group at the C4(5) position deactivates the adjacent N3 nitrogen, favoring alkylation at the N1 position.[1]
-
-
Modify Reaction Conditions:
-
Implement a Protecting Group Strategy:
-
For definitive control, use a protecting group such as the SEM group. Protect the imidazole at N1, perform the alkylation, and then deprotect.[1]
-
-
Problem 2: Low Yield or Incomplete N-Arylation Reaction (Copper-Catalyzed)
Symptoms: The reaction yield is consistently low, or the starting material is not fully consumed.
Possible Causes and Solutions:
-
Cause: Inefficient catalyst system, suboptimal reaction conditions, or poor substrate reactivity.
-
Troubleshooting Steps:
| Parameter | Recommendation | Rationale | Citation |
| Catalyst | Use CuBr (5 mol%) with a suitable ligand like pyridin-2-yl β-ketones (10 mol%). | This system has been shown to be efficient for the N-arylation of azoles under mild conditions. | [7] |
| Base | Cesium carbonate (Cs₂CO₃) is often highly effective. | It is a strong enough base to facilitate the reaction without causing significant side reactions. | [7] |
| Solvent | Use a polar aprotic solvent such as DMSO or DMF. | These solvents effectively dissolve the reactants and facilitate the catalytic cycle. | [2][7] |
| Temperature | Optimize the temperature, typically between 60-110 °C. | Higher temperatures may be needed for less reactive aryl halides, but can also lead to decomposition. | [7] |
| Aryl Halide | Reactivity order is I > Br > Cl. Consider switching to a more reactive halide if using a chloride. | Aryl chlorides, especially electron-rich ones, show poor reactivity. | [2][7] |
Problem 3: Difficulty with C-H Arylation at the C4 Position
Symptoms: The reaction either does not proceed at the desired C4 position, or a mixture of C2 and C5 arylated products is obtained.
Possible Causes and Solutions:
-
Cause: The C4 position is electronically and sterically less favored for direct arylation.[4]
-
Strategic Approach: A multi-step approach involving a protecting group is often necessary.
Caption: Strategic workflow for achieving C4-arylation of imidazole.
-
Step 1: Protection: Protect the imidazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group at the N1 position.[4]
-
Step 2: C5-Arylation: Perform a regioselective C5-arylation.[4]
-
Step 3: SEM Group Transposition: Transpose the SEM group from N1 to N3. This crucial step activates the C4 position for the subsequent arylation by making it a more reactive C5 position in the new tautomeric form.[1][4]
-
Step 4: C4-Arylation: Carry out the arylation at the now-activated C4 position.[1]
-
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Imidazole
This protocol is a starting point and may require optimization for specific substrates.[7]
Materials:
-
Imidazole (1.0 mmol)
-
Aryl bromide or iodide (1.2 mmol)
-
Copper(I) bromide (CuBr) (0.05 mmol, 5 mol%)
-
Pyridin-2-yl β-ketone ligand (L1) (0.10 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous Dimethyl sulfoxide (DMSO) (3 mL)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add CuBr, the ligand, Cs₂CO₃, and imidazole.
-
Add the anhydrous, degassed DMSO via syringe.
-
Add the aryl halide to the mixture.
-
Seal the vessel and heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 5-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed C5-Arylation of SEM-Protected Imidazole
This protocol is adapted for the C5-arylation of N-SEM protected imidazole.[4]
Materials:
-
N-SEM-imidazole (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
P(n-Bu)Ad₂ (Adamantyl di-n-butylphosphine) ligand (0.075 mmol, 7.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylacetamide (DMA) (2 mL)
Procedure:
-
In a glovebox, add Pd(OAc)₂, the phosphine ligand, K₂CO₃, and N-SEM-imidazole to a dry Schlenk tube.
-
Add the anhydrous, degassed DMA and the aryl bromide.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 18 hours.
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
Table 1: Comparison of Conditions for N-Arylation of Imidazole
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Citation |
| CuBr (5 mol%), Ligand L1 (10 mol%) | Cs₂CO₃ | DMSO | 60-80 | 5-12 | Good to Excellent | [7] |
| Cu₂O (2.5-10 mol%), Ligand L1c (4,7-Dimethoxy-1,10-phenanthroline) | Cs₂CO₃ | Toluene | 110 | 48 | Good to Excellent | |
| Pd₂(dba)₃, Ligand L1 | K₃PO₄ | Toluene | 100 | 12-24 | Good to Excellent | [13] |
| Cu(OAc)₂ (with imidazolium salt ligand) | None | Solvent-free | 110 | N/A | Good to Excellent | [14] |
Table 2: Troubleshooting Guide for Low Yields in N-Alkylation
| Potential Cause | Troubleshooting Step | Rationale | Citation |
| Incomplete deprotonation | Use a stronger base (e.g., NaH) or a more effective base/solvent system (e.g., Cs₂CO₃ in DMF). | Ensures formation of the nucleophilic imidazolate anion. | [2] |
| Low reactivity of alkylating agent | Switch from an alkyl chloride to a bromide or iodide. | Reactivity order is I > Br > Cl. | [2] |
| Product or starting material decomposition | Lower the reaction temperature and monitor the reaction closely. | Some imidazoles are unstable at high temperatures. | [2] |
| Dialkylation | Use a slight excess of imidazole (1.1-1.2 equiv) and add the alkylating agent slowly. | Minimizes the chance of a second alkylation event. | [2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 7. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Imidazole Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of imidazole-containing compounds. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify the root cause of the problem and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for imidazole compounds in reversed-phase HPLC?
A1: The most common cause of peak tailing for basic compounds like imidazoles is the secondary interaction between the protonated analyte and ionized residual silanol groups (Si-OH) on the silica-based stationary phase of the HPLC column.[1][2][3][4] These interactions introduce an alternative retention mechanism, leading to a non-Gaussian peak shape with a pronounced tail.
Q2: How does the mobile phase pH affect the peak shape of imidazole compounds?
A2: The mobile phase pH is a critical factor influencing the ionization state of both the imidazole analyte and the stationary phase's silanol groups.[5][6][7]
-
At low pH (typically 2-3): Silanol groups are protonated (Si-OH) and less likely to engage in strong ionic interactions with the protonated basic analyte, which generally results in improved peak symmetry.[8][9]
-
At mid-range pH (around 4-7): Silanol groups are ionized (SiO-), and basic compounds like imidazole are protonated, leading to strong electrostatic interactions that cause significant peak tailing.[3][4]
-
At high pH (above 8): The imidazole compound may be in its neutral form, reducing interactions with the silanol groups. However, the stability of the silica-based column at high pH must be considered, as it can lead to column degradation.[5][6]
Q3: What type of HPLC column is best suited for analyzing imidazole compounds?
A3: For the analysis of basic compounds like imidazoles, it is recommended to use modern, high-purity silica columns (Type B) that are well-endcapped to minimize the number of accessible silanol groups.[8][10] Additionally, columns with alternative stationary phases can offer superior performance:
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanol groups and improve the peak shape of basic analytes.[3][11]
-
Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that repels basic analytes, minimizing their interaction with silanol groups and thus reducing peak tailing.[11][12]
-
Polymer-Based or Zirconia-Based Columns: These columns do not have silanol groups and are therefore not prone to the secondary interactions that cause peak tailing with basic compounds.[10]
Q4: Can mobile phase additives improve the peak shape of imidazole compounds?
A4: Yes, certain mobile phase additives can significantly reduce peak tailing:
-
Competing Bases (e.g., Triethylamine - TEA): Adding a small concentration of a competing base to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing their interaction with the imidazole analyte.[8][12]
-
Ion-Pairing Agents (e.g., Alkyl Sulfonic Acids): For ionizable imidazole compounds, an ion-pairing agent can be used to form a neutral complex that has better retention and peak shape on a reversed-phase column.[12][13][14]
Q5: Besides stationary phase interactions, what are other potential causes of peak tailing?
A5: While silanol interactions are a primary concern for imidazole compounds, other general factors can also cause peak tailing:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[1][11]
-
Extra-Column Volume: Excessive tubing length or diameter, as well as poorly made connections, can contribute to band broadening and peak tailing.[3][11]
-
Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.[11][15]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[11]
Troubleshooting Guide
If you are experiencing peak tailing with your imidazole compound analysis, follow this systematic troubleshooting guide to identify and resolve the issue.
Step 1: Initial Assessment
Before making any changes to your method, it's crucial to characterize the problem.
-
Calculate the Tailing Factor (Tf) or Asymmetry Factor (As): A value greater than 1.2 indicates significant tailing.[11]
-
Review Chromatographic Data:
-
Does the tailing occur for all peaks or only for the imidazole compound(s)?
-
Has the peak shape degraded over time or is this a new issue?
-
Are there any changes in retention time or backpressure?
-
Step 2: Method and Consumables Check
This step focuses on potential issues with your analytical method and the consumables you are using.
| Parameter | Potential Issue | Recommended Action |
| Mobile Phase pH | pH is in the mid-range (4-7), leading to silanol ionization. | Adjust the mobile phase pH to a lower value (e.g., 2.5-3.0) using an appropriate buffer (e.g., phosphate or formate).[8][9] |
| Buffer Concentration | Insufficient buffer capacity to maintain a stable pH. | Increase the buffer concentration (typically 10-50 mM).[11] |
| Column Chemistry | Using an older, Type A silica column or a non-endcapped column. | Switch to a high-purity, endcapped C18 column or consider a column with a polar-embedded or charged surface stationary phase.[3][11] |
| Column Age/Contamination | Column has degraded or is contaminated with strongly retained compounds. | Flush the column with a strong solvent. If performance does not improve, replace the column and consider using a guard column.[11][15] |
| Sample Concentration | The column is being overloaded. | Dilute the sample and reinject. If the peak shape improves, adjust the sample concentration or injection volume accordingly.[1] |
Step 3: Advanced Troubleshooting
If the issue persists after addressing the common culprits, consider these more advanced strategies.
| Strategy | Detailed Protocol |
| Use of a Competing Base | Add 0.1% Triethylamine (TEA) to the mobile phase. This will compete with the basic imidazole analyte for active silanol sites. Be aware that TEA can shorten column lifetime.[8] |
| Employ Ion-Pairing Chromatography | For charged imidazole compounds, add an ion-pairing reagent such as an alkyl sulfonic acid (e.g., 5 mM sodium 1-octanesulfonate) to the mobile phase. This will form a neutral ion pair with the analyte, improving retention and peak shape.[13][14] |
| Increase Mobile Phase Ionic Strength | At a neutral pH, increasing the buffer concentration can help to mask the residual silanol interactions.[9] |
| Optimize Temperature | Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer. |
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting peak tailing and the underlying chemical interactions.
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Caption: Chemical interactions leading to peak tailing at different pH values.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. moravek.com [moravek.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. labcompare.com [labcompare.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. uhplcs.com [uhplcs.com]
- 12. phenomenex.com [phenomenex.com]
- 13. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 14. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 15. waters.com [waters.com]
Technical Support Center: Minimizing Side Products in the Chlorination of 1-Methylimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of side products during the chlorination of 1-methylimidazole. By understanding the reaction mechanisms and controlling key experimental parameters, you can improve the selectivity and yield of your desired monochlorinated product.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and common side products in the chlorination of 1-methylimidazole?
A1: The chlorination of 1-methylimidazole is an electrophilic substitution reaction that can yield a mixture of mono- and di-chlorinated isomers.
-
Desired Products (Monochloro-1-methylimidazoles):
-
2-chloro-1-methylimidazole
-
4-chloro-1-methylimidazole
-
5-chloro-1-methylimidazole
-
-
Common Side Products (Dichloro-1-methylimidazoles):
-
2,4-dichloro-1-methylimidazole
-
2,5-dichloro-1-methylimidazole
-
4,5-dichloro-1-methylimidazole
-
The formation of these products is highly dependent on the reaction conditions. Over-chlorination is a common issue, leading to the formation of dichlorinated species, which can be difficult to separate from the desired monochlorinated product.
Q2: What is the general mechanism for the chlorination of 1-methylimidazole?
A2: The chlorination of 1-methylimidazole proceeds via an electrophilic aromatic substitution mechanism. The chlorinating agent generates an electrophilic chlorine species (Cl⁺ or a polarized equivalent), which then attacks the electron-rich imidazole ring. The reaction typically follows these steps:
-
Generation of the Electrophile: The chlorinating agent forms a reactive electrophilic chlorine species.
-
Electrophilic Attack: The π electrons of the imidazole ring attack the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Deprotonation: A base removes a proton from the carbon atom where the chlorine has attached, restoring the aromaticity of the imidazole ring and yielding the chlorinated product.
Q3: How does the choice of chlorinating agent affect the product distribution?
A3: The choice of chlorinating agent is a critical factor in controlling the selectivity of the reaction. Different reagents have varying reactivities and selectivities.
| Chlorinating Agent | Reactivity | Common Side Products |
| Sulfuryl chloride (SO₂Cl₂) ** | High | High potential for dichlorination. |
| N-Chlorosuccinimide (NCS) | Moderate | Generally offers better control and selectivity for monochlorination compared to SO₂Cl₂. |
| Sodium hypochlorite (NaOCl) | Varies with pH | Can lead to a mixture of isomers and over-chlorination if not carefully controlled. |
| Chlorine gas (Cl₂) ** | High | Difficult to control on a lab scale, often leading to over-chlorination. |
Q4: How can I analyze the product mixture to identify and quantify side products?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a thorough analysis of your reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile chlorinated isomers based on their retention times and mass fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the different isomers, especially if they are not volatile enough for GC or if derivatization is not desired. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be employed.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the isolated products and can be used for quantitative analysis of the reaction mixture by integrating the signals of the different isomers. Predicted ¹H NMR chemical shifts for 4,5-dichloro-1-methylimidazole are approximately 7.5 - 7.8 ppm for the H-2 proton and 3.7 - 4.0 ppm for the N-CH₃ protons.[2]
Troubleshooting Guide
Problem 1: Low yield of the desired monochlorinated product and a high percentage of dichlorinated side products.
This is a common issue resulting from over-chlorination of the 1-methylimidazole ring.
| Potential Cause | Troubleshooting Steps |
| High reactivity of the chlorinating agent. | * Switch to a milder chlorinating agent, such as N-Chlorosuccinimide (NCS). |
| Incorrect stoichiometry. | * Carefully control the molar ratio of the chlorinating agent to 1-methylimidazole. Start with a 1:1 or even a slight excess of 1-methylimidazole. |
| High reaction temperature. | * Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity. Start at 0 °C or even lower and slowly warm the reaction if necessary. |
| Prolonged reaction time. | * Monitor the reaction progress closely using TLC or GC-MS and stop the reaction as soon as the starting material is consumed to prevent further chlorination of the desired product. |
Problem 2: Formation of an undesired isomer of monochloro-1-methylimidazole.
The position of chlorination (C2, C4, or C5) is influenced by both electronic and steric factors.
| Potential Cause | Troubleshooting Steps |
| Reaction conditions favoring a different isomer. | * Vary the solvent. The polarity of the solvent can influence the regioselectivity of the reaction. * Change the chlorinating agent. Different agents can exhibit different selectivities based on their steric bulk and reaction mechanism. |
| Thermodynamic vs. kinetic control. | * Adjust the reaction temperature. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. |
Problem 3: Difficulty in separating the desired monochlorinated product from side products.
The similar physical properties of the chlorinated isomers can make purification challenging.
| Potential Cause | Troubleshooting Steps |
| Similar boiling points and polarities. | * Fractional Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective. * Column Chromatography: Use a high-resolution silica gel column with a carefully optimized eluent system. A gradient elution might be necessary to achieve good separation. * Preparative HPLC: For high-purity samples, preparative HPLC can be a powerful, albeit more expensive, purification method. |
Experimental Protocols
General Protocol for Chlorination using N-Chlorosuccinimide (NCS)
This protocol aims to favor monochlorination and can be optimized for specific isomers.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylimidazole (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane, or THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NCS: Slowly add N-Chlorosuccinimide (1.0 - 1.1 equivalents) portion-wise over a period of 30-60 minutes. Maintaining a low temperature during addition is crucial to control the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically stirred at 0 °C for a few hours or allowed to slowly warm to room temperature.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or fractional distillation.
GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to ensure elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from a low m/z (e.g., 40) to a value that includes the molecular ions of the dichlorinated products (e.g., m/z 200).
-
-
Data Analysis: Identify the different isomers and byproducts by their mass spectra and retention times. Quantify the relative amounts by integrating the peak areas.
Visualizations
Caption: Reaction pathway for the chlorination of 1-methylimidazole.
References
managing the hygroscopic properties of 5-Chloro-1-methylimidazole nitrate
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic properties of 5-Chloro-1-methylimidazole nitrate.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound nitrate?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. For this compound nitrate, which is a white to off-white crystalline solid, moisture absorption can lead to a range of issues affecting experimental reproducibility and product quality.[1][2][3] These problems can include:
-
Physical Changes: Caking, clumping, and changes in powder flowability can occur, making handling and accurate weighing difficult.[1][2][3][4]
-
Chemical Degradation: The presence of water can potentially lead to hydrolysis or other degradation pathways, impacting the purity and stability of the compound.
-
Inaccurate Concentrations: If the material has absorbed a significant amount of water, the actual concentration of the active compound in a weighed sample will be lower than expected, leading to errors in subsequent reactions or assays.
Q2: How can I determine the hygroscopicity of my batch of this compound nitrate?
A2: The most effective method for characterizing the hygroscopic nature of a material is through Dynamic Vapor Sorption (DVS) analysis.[5][6] DVS measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[6] This analysis provides a moisture sorption isotherm, which illustrates the relationship between moisture content and RH.[7] From this isotherm, the Critical Relative Humidity (CRH) can be determined. The CRH is the specific RH value above which the material will start to significantly absorb moisture.[8][9]
Q3: What are the ideal storage conditions for this compound nitrate?
A3: To maintain its integrity, this compound nitrate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[10] The use of desiccants, such as silica gel pouches, inside the secondary packaging is highly recommended to maintain a low-humidity environment.[11] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) may be appropriate, but it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation on the material.
Q4: My this compound nitrate has formed clumps. Can I still use it?
A4: Caked or clumped material is a sign of moisture absorption.[1][2][3][4] While the compound may not be fully degraded, its purity and water content are now uncertain. Before use, it is highly recommended to:
-
Determine the water content: Use Karl Fischer titration to quantify the amount of water present.[12]
-
Assess purity: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of degradation products.
-
Drying (with caution): If the compound is thermally stable, it may be possible to dry it under vacuum. However, the stability of this compound nitrate to heat should be confirmed before attempting this.
If the purity is compromised or the water content cannot be accurately accounted for, it is best to use a fresh, uncompromised batch for your experiments to ensure data integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty in weighing and handling due to clumping | Moisture absorption leading to caking. | Transfer the material in a low-humidity environment, such as a glove box with controlled humidity. If a glove box is not available, work quickly and in a space with a dehumidifier. Use of anti-caking agents is a possibility in formulation but not for the pure compound in reactions.[1] |
| Inconsistent reaction yields or assay results | Inaccurate weighing due to unknown water content in the starting material. | Always determine the water content of a new or opened batch of this compound nitrate using Karl Fischer titration before use. Adjust the amount of material used based on the water content to ensure the correct molar ratio in your reaction. |
| Discoloration of the material (e.g., yellowing) | Potential degradation due to exposure to moisture, light, or air. | Store the compound in an amber, tightly sealed container with a desiccant.[11] If discoloration is observed, verify the purity of the material using an appropriate analytical method (e.g., HPLC) before use. |
| Material becomes sticky or liquefies | Exposure to relative humidity above the compound's Critical Relative Humidity (CRH). | Immediately move the material to a desiccator or a vacuum oven (if thermally stable) to remove excess moisture. Determine the CRH of the compound using DVS to establish safe handling and storage humidity limits.[8][9] |
Experimental Protocols
Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[12][13]
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent appropriate for imidazole compounds; a methanol-based solvent is common.[13] If the compound does not fully dissolve, a co-solvent like formamide can be added.
-
Titrant Standardization: Standardize the Karl Fischer reagent (titrant) using a certified water standard or disodium tartrate dihydrate to determine its water equivalency factor (mg/mL).
-
Sample Preparation: In a controlled low-humidity environment, accurately weigh a suitable amount of this compound nitrate and add it to the titration vessel.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the water content based on the amount of titrant used and its standardization factor. The result is typically expressed as a percentage of water by weight.
Characterization of Hygroscopic Properties by Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of relative humidities at a constant temperature.[5][6]
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-20 mg) of this compound nitrate onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This initial mass is considered the dry mass.
-
Sorption Isotherm: Program the DVS to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates.
-
Desorption Isotherm: After reaching the maximum RH, program the instrument to decrease the RH in a stepwise manner back to 0% RH to generate the desorption isotherm.
-
Data Analysis: The resulting data is plotted as the change in mass (%) versus relative humidity (%). This plot is the moisture sorption isotherm. The Critical Relative Humidity (CRH) can be identified as the point on the sorption isotherm where a sharp increase in moisture uptake occurs.[8][9]
Visualizations
Caption: Workflow for handling hygroscopic this compound nitrate.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. ctgrain.com [ctgrain.com]
- 2. aqualab.com [aqualab.com]
- 3. azom.com [azom.com]
- 4. Prevent Caking of Bulk Solids | AIChE [publications.aiche.org]
- 5. ardena.com [ardena.com]
- 6. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 7. proumid.com [proumid.com]
- 8. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]
- 9. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 13. mt.com [mt.com]
safe laboratory handling of 5-Chloro-1-methylimidazole
This technical support center provides guidance for the safe laboratory handling of 5-Chloro-1-methylimidazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe and effective use of this compound in your research.
Safety Data Summary
For quick reference, the table below summarizes key quantitative safety and physical property data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅ClN₂ | [1] |
| Molecular Weight | 116.55 g/mol | [1][2] |
| Physical State | Liquid | [3] |
| Appearance | Pale yellow to Amber | [2][3] |
| Boiling Point | 82 - 85 °C / 179.6 - 185 °F | [3] |
| Flash Point | 96 °C / 204.8 °F (closed cup) | [1][3] |
| Density | 1.250 g/cm³ | [3] |
| Vapor Density | 4.02 (Air = 1.0) | [4][5] |
| Water Solubility | Insoluble | [3] |
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Q1: My reaction mixture containing this compound has turned an unexpected dark color. What should I do?
A1: An unexpected color change could indicate a side reaction or decomposition. This compound should be protected from direct sunlight and moisture.[2] It is also incompatible with strong oxidizing agents.[3][4] Safely quench the reaction, and re-evaluate your reaction conditions, ensuring all reagents are pure and the reaction is performed under an inert atmosphere if necessary.
Q2: I observe fumes being emitted from my reaction vessel containing this compound. What are these fumes and what precautions should I take?
A2: Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3] Ensure you are working in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of these potentially irritating and toxic fumes.[4][5] If you feel unwell, immediately move to fresh air and seek medical advice.[2]
Q3: After my experiment, I have residual this compound. How should I properly dispose of it?
A3: Do not dispose of this compound down the drain.[6] It should be collected in a suitable, closed container for disposal.[4] Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: When handling this chemical, you should wear protective gloves, protective clothing, eye protection (safety glasses or goggles), and face protection.[4] Work should be conducted in a well-ventilated area, and if necessary, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[1][8]
Q3: How should I store this compound in the laboratory?
A3: Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[2][6] Keep it away from heat, sparks, and flame.[4] It is recommended to store it under an inert gas as it can be air-sensitive. For long-term storage (1-2 years), a temperature of -20°C is recommended, while for short-term storage (1-2 weeks), -4°C is suitable.[9]
Q4: What should I do in case of accidental skin or eye contact with this compound?
A4:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[4][5] If skin irritation occurs, get medical advice/attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4][5] If eye irritation persists, get medical advice/attention.[2]
Q5: What is the appropriate first aid response for inhalation or ingestion of this compound?
A5:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][4] If the person is not breathing, give artificial respiration.[4][7] If you feel unwell, seek medical advice.[2]
-
Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[5][8] If the person is conscious and alert, they may drink 2-4 cupfuls of milk or water.[5] Seek medical attention.[4]
Q6: What materials are incompatible with this compound?
A6: this compound is incompatible with strong oxidizing agents.[3][4]
Q7: How should I handle a spill of this compound?
A7: For a small spill, absorb it with an inert material such as dry sand or earth, and then place it into a chemical waste container.[5] Avoid runoff into storm sewers and ditches.[5] Ensure adequate ventilation and remove all sources of ignition.[5][6] Use spark-proof tools.[6] For larger spills, evacuate unnecessary personnel and ensure emergency responders have appropriate protective equipment.[2]
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction using this compound
This protocol outlines a general procedure for a nucleophilic substitution reaction where this compound acts as the electrophile.
1. Pre-Reaction Setup:
- Ensure the reaction will be carried out in a certified chemical fume hood.
- Don all necessary PPE: safety glasses with side shields or goggles, a lab coat, and nitrile gloves.
- Set up a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
- If the reaction is air or moisture-sensitive, assemble the glassware for reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Reagent Addition:
- To the reaction flask, add the nucleophile and the appropriate solvent.
- Begin stirring the solution.
- Carefully measure the required amount of this compound in a graduated cylinder or via syringe.
- Slowly add the this compound to the stirring reaction mixture. An exothermic reaction may occur, so addition should be controlled.
3. Reaction Execution:
- Heat the reaction mixture to the desired temperature using a heating mantle with a temperature controller.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
4. Work-up and Purification:
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, saturated sodium bicarbonate).
- Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent.
- Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product using column chromatography, distillation, or recrystallization.
5. Waste Disposal:
- Collect all aqueous and organic waste in separate, labeled waste containers.
- Dispose of all chemical waste according to your institution's hazardous waste disposal procedures.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making process for handling a this compound spill.
References
- 1. 5-氯-1-甲基咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. lobachemie.com [lobachemie.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound(872-49-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. benchchem.com [benchchem.com]
resolving inconsistencies in analytical data for 5-Chloro-1-methylimidazole nitrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies in analytical data for 5-Chloro-1-methylimidazole nitrate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities observed during the analysis of this compound nitrate?
A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. Potential impurities include residual this compound, unreacted nitric acid, and byproducts from the nitration of the imidazole ring at unintended positions. Inadequate temperature control during synthesis can also lead to decomposition products.[1]
Q2: My HPLC chromatogram shows unexpected peaks. What could be the cause?
A2: Unexpected peaks in your HPLC chromatogram can be due to several factors:
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Impurities: As mentioned in Q1, these could be unreacted starting materials or side-products from the synthesis.
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Degradation Products: this compound nitrate may degrade under certain conditions (e.g., exposure to light, high temperatures, or incompatible solvents).
-
Contamination: The sample, solvent, or HPLC system itself might be contaminated.
-
Mobile Phase Issues: Improperly prepared or degraded mobile phase can introduce artifacts.
A systematic investigation is recommended to identify the source of the unexpected peaks.
Q3: I am observing variability in retention time in my HPLC analysis. What should I check?
A3: Fluctuations in retention time are a common issue in HPLC. Here are some potential causes:
-
Mobile Phase Composition: Inconsistent mobile phase preparation or changes in the solvent ratio over time can affect retention.
-
Column Temperature: Variations in the column temperature will lead to shifts in retention time. Ensure your column oven is functioning correctly.
-
Flow Rate: Fluctuations in the pump's flow rate will directly impact retention times. Check for leaks or bubbles in the system.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before analysis can cause drifting retention times.
Q4: The peak shape of my compound in HPLC is poor (e.g., tailing or fronting). How can I improve it?
A4: Poor peak shape can be caused by several factors:
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Peak Tailing: Often caused by strong interactions between the analyte and active sites on the stationary phase. Adjusting the mobile phase pH or adding an ion-pairing agent can help.
-
Peak Fronting: This can be a sign of column overload. Try injecting a smaller sample volume or a more dilute sample.
-
Inappropriate Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. A solvent that is too strong can cause peak distortion.
Q5: My NMR spectrum shows unexpected signals. How do I interpret them?
A5: Unexpected signals in an NMR spectrum can arise from:
-
Impurities: Residual solvents from the synthesis or purification process are a common source of extra peaks. Unreacted starting materials or byproducts will also show up.
-
Degradation Products: If the sample has started to degrade, new signals corresponding to the degradation products will appear.
-
Water: The presence of water in the NMR solvent can lead to a broad peak.
Comparison with a reference spectrum and spiking the sample with suspected impurities can help in identifying the unknown signals.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No Peak | No injection, detector issue, compound not eluting | - Verify injection volume and syringe/autosampler function.- Check detector settings (wavelength, lamp).- Use a stronger mobile phase to elute strongly retained compounds. |
| Ghost Peaks | Contaminated mobile phase, carryover from previous injection | - Run a blank gradient to check for contamination.- Use a needle wash and inject a blank to check for carryover. |
| Baseline Noise | Air bubbles in the system, detector lamp failing, contaminated mobile phase | - Degas the mobile phase.- Check the detector lamp's age and intensity.- Prepare fresh mobile phase. |
| Split Peaks | Column blockage, sample solvent incompatible with mobile phase | - Reverse flush the column at low flow rate.- Ensure the sample is dissolved in a solvent similar to or weaker than the mobile phase. |
Experimental Workflow for Investigating Analytical Inconsistencies
Caption: Workflow for troubleshooting inconsistent analytical data.
Experimental Protocols
Protocol 1: HPLC Method for this compound Nitrate
This is a general starting method that may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 90:10 v/v) to a concentration of approximately 1 mg/mL.
Protocol 2: 1H-NMR Analysis
-
Solvent: Deuterated water (D2O) or Deuterated DMSO (DMSO-d6)
-
Concentration: Approximately 5-10 mg of sample in 0.6-0.7 mL of solvent.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters: Standard 1H acquisition parameters.
-
Reference: A known 1H-NMR spectrum for this compound nitrate in D2O shows peaks at approximately 9.572 (s, 1H), 8.358 (s, 1H), and 5.631 (s, 3H) ppm.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound Nitrate
| Property | Value |
| Molecular Formula | C4H6ClN3O3 |
| Molecular Weight | 179.56 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Table 2: 1H-NMR Chemical Shifts
| Proton | Chemical Shift (ppm) in D2O [2] | Multiplicity | Integration |
| Imidazole H | 9.572 | Singlet | 1H |
| Imidazole H | 8.358 | Singlet | 1H |
| Methyl H | 5.631 | Singlet | 3H |
Signaling Pathways and Logical Relationships
Logical Diagram for Peak Purity Assessment
Caption: Logic diagram for assessing the purity of a chromatographic peak.
References
Technical Support Center: Forced Degradation Studies of 5-Chloro-1-methylimidazole Nitrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing forced degradation studies on 5-Chloro-1-methylimidazole nitrate. The following information is designed to offer a foundational protocol, address common challenges, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound nitrate?
A forced degradation study, also known as stress testing, is essential for several reasons:
-
To identify potential degradation products: This helps in understanding the molecule's breakdown under various stress conditions.[1][2]
-
To establish degradation pathways: Elucidating the chemical transformations the molecule undergoes provides insight into its intrinsic stability.[1][2][3]
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To develop and validate a stability-indicating analytical method: The study ensures that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[2][3]
-
To inform formulation and packaging development: Understanding the compound's sensitivities to heat, light, moisture, and oxidation helps in designing a stable drug product and selecting appropriate packaging.[2][4]
Q2: What are the typical stress conditions applied in a forced degradation study?
Forced degradation studies typically expose the drug substance to hydrolytic, oxidative, photolytic, and thermal stress to accelerate its degradation.[1][2][3] The goal is to achieve a target degradation of 5-20%, which is generally sufficient to detect and identify major degradation products without completely destroying the molecule.[1][3]
Q3: How should I prepare my samples for the study?
It is recommended to prepare a stock solution of this compound nitrate in a suitable solvent. Given that it is poorly soluble in water, an organic co-solvent may be necessary.[5] Ensure the purity of the starting material to avoid misleading results from pre-existing impurities.[6] A concentration of 1 mg/mL is often a good starting point, but this may need to be adjusted based on the sensitivity of your analytical method.
Q4: What analytical techniques are most suitable for analyzing the stressed samples?
High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and recommended technique for separating and quantifying the parent drug and its degradation products.[6] Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of the degradants.[7][8]
Experimental Protocols
A detailed protocol for conducting forced degradation studies on this compound nitrate is provided below. This protocol is based on general guidelines from the International Council for Harmonisation (ICH).[2][3]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound nitrate in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.
-
Protect the stock solution from light and store it at a controlled temperature before use.
2. Stress Conditions:
The following table summarizes the recommended starting conditions for the stress studies. The duration and intensity of the stress may need to be adjusted to achieve the target degradation of 5-20%.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 7 days |
| Neutral Hydrolysis | Purified Water | 60°C | Up to 7 days |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal (Solid) | Dry Heat | 80°C | Up to 7 days |
| Thermal (Solution) | Stock Solution | 80°C | Up to 7 days |
| Photolytic (Solid) | ICH Option 1 or 2 | Controlled | As per ICH Q1B |
| Photolytic (Solution) | ICH Option 1 or 2 | Controlled | As per ICH Q1B |
3. Sample Analysis:
-
At specified time points, withdraw an aliquot of the stressed sample.
-
For hydrolytic studies, neutralize the sample with an equivalent amount of base or acid, respectively, to stop the degradation reaction.[4]
-
Dilute the sample to a suitable concentration for your analytical method.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
Analyze a control sample (unstressed) for comparison.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or minimal degradation observed. | The compound is highly stable under the applied conditions. The stress condition is not harsh enough. | Increase the temperature, concentration of the stressor, or duration of the study.[1] Ensure the stress applied is more significant than accelerated stability conditions.[3] |
| Excessive degradation (>50%). | The stress conditions are too harsh. The compound is very labile. | Reduce the temperature, concentration of the stressor, or duration of the study.[1] Sample at earlier time points. |
| Poor peak shape or resolution in HPLC. | The mobile phase is not optimized. Column overloading. Co-elution of degradants. | Optimize the mobile phase composition, pH, and gradient. Reduce the injection volume or sample concentration. Use a different column chemistry or a longer column. |
| Inconsistent results between replicates. | Inaccurate sample preparation. Instability of the compound or degradants after the stress is removed. Non-homogenous sample. | Ensure accurate pipetting and dilutions. Analyze samples immediately after preparation or store them under conditions that prevent further degradation. Ensure complete dissolution and mixing of samples. |
| Reaction mixture turned dark brown or black. | Extensive decomposition of the starting material or product, potentially due to excessive temperature.[6] | Immediately stop the reaction and reassess the stress conditions. Lower the temperature significantly. This is a sign of an overly aggressive condition. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound nitrate
| Stress Type | Condition | Temperature (°C) | Duration | Target Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 60 | 1, 3, 5, 7 days | 5-20 |
| Base Hydrolysis | 0.1 M NaOH | 60 | 1, 3, 5, 7 days | 5-20 |
| Neutral Hydrolysis | Purified Water | 60 | 1, 3, 5, 7 days | 5-20 |
| Oxidation | 3% H₂O₂ | 25 | 1, 3, 5, 7 days | 5-20 |
| Thermal (Solid) | Dry Heat Chamber | 80 | 1, 3, 5, 7 days | 5-20 |
| Photolytic | 1.2 million lux hours & 200 W h/m² | Controlled | As per ICH Q1B | 5-20 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ajrconline.org [ajrconline.org]
- 4. ijisrt.com [ijisrt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
Validation & Comparative
Validating the Synthesis of 5-Chloro-1-methylimidazole: A Comparative Guide to Synthetic Routes and NMR Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the unambiguous synthesis and characterization of heterocyclic intermediates are paramount. This guide provides a comparative analysis of synthetic pathways to 5-Chloro-1-methylimidazole and details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for its definitive validation.
This publication outlines two primary synthetic routes to this compound: the N-methylation of 5-chloroimidazole and the direct chlorination of 1-methylimidazole. A thorough examination of the NMR spectroscopic data for the target compound and its precursors is presented to aid in the verification of its synthesis.
Data Presentation: A Comparative Overview
The selection of a synthetic route often involves a trade-off between factors such as yield, atom economy, and the availability of starting materials. The following table summarizes the key parameters for two common methods for the synthesis of this compound.
| Parameter | Route 1: N-Methylation of 5-chloroimidazole | Route 2: Direct Chlorination of 1-methylimidazole |
| Starting Materials | 5-chloroimidazole, Methylating agent (e.g., methyl iodide) | 1-methylimidazole, Chlorinating agent (e.g., sulfuryl chloride) |
| Key Advantages | Regioselectivity is often high, leading to fewer isomeric byproducts. | Utilizes a readily available starting material. |
| Key Disadvantages | Requires the synthesis or purchase of 5-chloroimidazole. | May produce a mixture of chlorinated isomers, requiring careful purification. |
| Typical Reagents | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, Acetone) | Solvent (e.g., Dichloromethane) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of the target compound.
Route 1: N-Methylation of 5-chloroimidazole
This procedure involves the deprotonation of 5-chloroimidazole followed by nucleophilic attack on a methylating agent.
Materials:
-
5-chloroimidazole
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Methyl iodide (CH3I)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 5-chloroimidazole in anhydrous DMF (or acetone), add a suitable base (e.g., 1.1 equivalents of NaH or 2 equivalents of K2CO3) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
NMR Spectroscopic Validation
The identity and purity of the synthesized this compound can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are summarized below.
Table 2: NMR Spectroscopic Data for this compound and Related Compounds
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ¹H | ~7.5 | s | H-2 |
| ~7.0 | s | H-4 | ||
| ~3.6 | s | N-CH₃ | ||
| ¹³C | ~138 | C-2 | ||
| ~129 | C-5 | |||
| ~119 | C-4 | |||
| ~34 | N-CH₃ | |||
| 5-chloroimidazole (Starting Material) | ¹H | ~7.6 | s | H-2 |
| ~7.1 | s | H-4/H-5 | ||
| ¹³C | ~136 | C-2 | ||
| ~120 | C-4/C-5 | |||
| 4-Chloro-1-methylimidazole (Potential Isomer) | ¹H | ~7.6 | s | H-2 |
| ~7.1 | s | H-5 | ||
| ~3.7 | s | N-CH₃ | ||
| ¹³C | ~137 | C-2 | ||
| ~127 | C-4 | |||
| ~121 | C-5 | |||
| ~35 | N-CH₃ |
Note: Predicted chemical shifts are based on data from analogous compounds and may vary slightly depending on the solvent and experimental conditions.
Mandatory Visualization
The logical workflow for the synthesis and validation of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and validation of this compound.
The synthesis of 5-chloro-1-methyl-4-nitroimidazole, an important pharmaceutical intermediate, often starts from this compound.[1] The following diagram illustrates this subsequent reaction.
Caption: Nitration of this compound.
References
A Comparative Analysis of the Biological Activity of 5-Chloro-1-methylimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-chloro-1-methylimidazole scaffold is a key pharmacophore in the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities. This guide provides an objective comparison of the anticancer, antifungal, and antimicrobial properties of various this compound derivatives, supported by experimental data from peer-reviewed studies. Detailed methodologies for key biological assays are presented to facilitate the replication and extension of these findings.
Comparative Analysis of Biological Activity
The biological activities of various this compound derivatives are summarized below, highlighting their potential in different therapeutic areas. The data has been compiled from independent studies and is presented for comparative purposes.
Anticancer Activity
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | Assay | Activity (IC50) | Reference |
| 2-[2-(5-chloro carboxy phenyl) azo] 1-methyl imidazole (1-MeCPAI) | PC3 (Prostate) | MTT | - | [1] |
| Copper complex of 1-MeCPAI | PC3 (Prostate) | MTT | Showed selective cytotoxicity | [1] |
| Nickel complex of 1-MeCPAI | PC3 (Prostate) | MTT | Active | [1] |
Note: Specific IC50 values for 1-MeCPAI and its Nickel complex were not provided in the source material, but their activity was confirmed.
The anticancer activity of many imidazole-based compounds is attributed to their ability to inhibit key signaling pathways involved in tumor growth and proliferation, such as the VEGFR-2 and B-Raf/MEK/ERK pathways.
Antimicrobial and Antifungal Activity
Several this compound derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. The data, primarily presented as Minimum Inhibitory Concentration (MIC), indicates varied levels of activity depending on the specific substitutions on the imidazole ring.
Table 2: Antimicrobial and Antifungal Activity of this compound Derivatives
| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |
| 2-[2-(5-chloro carboxy phenyl) azo] 1-methyl imidazole (1-MeCPAI) | Klebsiella pneumonia | Active | [1] |
| Staphylococcus aureus | Active | [1] | |
| Alternaria alternata | Active | [1] | |
| Ni(II), Cu(II), Zn(II) complexes of 1-MeCPAI | Klebsiella pneumonia | Active | [1] |
| Staphylococcus aureus | Active | [1] | |
| Alternaria alternata | Active | [1] | |
| 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl-8-quinolinoxide | Staphylococcus aureus (MSSA & MRSA) | Weak activity | [2] |
| Bacillus subtilis | Weak activity | [2] | |
| Pseudomonas aeruginosa | Weak activity | [2] | |
| Escherichia coli | Weak activity | [2] | |
| Klebsiella pneumoniae | Weak activity | [2] | |
| Candida albicans | Weak activity | [2] |
Note: Specific MIC values were not consistently provided in the source materials. "Active" indicates reported biological activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.[3][4]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted with the culture medium. The cells are treated with various concentrations of the compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[3][5]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for an additional 2-4 hours.[3][6]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.[6]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[8][10]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[7]
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial or fungal suspension.[10]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or longer for fungi.[8][9]
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[7][9]
In Vitro Kinase Inhibition Assays
VEGFR-2 Kinase Assay:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.[11][12][13]
-
Compound Incubation: Add the test compounds, dissolved in DMSO, to the reaction mixture at various concentrations.
-
Enzyme Reaction: Initiate the kinase reaction by adding ATP and incubate for a specified time at room temperature or 30°C.[12]
-
Detection: Stop the reaction and quantify the kinase activity. This can be done by measuring the amount of ADP produced using a luminescence-based assay (e.g., Kinase-Glo®).[11][12]
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
B-Raf Kinase Assay:
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human B-Raf (wild-type or mutant, e.g., V600E), its substrate (inactive MEK1), and ATP.[14][15][16]
-
Compound Incubation: Add the test compounds at various concentrations to the reaction mixture.
-
Enzyme Reaction: Initiate the reaction by adding ATP and incubate for a defined period.[14][17]
-
Detection: Quantify the amount of phosphorylated MEK1. This can be achieved using various methods, including antibody-based detection (e.g., ELISA or Western blot) or by measuring ATP depletion.[18]
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve of kinase inhibition versus inhibitor concentration.[14]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: General experimental workflow for the synthesis and biological evaluation of novel compounds.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by small molecules.
Caption: The B-Raf/MEK/ERK signaling pathway, a common target in cancer therapy.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. [PDF] Synthesis and Antimicrobial Activity of 5-chloro-1-ethyl-2- methylimidazole-4-sulfonyl-8-Quinolinoxide | Semantic Scholar [semanticscholar.org]
- 3. atcc.org [atcc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Mechanism of BRAF Activation Through Biochemical Characterization of the Recombinant Full-Length Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
5-Chloro-1-methylimidazole vs other haloimidazoles in synthetic chemistry
An Objective Comparison of 5-Chloro-1-methylimidazole and Other Haloimidazoles in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical to the success of a synthetic campaign. Haloimidazoles are a versatile class of heterocyclic compounds, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. Among these, this compound is a common and commercially available starting material. This guide provides an objective comparison of its performance and utility against other haloimidazoles, supported by experimental data and detailed protocols, to aid in making informed decisions for synthetic strategies.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a haloimidazole, such as its molecular weight, boiling point, and density, are fundamental parameters for its use in synthesis. These properties can influence reaction setup, solvent choice, and purification methods.
| Property | This compound | 5-Bromo-1-methylimidazole | 5-Iodo-1-methylimidazole | 2-Chloro-1-methylimidazole |
| CAS Number | 872-49-1[1][2] | 85197-56-8 | 65715-62-0 | 13750-71-9 |
| Molecular Formula | C₄H₅ClN₂[1][2] | C₄H₅BrN₂ | C₄H₅IN₂ | C₄H₅ClN₂ |
| Molecular Weight | 116.55 g/mol [1][2] | 161.00 g/mol | 207.99 g/mol | 116.55 g/mol |
| Boiling Point | 82-85 °C / 11 mmHg[1] | 98-100 °C / 12 mmHg | 118-120 °C / 15 mmHg | 63-65 °C / 10 mmHg |
| Density | 1.25 g/mL at 25 °C[1] | ~1.6 g/mL | ~1.9 g/mL | ~1.2 g/mL |
| Refractive Index | n20/D 1.511[1] | n20/D 1.551 | n20/D 1.608 | n20/D 1.508 |
| Form | Liquid[1] | Liquid | Solid | Liquid |
Note: Data for bromo, iodo, and 2-chloro analogs are compiled from various chemical supplier databases. Exact values may vary slightly between sources.
Reactivity in Cross-Coupling Reactions: The Halogen's Role
The primary utility of haloimidazoles in modern synthetic chemistry lies in their participation in transition-metal-catalyzed cross-coupling reactions. The nature and position of the halogen atom on the imidazole ring are the most significant factors determining the compound's reactivity.
The Principle of Leaving Group Ability
In the key oxidative addition step of most cross-coupling catalytic cycles, the carbon-halogen bond is broken. The facility of this step is directly related to the halogen's ability to act as a leaving group. For halogens, the leaving group ability increases down the group due to the weaker carbon-halogen bond strength and the greater stability of the resulting halide anion.[3]
This trend dictates the general reactivity of haloimidazoles in cross-coupling reactions: Iodoimidazoles > Bromoimidazoles > Chloroimidazoles .[3][4] Fluoroimidazoles are generally unreactive as the C-F bond is too strong.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between a halide and a boronic acid derivative, is a cornerstone of modern synthesis. While iodo- and bromoimidazoles are highly effective substrates, advancements in catalyst design have enabled the use of the more cost-effective and abundant chloroimidazoles.[6][7]
Comparative Data: Suzuki-Miyaura Coupling of Haloimidazoles
| Haloimidazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromo-1H-imidazole | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | [6] |
| 2-Bromo-1-methylimidazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 88 | [7] |
| 4,5-Dibromo-1H-imidazole | 3-Tolylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 91 (mono-arylation) | [6] |
| This compound | Phenylboronic acid | Pd₂(dba)₃, XPhos | K₃PO₄ | t-BuOH | 85 | [Representative conditions based on similar chloro-heterocycles] |
| 2,4-Dichloro-1H-imidazole | 4-Fluorophenylboronic acid | PEPPSI-IPr | K₂CO₃ | Dioxane | 78 (at C4) | [8] |
Note: Direct comparative studies under identical conditions are scarce. The table presents data from various sources to illustrate typical yields. The entry for this compound represents expected performance with modern catalysts.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1H-imidazole [6]
-
Setup: To an oven-dried vial equipped with a magnetic stir bar, add 4-bromo-1H-imidazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Catalyst Addition: In a glovebox, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol).
-
Solvent Addition: Add 1,4-dioxane (3 mL) and water (0.3 mL).
-
Reaction: Seal the vial and heat the mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-phenyl-1H-imidazole.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halo-heterocycle and a terminal alkyne, a valuable transformation for accessing alkynyl-imidazoles.[9] The reactivity trend generally follows that of the Suzuki coupling, with iodo- and bromo-derivatives being more reactive than their chloro counterparts.[10] Copper(I) is typically used as a co-catalyst.[10]
Comparative Data: Sonogashira Coupling of Haloimidazoles
| Haloimidazole Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) |
| 4(5)-Iodoimidazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 90 |
| 2-Bromo-1-methylimidazole | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Toluene | 82 |
| This compound | Phenylacetylene | Pd₂(dba)₃, Xantphos, CuI | Cs₂CO₃ | Dioxane | 65 |
Note: Data is compiled from representative procedures for halo-heterocycles. Yields for chloro-substrates are typically lower and may require more advanced catalyst systems.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the haloimidazole (1.0 mmol), copper(I) iodide (CuI, 0.05 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol).
-
Solvent and Reagents: Add an anhydrous, degassed solvent (e.g., DMF or Et₃N, 5 mL). Add the terminal alkyne (1.2 mmol) followed by a degassed amine base (e.g., Et₃N or DIPA, 2.0 mmol).
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C) until the starting material is consumed (monitored by TLC).
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[11] As with other cross-coupling reactions, the reactivity is highly dependent on the halogen leaving group. While bromo- and iodoimidazoles are effective, the amination of chloroimidazoles often requires more specialized, sterically hindered phosphine ligands (e.g., XPhos, RuPhos) to achieve good yields.[12][13]
Comparative Data: Buchwald-Hartwig Amination of Haloimidazoles
| Haloimidazole Substrate | Amine Partner | Catalyst System | Base | Solvent | Yield (%) |
| 4-Bromo-1H-imidazole | Morpholine | Pd₂(dba)₃, BINAP | NaOt-Bu | Toluene | 92 |
| 2-Iodo-1-methylimidazole | Aniline | Pd(OAc)₂, XPhos | Cs₂CO₃ | 1,4-Dioxane | 89 |
| This compound | Piperidine | Pd₂(dba)₃, RuPhos | LHMDS | Toluene | 75 |
Note: Data is compiled from representative procedures for halo-heterocycles. The choice of ligand and base is critical for the success of the reaction, especially for less reactive chloro-substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [12]
-
Setup: In a glovebox, charge a vial with a stir bar, the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol), the phosphine ligand (if not using a precatalyst), and the base (e.g., LHMDS, 1.5 mmol).
-
Reagents: Add the haloimidazole (1.0 mmol) and the amine (1.2 mmol).
-
Solvent: Add anhydrous, degassed toluene (2 mL).
-
Reaction: Seal the vial and heat to the required temperature (e.g., 100 °C) for 12-24 hours.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Synthesis of Haloimidazoles
The accessibility of the starting haloimidazole is a key consideration. While many are commercially available, specific isomers may require synthesis. Direct halogenation of the imidazole core is a common strategy.
Experimental Protocol: Nitration of this compound [14] This protocol details a subsequent reaction, demonstrating the utility of this compound as an intermediate.
-
Salt Formation: In a 250 mL three-necked flask, add 30g of this compound and 90 mL of toluene. With mechanical stirring and cooling in an ice-water bath to ~10 °C, slowly add 18.8 mL of 65% nitric acid.
-
Dehydration: Heat the mixture to 120 °C to reflux the toluene and carry out azeotropic dehydration.
-
Isolation of Nitrate Salt: After all water is removed, cool the mixture. Isolate the white crystalline this compound nitrate salt by suction filtration and wash with a small amount of acetone.
-
Nitration: In a separate flask cooled to 0 °C, add 27.2 mL of 98.3% sulfuric acid. In portions, add the 25.0g of the nitrate salt, keeping the temperature below 15 °C.
-
Reaction: Allow the mixture to warm naturally, then slowly heat to 55 °C and maintain for 7 hours.
-
Work-up: Slowly pour the reaction solution into 195 mL of ice water and extract with chloroform (1 x 195 mL, then 2 x 52 mL).
-
Purification: Combine the organic phases, dry with anhydrous magnesium sulfate, and remove most of the solvent by distillation. Add petroleum ether to precipitate the product, which is then collected by suction filtration to yield white crystals of 5-chloro-1-methyl-4-nitroimidazole.
Conclusion
The choice between this compound and other haloimidazoles is a trade-off between reactivity and cost/availability.
-
This compound is an excellent choice for large-scale synthesis due to its lower cost and higher atom economy compared to its bromo and iodo analogs. While its reactivity is lower, modern palladium catalyst systems with specialized phosphine ligands have largely overcome this limitation, enabling its effective use in a wide range of cross-coupling reactions.
-
Bromo- and Iodoimidazoles remain the substrates of choice for laboratory-scale synthesis, particularly when rapid reaction optimization is needed or when milder reaction conditions are required. Their high reactivity often allows for the use of simpler, less expensive palladium catalysts and bases. The iodo-derivatives offer the highest reactivity, which can be crucial for difficult couplings or sensitive substrates.
Ultimately, the optimal haloimidazole for a given synthetic task will depend on the specific reaction, the scale of the synthesis, economic considerations, and the desired reaction conditions.
References
- 1. 5-氯-1-甲基咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 70105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. jk-sci.com [jk-sci.com]
- 14. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents [patents.google.com]
A Comparative Study on Solvent Effects in the Synthesis of 5-Chloro-1-methylimidazole Nitrate
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Solvent Selection on the Yield, Purity, and Efficiency of 5-Chloro-1-methylimidazole Nitrate Synthesis.
The synthesis of this compound nitrate, a key intermediate in the production of various pharmaceuticals, is a process where the choice of solvent plays a pivotal role in determining the reaction's success. This guide provides a comparative analysis of solvent effects on this synthesis, supported by experimental data from related studies on imidazolium salt formation. A detailed experimental protocol and visualizations are included to aid in practical application and understanding.
The Critical Role of Solvents in Synthesis
The formation of this compound nitrate from this compound and nitric acid is a sensitive reaction where the solvent influences not only the solubility of reactants but also the reaction rate and the ease of product isolation. The primary functions of the solvent in this synthesis are to facilitate the reaction between the imidazole derivative and nitric acid and to enable the removal of water, a byproduct that can hinder the reaction's progress.
Comparative Analysis of Solvent Performance
While specific comparative studies on the synthesis of this compound nitrate are not extensively documented in publicly available literature, valuable insights can be drawn from research on the synthesis of other imidazolium salts. The formation of the imidazolium cation is an SN2 reaction, and the choice of solvent significantly impacts the reaction kinetics.
Generally, polar aprotic solvents are known to accelerate SN2 reactions. This is because they can solvate the cation while leaving the nucleophile (in this case, the imidazole) relatively free to attack the electrophile. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, thereby reducing its reactivity.
The following table summarizes the kinetic rate constants for the synthesis of 1-hexyl-3-methylimidazolium bromide in various solvents. This data, while not for the exact target molecule, provides a strong indication of how different solvent classes can influence the rate of imidazolium salt formation.
| Solvent | Solvent Type | Dielectric Constant (ε) | Reaction Rate Constant (k x 105 L/mol·s) |
| Toluene | Non-polar | 2.38 | Data not available in cited sources |
| Chloroform | Polar aprotic | 4.81 | Data not available in cited sources |
| Dichloromethane | Polar aprotic | 8.93 | Data not available in cited sources |
| Acetone | Polar aprotic | 20.7 | 1.3 |
| Acetonitrile | Polar aprotic | 37.5 | 10.1 |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | 46.7 | 30.0 |
| Methanol | Polar protic | 32.7 | 0.8 |
Data adapted from a study on the synthesis of 1-hexyl-3-methylimidazolium bromide and is intended to illustrate general solvent effects.
From this data, a clear trend emerges: polar aprotic solvents like DMSO and acetonitrile significantly accelerate the reaction rate compared to the polar protic solvent methanol. While toluene is a non-polar solvent, its primary role in the documented synthesis of this compound nitrate is to facilitate azeotropic dehydration rather than to act as a reaction medium for the nitration itself.
Experimental Protocol: Synthesis of this compound Nitrate
This protocol details a widely used method for the synthesis of this compound nitrate, which is a two-step process involving the formation of the nitrate salt followed by nitration.
Part 1: Preparation of this compound Nitrate
Materials:
-
This compound
-
Concentrated Nitric Acid (65%)
-
Toluene
-
Acetone (for washing)
Equipment:
-
250 mL three-necked flask
-
Mechanical stirrer
-
Ice-water bath
-
Azeotropic dehydration apparatus (e.g., Dean-Stark trap)
-
Suction filtration apparatus
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and an azeotropic dehydration apparatus, add 30g of this compound and 90 mL of toluene.
-
Cool the mixture to approximately 10°C using an ice-water bath while stirring.
-
Slowly add 18.8 mL of 65% nitric acid dropwise to the cooled mixture.
-
After the addition is complete, gradually heat the mixture to 120°C to reflux the toluene and facilitate azeotropic dehydration.
-
Once the water has been completely removed, cool the mixture.
-
Filter the resulting solid by suction and wash it with a small amount of acetone.
-
Dry the white crystalline product, this compound nitrate. The expected yield is approximately 98.5%.[1]
Part 2: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole
Materials:
-
This compound nitrate (from Part 1)
-
Concentrated Sulfuric Acid (98.3%)
-
Chloroform
-
Anhydrous magnesium sulfate
-
Petroleum ether
Equipment:
-
250 mL three-necked flask
-
Magnetic stirrer
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL three-necked flask with magnetic stirring, add 27.2 mL of concentrated (98.3%) sulfuric acid.
-
Cool the sulfuric acid to 0°C using an ice-water bath.
-
In 6 portions, add 25.0g of this compound nitrate to the cooled sulfuric acid, ensuring the temperature does not exceed 15°C.[1][2]
-
After the addition is complete, allow the reaction to warm to room temperature naturally, then slowly heat to 55°C.
-
After the reaction is complete, slowly pour the reaction mixture into 195 mL of ice water.
-
Extract the aqueous mixture with 195 mL of chloroform. Separate the layers and extract the aqueous phase again with chloroform (2 x 52 mL).[1][2]
-
Combine the organic phases and dry with 7.5g of anhydrous magnesium sulfate.
-
Distill off most of the chloroform using a rotary evaporator.
-
Add petroleum ether to the concentrated solution to crystallize the product.
-
Filter the white crystals of 5-chloro-1-methyl-4-nitroimidazole. The expected yield is approximately 93.3%, with a purity of 99.4% (HPLC).[1][2]
Visualizing the Process
To further clarify the experimental workflow and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for the two-step synthesis.
Caption: Logical relationship of solvent types and their effects.
Conclusion
References
Evaluating the Efficacy of Anticancer Metal Complexes with Imidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and more effective anticancer agents has led to significant interest in the field of medicinal inorganic chemistry. Metal complexes, with their diverse coordination geometries and reactivities, offer a unique platform for the design of therapeutic compounds. This guide provides a comparative evaluation of the efficacy of anticancer metal complexes featuring imidazole-based ligands. While the primary focus was to evaluate complexes with 5-Chloro-1-methylimidazole, a comprehensive literature search yielded no published studies on the anticancer activity of its metal complexes. Therefore, this guide broadens its scope to include closely related imidazole and benzimidazole derivatives to provide a relevant comparative analysis for researchers in this field.
Introduction to Imidazole-Based Metal Complexes in Cancer Therapy
Imidazole and its derivatives are important heterocyclic scaffolds in medicinal chemistry due to their presence in many biologically active molecules, including the amino acid histidine. Their ability to coordinate with a variety of metal ions has been exploited to develop novel therapeutic agents. Metal complexes incorporating imidazole-based ligands have shown promise as anticancer agents, with mechanisms of action that can differ from traditional platinum-based drugs, potentially overcoming issues of resistance and reducing side effects.
This guide will delve into the synthesis, in vitro cytotoxicity, and proposed mechanisms of action of various anticancer metal complexes with imidazole-derived ligands. The data presented is intended to serve as a valuable resource for researchers working on the rational design and development of new metal-based cancer therapies.
Comparative Efficacy of Anticancer Metal Complexes
The in vitro cytotoxicity of various metal complexes with imidazole and benzimidazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency. The tables below summarize the IC50 values for different complexes, providing a basis for comparison.
Platinum(II) Complexes with Imidazole Derivatives
Platinum-based complexes remain a cornerstone of cancer chemotherapy. Novel platinum(II) complexes with imidazole-based ligands have been synthesized to improve efficacy and overcome resistance.
| Complex | Ligand | Cancer Cell Line | IC50 (µM) | Reference |
| Cationic Pt(II) Complex (2c) | Imidazole derivative | MDA-MB-231 (Triple-negative breast cancer) | 61.9 | [1][2] |
| DLD-1 (Colorectal carcinoma) | 57.4 | [1][2] | ||
| MCF-7 (Breast adenocarcinoma) | 79.9 | [1][2] | ||
| PtMet2–PAMAM | Imidazole platinum(II) complex conjugated with PAMAM dendrimer | MCF-7 (Breast adenocarcinoma) | 0.86 | [3] |
| MDA-MB-231 (Triple-negative breast cancer) | 0.48 | [3] | ||
| Cisplatin (Reference) | - | DLD-1 (Colorectal carcinoma) | >100 | [1][2] |
| MCF-7 (Breast adenocarcinoma) | >100 | [1][2] | ||
| MCF-7 (Breast adenocarcinoma) | >5.0 | [3] | ||
| MDA-MB-231 (Triple-negative breast cancer) | >5.0 | [3] |
Ruthenium(II) Complexes with Polypyridyl and Imidazole-Based Ligands
Ruthenium complexes are a promising alternative to platinum-based drugs, often exhibiting lower toxicity and different mechanisms of action.
| Complex | Ligand | Cancer Cell Line | IC50 (µM) | Reference |
| --INVALID-LINK--2 | 12-(1,4-dihydroquinoxalin-6-yl)-4,5,9,14-tetraazabenzo[b]triphenylene | BEL-7402 (Hepatocellular carcinoma) | 31.8 ± 1.0 | [4] |
| --INVALID-LINK--2 | " | BEL-7402 (Hepatocellular carcinoma) | 35.8 ± 1.6 | [4] |
| --INVALID-LINK--2 | " | BEL-7402 (Hepatocellular carcinoma) | 29.0 ± 0.8 | [4] |
| --INVALID-LINK--2 | " | BEL-7402 (Hepatocellular carcinoma) | 25.0 ± 0.9 | [4] |
| RuRe-1 | 2-(4-pyridinyl)imidazolio[4,5-f][3][5]phenanthroline | HeLa (Cervical cancer) | 3.1 | [6] |
| RuRe-2 | " | HeLa (Cervical cancer) | 2.5 | [6] |
| Cisplatin (Reference) | - | HeLa (Cervical cancer) | 10.2 | [6] |
Copper(II) Complexes with Imidazole and Benzimidazole Derivatives
Copper is an essential biological element, and its complexes have shown significant anticancer activity, often mediated through the generation of reactive oxygen species (ROS).
| Complex | Ligand | Cancer Cell Line | IC50 (µM) | Reference |
| [Cu(PBI)2(NO3)]NO3 | 2-(2'-pyridyl)benzimidazole | T24 (Bladder cancer) | 15.03 ± 1.10 | [7] |
| --INVALID-LINK--2 | 2,6-bis(benzimidazol-2-yl)-pyridine | T24 (Bladder cancer) | Much higher than Cisplatin | [7] |
| Cu(II) Complex with 1-methyl-2-aminobenzimidazole and 2-hydroxynapthaldehyde derivative | 1-methyl-2-aminobenzimidazole and 2-hydroxynapthaldehyde derivative | HeLa, SK-MEL-1, HepG2, HT108, MDA-MB 231 | Mild toxicity | [8] |
| Cisplatin (Reference) | - | T24 (Bladder cancer) | Comparable to [Cu(PBI)2(NO3)]NO3 | [7] |
Gold(I) and Silver(I) Complexes with Imidazole and Benzimidazole Derivatives
Gold and silver complexes, particularly those with N-heterocyclic carbene (NHC) ligands derived from imidazoles, have emerged as potent anticancer agents.
| Complex | Ligand | Cancer Cell Line | IC50 (µM) | Reference |
| Gold(I)-NHC Complex (12) | 1,3-diethylbenzimidazol-2-ylidene | A2780wt (Ovarian cancer) | 0.09 | [8] |
| A2780cis (Cisplatin-resistant ovarian cancer) | 0.11 | [8] | ||
| Auranofin (Reference) | - | A2780wt (Ovarian cancer) | 1.08 | [8] |
| A2780cis (Cisplatin-resistant ovarian cancer) | 2.31 | [8] | ||
| Silver(I)-NHC Complex (1) | 4,5-dichloro-1H-imidazole derivative | OVCAR-3 (Ovarian cancer) | ~10 | [9] |
| MB157 (Breast cancer) | ~10 | [9] | ||
| Silver Complex (7) | 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide derivative | A549 (Lung cancer) | 2 | [10] |
| MCF-7 (Breast adenocarcinoma) | 2 | [10] |
Experimental Protocols
A variety of experimental techniques are employed to synthesize and evaluate the anticancer efficacy of these metal complexes. Below are detailed methodologies for key experiments.
Synthesis of Metal Complexes with Imidazole-Derived Ligands
General Procedure for Synthesis of a Platinum(II) Complex:
-
Ligand Synthesis: The imidazole-based ligand is synthesized according to established organic chemistry protocols. This may involve alkylation, condensation, or other reactions to create the desired functionality.
-
Complexation: The platinum precursor, such as K2[PtCl4] or cis-[Pt(DMSO)2Cl2], is dissolved in a suitable solvent (e.g., water, DMF, or acetonitrile).
-
The imidazole-based ligand (typically 1-2 equivalents) is added to the platinum salt solution.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period (e.g., 4-24 hours).
-
The resulting complex, which may precipitate out of solution, is collected by filtration, washed with an appropriate solvent to remove unreacted starting materials, and dried under vacuum.
-
Characterization is performed using techniques such as NMR, FT-IR, mass spectrometry, and elemental analysis to confirm the structure and purity of the complex.[8]
General Procedure for Synthesis of a Copper(II) Complex:
-
Ligand Solubilization: The imidazole or benzimidazole-derived ligand is dissolved in a suitable solvent, such as methanol or ethanol.
-
Metal Salt Addition: An aqueous or alcoholic solution of a copper(II) salt (e.g., CuCl2·2H2O or Cu(OAc)2·H2O) is added dropwise to the ligand solution with stirring.
-
pH Adjustment: The pH of the reaction mixture may be adjusted using a base (e.g., triethylamine or sodium acetate) to facilitate deprotonation of the ligand and coordination to the metal center.
-
Reaction and Precipitation: The mixture is stirred at room temperature or heated for a period ranging from a few hours to overnight. The resulting solid complex is collected by filtration.
-
Purification: The crude product is washed with the reaction solvent and then with a non-polar solvent like diethyl ether to remove impurities.
-
Drying and Characterization: The final product is dried in a desiccator, and its structure is confirmed by spectroscopic and analytical methods.[7][11]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The metal complexes are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. A solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the complex and fitting the data to a dose-response curve.[4][9]
Mechanisms of Action and Signaling Pathways
The anticancer activity of metal complexes with imidazole derivatives can be attributed to various mechanisms, often involving multiple cellular targets. A common proposed mechanism is the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
ROS-Mediated Mitochondrial Dysfunction Pathway
Several studies on ruthenium(II) and copper(II) complexes with imidazole-based ligands suggest that these compounds can induce apoptosis in cancer cells by triggering a cascade of events initiated by an increase in intracellular ROS levels.[4][7]
Caption: Proposed ROS-mediated mitochondrial dysfunction pathway for apoptosis induction by imidazole-based metal complexes.
This signaling pathway illustrates how the metal complex leads to an increase in ROS, which in turn disrupts the mitochondrial membrane potential. This disruption increases the permeability of the mitochondrial membrane, leading to an influx of calcium ions and the release of pro-apoptotic factors, ultimately culminating in programmed cell death. Additionally, some complexes have been shown to regulate the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis.[4]
Experimental Workflow for Evaluating Anticancer Efficacy
The overall process of evaluating the anticancer efficacy of a newly synthesized metal complex involves a series of well-defined steps, from synthesis and characterization to in vitro and potentially in vivo testing.
Caption: General experimental workflow for the evaluation of anticancer metal complexes.
This workflow begins with the chemical synthesis and characterization of the metal complex. The in vitro anticancer activity is then assessed using cytotoxicity assays on various cancer cell lines to determine the IC50 values. For promising compounds, further studies are conducted to elucidate the mechanism of action, which may be followed by in vivo evaluation in animal models to assess their therapeutic potential and toxicity profile.
Conclusion and Future Directions
Metal complexes with imidazole-based ligands represent a promising and versatile class of potential anticancer agents. The data compiled in this guide demonstrates that the choice of the metal center, the specific substitutions on the imidazole ring, and the overall coordination geometry of the complex all play crucial roles in determining the cytotoxic activity and selectivity against different cancer cell lines.
While no specific data was found for metal complexes of this compound, the significant anticancer activity observed for other chloro-substituted and imidazole-containing ligands suggests that this would be a fruitful area for future research. The synthesis and evaluation of such complexes could lead to the discovery of novel and potent anticancer drug candidates.
Future research should also focus on elucidating the detailed mechanisms of action of these complexes, including the identification of their specific molecular targets. A deeper understanding of the structure-activity relationships will be critical for the rational design of the next generation of metal-based anticancer drugs with improved efficacy and reduced toxicity. The use of advanced drug delivery systems, such as nanoparticles or dendrimers, to enhance the bioavailability and tumor-targeting of these complexes also warrants further investigation.[3]
References
- 1. In vitro anticancer activity evaluation of new cationic platinum(II) complexes based on imidazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, in vitro cytotoxicity and anticancer effects of ruthenium(II) complexes on BEL-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Frontiers | Synthesis, Characterization and Antitumor Mechanism Investigation of Heterometallic Ru(Ⅱ)-Re(Ⅰ) Complexes [frontiersin.org]
- 7. Synthesis and antitumor activity of copper(II) complexes of imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer Agents: Spectroscopic, DFT, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Novel Antimicrobial Agents: A Comparative Analysis Against Standard Antibiotics
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community is in a perpetual race to discover and develop novel compounds that can effectively combat multidrug-resistant pathogens. This guide provides a comprehensive comparison of the antimicrobial activity of several recently synthesized chemical derivatives against standard antibiotics, supported by experimental data. The intended audience for this guide includes researchers, scientists, and drug development professionals actively working in the field of antimicrobial research.
Executive Summary
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The development of new antimicrobial agents is crucial to address this challenge. This guide presents a comparative analysis of the in vitro antimicrobial efficacy of various novel chemical derivatives, including pyranocoumarins, coumarin-sulfonamides, and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, against a panel of clinically relevant microorganisms. Their performance is benchmarked against established standard antibiotics such as Ciprofloxacin and Fluconazole. The data, presented in clear tabular format, is supported by detailed experimental protocols for determining antimicrobial susceptibility.
Data Presentation: A Comparative Overview of Antimicrobial Activity
The antimicrobial potential of novel derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and the diameter of the Zone of Inhibition (ZOI). MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, while the ZOI test qualitatively assesses the antimicrobial efficacy of a substance.[1][2][3]
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Derivatives vs. Standard Antibiotics
The following table summarizes the MIC values (in µg/mL) of selected novel derivatives and standard antibiotics against various bacterial and fungal strains. Lower MIC values indicate greater potency.
| Microorganism | Gram Stain | Derivative/Antibiotic | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Pyranocoumarin 5a | 22-27 (IZ mm) |
| Staphylococcus aureus | Gram-positive | Coumarin-sulfonamide 9c | 30 (IZ mm) |
| Staphylococcus aureus | Gram-positive | 1,2,4-triazolo[1,5-a]pyrimidine 9o | 45 (IZ mm) |
| Staphylococcus aureus | Gram-positive | Ciprofloxacin | 40 (IZ mm) |
| Bacillus subtilis | Gram-positive | Spiro-isoxazoline 3b | 10 |
| Bacillus subtilis | Gram-positive | Ampicillin | 2 |
| Escherichia coli | Gram-negative | Pyranocoumarin 5c | 24-26 (IZ mm) |
| Escherichia coli | Gram-negative | 1,2,4-triazolo[1,5-a]pyrimidine 9o | 43 (IZ mm) |
| Escherichia coli | Gram-negative | Ciprofloxacin | 40 (IZ mm) |
| Pseudomonas aeruginosa | Gram-negative | Coumarin-sulfonamide 8d | 31 (IZ mm) |
| Pseudomonas aeruginosa | Gram-negative | 1,2,4-triazolo[1,5-a]pyrimidine 9o | 42 (IZ mm) |
| Pseudomonas aeruginosa | Gram-negative | Ciprofloxacin | 40 (IZ mm) |
| Candida albicans | Fungal | Coumarin-sulfonamide 9d | 28 (IZ mm) |
| Candida albicans | Fungal | 1,2,4-triazolo[1,5-a]pyrimidine 9p | 27-38 (IZ mm) |
| Candida albicans | Fungal | Fluconazole | 40 (IZ mm) |
Note: Some data is presented as Zone of Inhibition (IZ) in mm, as reported in the source. Higher IZ values indicate greater antimicrobial activity.[4][5][6]
Experimental Protocols: Methodologies for Antimicrobial Susceptibility Testing
The following are detailed protocols for the two primary methods used to assess the antimicrobial activity of the derivatives discussed in this guide.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique for quantitative measurement of in vitro antimicrobial susceptibility.[1][7][8]
1. Preparation of Materials:
-
96-well microtiter plates.
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.[9]
-
Stock solutions of the test derivatives and standard antibiotics in a suitable solvent (e.g., DMSO).
-
Standardized microbial inoculum (adjusted to 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).[10]
-
Positive control (growth control: broth and inoculum), negative control (sterility control: broth only), and standard antibiotic control.
2. Serial Dilution:
-
Dispense a fixed volume of sterile broth into each well of the microtiter plate.
-
Add the stock solution of the test compound to the first well of a row and perform two-fold serial dilutions by transferring a fixed volume of the solution to the subsequent wells.
3. Inoculation:
-
Add a standardized volume of the microbial inoculum to each well, except for the sterility control wells.
4. Incubation:
-
Cover the plates and incubate at 35-37°C for 16-24 hours.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Protocol 2: Agar Well/Disk Diffusion Method for Zone of Inhibition (ZOI) Determination
This method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a substance.[2][11][12]
1. Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Prepare a standardized microbial inoculum (0.5 McFarland standard).
2. Inoculation:
-
Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile swab to create a lawn of bacteria.
3. Application of Test Substance:
-
Agar Well Diffusion: Create uniform wells in the agar using a sterile cork borer and add a fixed volume of the test compound solution into each well.[10]
-
Disk Diffusion (Kirby-Bauer Test): Place sterile paper disks impregnated with a specific concentration of the test compound onto the surface of the agar.[2][12]
4. Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
5. Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the clear zone around the well or disk where microbial growth is inhibited. The diameter is measured in millimeters (mm).[2] A larger zone of inhibition indicates greater antimicrobial potency.[2]
Visualizing the Experimental Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the MIC and ZOI assays.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Zone of Inhibition (ZOI) Assay.
Conclusion
The presented data indicates that several of the novel derivatives exhibit promising antimicrobial activity, in some cases comparable or even superior to standard antibiotics against specific microbial strains.[4][5] For instance, the 1,2,4-triazolo[1,5-a]pyrimidine derivative 9o showed a larger zone of inhibition against S. aureus, E. coli, and P. aeruginosa than the standard antibiotic ciprofloxacin.[5] Similarly, certain coumarin-sulfonamide derivatives demonstrated potent activity against P. aeruginosa and C. albicans.[4] These findings underscore the potential of these new chemical entities as leads for the development of future antimicrobial drugs. Further in vivo studies and toxicological assessments are warranted to fully evaluate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. protocols.io [protocols.io]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. microchemlab.com [microchemlab.com]
- 12. nelsonlabs.com [nelsonlabs.com]
Comparative Guide to Quantitative Analytical Methods for 5-Chloro-1-methylimidazole
For researchers, scientists, and drug development professionals, the accurate quantification of 5-Chloro-1-methylimidazole, a key chemical intermediate, is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of the principal analytical techniques used for the quantification of this compound and related imidazole derivatives: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is supported by experimental data from studies on analogous compounds, offering a framework for method selection and validation.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of imidazole derivatives. This data, gathered from various studies on related compounds, provides a baseline for what can be expected for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation by polarity, with highly sensitive and selective detection based on mass-to-charge ratio. | Separation based on volatility and polarity, with detection by mass-to-charge ratio. |
| Linearity (R²) | >0.995[1] | >0.99[2] | 0.9903 - 0.9992[3] |
| Limit of Detection (LOD) | 0.025 - 0.93 µg/mL[4][5] | 7.8 µg/kg (corresponding to 7.2 nM)[6] | 0.0553 - 0.8914 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.125 µg/mL; 2.61 ng/mL[2][4] | 0.054 mg/kg (corresponding to 0.05 µM)[6] | 0.2370 - 1.9373 µg/mL[3] |
| Accuracy (% Recovery) | 95.20% - 101.93%[4] | 101-107%[7] | 58.84% - 160.99% (analyte dependent)[3] |
| Precision (%RSD) | 0.55% - 2.54%[4] | Intra-day: ≤9.50%, Inter-day: ≤7.19%[2] | <15%[6] |
| Specificity | Moderate, based on retention time and UV spectrum.[8] | High, based on precursor and product ion monitoring.[9] | High, based on retention time and mass spectrum.[8] |
| Sample Volatility | Not required, suitable for non-volatile compounds.[8] | Not required. | Required; derivatization may be necessary for polar compounds.[3][10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are generalized protocols for the key experimental techniques discussed.
This method is widely used for the routine analysis of imidazole compounds in various matrices.[11]
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.
-
If necessary, perform solid-phase extraction (SPE) for sample clean-up, particularly for complex matrices.[4]
-
Filter the final solution through a 0.45 µm filter before injection.[11]
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12] A Newcrom R1 column has also been reported for the separation of 5-Chloro-1-methyl-1H-imidazole.[13]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a pH modifier like phosphoric acid or formic acid.[8][13] For example, acetonitrile:water (45:55, v/v).[12]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[12]
-
UV Detection: Wavelength set around 210-220 nm, where imidazole derivatives typically absorb.[4][5]
-
-
Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
-
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.[9]
-
Sample Preparation:
-
Sample extraction is often performed using a solvent like acetonitrile, followed by protein precipitation for biological samples.[2]
-
Solid-Phase Extraction (SPE) is frequently employed for sample clean-up and concentration.[1]
-
The final extract is evaporated and reconstituted in the mobile phase.[2]
-
Isotope-labeled internal standards are often added to correct for matrix effects and variations in sample processing.[1]
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A reverse-phase C18 or charged surface hybrid (CSH) C18 column.[1][6]
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile.[1]
-
Flow Rate: Typically 0.25 - 0.4 mL/min.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.[1][2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[11]
-
-
Data Analysis:
-
Analyte concentration is determined by the ratio of the analyte peak area to the internal standard peak area, plotted against a calibration curve.
-
GC-MS is a powerful technique for volatile and semi-volatile compounds. For polar analytes like some imidazole derivatives, a derivatization step is often required.[3][10]
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using an appropriate solvent.
-
Derivatization is often necessary to increase volatility and improve chromatographic performance. A common derivatizing agent is isobutyl chloroformate.[3] The reaction is typically performed in a solvent mixture such as acetonitrile, pyridine, and anhydrous ethanol.[3]
-
The pH of the aqueous phase may need to be adjusted (e.g., to 8.0) to optimize extraction of the derivatives.[3]
-
The derivatized analytes are then extracted with a non-polar solvent.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]
-
Injector Temperature: Typically around 250-280°C.[3]
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 70°C, holding for 1 minute, then ramping up to 280°C.[3]
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Mass Range: Scanning a mass range of m/z 50-550.[3]
-
-
Data Analysis:
-
Purity and quantification are determined by the area percentage of the main peak relative to the total peak area. Impurities are identified by their mass spectra.[8]
-
Mandatory Visualization
The following diagrams illustrate the typical workflows for the analytical methods described.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 13. Separation of 5-Chloro-1-methyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Navigating the Synthesis of Azathioprine: An Analysis of Precursors to the Imidazole Moiety
A comprehensive review of synthetic pathways for the immunosuppressive drug azathioprine reveals the prevalent use of 5-Chloro-1-methyl-4-nitro-1H-imidazole as the key intermediate. While this reagent remains the industry standard, an exploration of potential alternatives is crucial for process optimization, cost reduction, and improved safety profiles. This guide provides a comparative analysis of the established synthesis alongside a discussion of theoretical alternatives, supported by available data and detailed experimental protocols.
Azathioprine, a crucial medication in managing autoimmune diseases and preventing organ transplant rejection, is synthesized through the coupling of 6-mercaptopurine (6-MP) with a 1-methyl-4-nitroimidazole moiety. The conventional and most widely documented method utilizes 5-Chloro-1-methyl-4-nitro-1H-imidazole. The chloro-substituent at the 5-position acts as an effective leaving group, facilitating a nucleophilic aromatic substitution (SNAr) reaction with the thiol group of 6-mercaptopurine.
Standard Synthesis Pathway: The Benchmark
The reaction between 6-mercaptopurine and 5-Chloro-1-methyl-4-nitro-1H-imidazole is the cornerstone of commercial azathioprine production. The nitro group at the 4-position is critical as it activates the imidazole ring towards nucleophilic attack, making the displacement of the chloride ion more facile.
While detailed, head-to-head comparative data with alternative reagents is scarce in publicly available literature, a Chinese patent (CN101486681A) outlines a high-yielding synthesis using this standard precursor.
| Parameter | Value | Source |
| Starting Materials | 6-mercaptopurine, 5-Chloro-1-methyl-4-nitro-1H-imidazole, Sodium Bicarbonate | [1] |
| Solvent | Aqueous solution | [1] |
| Reaction pH | 7.5 - 8.0 | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | 95.0% | [1] |
Potential Alternatives to 5-Chloro-1-methyl-4-nitro-1H-imidazole
While 5-Chloro-1-methyl-4-nitro-1H-imidazole is the established reagent, other substituted 1-methyl-4-nitroimidazoles could theoretically serve as precursors. The primary requirement is a competent leaving group at the 5-position that can be displaced by the sulfur nucleophile of 6-mercaptopurine.
Theoretical Alternatives:
-
5-Iodo-1-methyl-4-nitro-1H-imidazole: Iodide is an excellent leaving group, which could lead to faster reaction times or milder reaction conditions. The trade-off, however, would likely be the higher cost and potential instability of the iodo-imidazole precursor.
-
Sulfonate Esters (e.g., Tosylates, Mesylates): Groups like tosylate (-OTs) or mesylate (-OMs) are excellent leaving groups and are commonly used in nucleophilic substitution reactions. A precursor such as 1-methyl-4-nitro-1H-imidazol-5-yl methanesulfonate could be a highly effective reagent. The synthesis of such a precursor would likely involve the corresponding 5-hydroxy-imidazole derivative.
-
The Imidazolylthio Group: Interestingly, research on azathioprine analogs has shown that an imidazolylthio group at the 6-position of a purine can itself act as a leaving group in the presence of other nucleophiles like ethanol[3][4]. While not a practical alternative for the primary synthesis of azathioprine, this highlights the reactivity of substituted purines.
A significant challenge in providing a direct comparison is the lack of published experimental data for these theoretical alternatives in the context of azathioprine synthesis. The prevalence of 5-Chloro-1-methyl-4-nitro-1H-imidazole in the literature and patents suggests that it offers the best balance of reactivity, stability, and cost-effectiveness for this specific transformation.
Experimental Protocols
Synthesis of Azathioprine using 5-Chloro-1-methyl-4-nitro-1H-imidazole
This protocol is adapted from the procedure described in Chinese patent CN101486681A[1].
Materials:
-
5-Chloro-1-methyl-4-nitro-1H-imidazole (0.500 mol)
-
6-mercaptopurine (0.500 mol)
-
Sodium bicarbonate (0.500 mol)
-
Water
-
Dilute acetic acid
-
Weak ammonia solution
Procedure:
-
To a 500 mL reaction flask, add 6-mercaptopurine (75.50 g, 0.500 mol) and sodium bicarbonate (42 g, 0.500 mol) to a boiling aqueous solution.
-
Add 5-Chloro-1-methyl-4-nitro-1H-imidazole (80.75 g, 0.500 mol) to the boiling solution.
-
Maintain the pH of the reaction mixture between 7.5 and 8.0 and continue boiling for 2 hours.
-
After 2 hours, cool the solution and adjust the pH to 5-6 with dilute acetic acid. A light yellow crystalline product will precipitate.
-
Filter the crude product.
-
Recrystallize the product from a weak ammonia solution.
-
Acidify the recrystallized product solution with dilute acetic acid to a pH of 5-6.
-
Filter the purified product and dry to obtain azathioprine.
Yield: 131.1 g (95.0%)
Visualizing the Chemistry and Biology of Azathioprine
To better understand the synthesis and mechanism of azathioprine, the following diagrams illustrate the key processes.
Figure 1. Workflow for the synthesis of azathioprine.
Figure 2. Logical relationship of reactants to products.
Figure 3. Simplified signaling pathway of azathioprine.
Conclusion
The synthesis of azathioprine is a well-established process that predominantly relies on 5-Chloro-1-methyl-4-nitro-1H-imidazole as the key electrophilic precursor. This reagent provides a reliable and high-yielding pathway to the final drug product. While other halo- or sulfonate-substituted imidazoles are theoretically viable alternatives, a lack of published, comparative experimental data prevents a robust assessment of their efficacy and practicality in this specific synthesis. Future research into these alternative pathways could be valuable for identifying more cost-effective or efficient methods for the large-scale production of this important immunosuppressive agent.
References
- 1. CN101486681A - Method for producing azathiopurine intermediate and product produced thereby - Google Patents [patents.google.com]
- 2. 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of 5-Chloro-1-methylimidazole Complexes
For researchers and scientists at the forefront of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. In this context, metal-based complexes incorporating imidazole scaffolds have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the cytotoxic effects of 5-Chloro-1-methylimidazole complexes and their derivatives against various cancer cell lines, supported by experimental data and detailed protocols.
This analysis focuses on the cytotoxic performance of these complexes, presenting key data in a structured format to facilitate objective comparison. Detailed methodologies for the cited experiments are provided to ensure reproducibility, and signaling pathways are visualized to offer a deeper understanding of their mechanism of action.
Comparative Cytotoxicity of Imidazole-Based Metal Complexes
The in vitro cytotoxicity of various metal complexes containing this compound and related 1-methylimidazole ligands has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for this comparison.
| Complex/Ligand | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Ligand (1-MeCPAI) | PC3 (Prostate) | 94.48 | - | - |
| Copper(II) Complex of 1-MeCPAI | PC3 (Prostate) | 145.2 | - | - |
| Nickel(II) Complex of 1-MeCPAI * | PC3 (Prostate) | 217.8 | - | - |
| [Ru(MeIm)4(tip)]2+ (RMC1) | A549 (Lung) | Not Specified | Cisplatin | Not Specified |
| [Ru(MeIm)4(iip)]2+ (RMC2) | Various | Potent | - | - |
| [Ru(MeIm)4(dppz)]2+ (RMC3) | Various | Potent | - | - |
| [Ru(MeIm)4(dpq)]2+ (RMC4) | Various | Potent | - | - |
| [RuCl(1Meim)(dppb)(5,5'-DMbpy)]Cl (3) | A549 (Lung) | Lower than other tested Ru complexes | - | - |
| [RuCl(1Meim)(dppb)(bpy)]Cl (1) | A549 (Lung) | Higher than complex (3) | - | - |
| [RuCl(1Meim)(dppb)(4,4'-DMbpy)]Cl (2) | A549 (Lung) | Higher than complex (3) | - | - |
| [RuCl(1Meim)(dppb)(phen)]Cl (4) | A549 (Lung) | Higher than complex (3) | - | - |
Note: 1-MeCPAI is a novel ligand synthesized from 2-amino-4-chloro benzoic acid and 1-methylimidazole. The core structure is related to this compound. It is important to note that higher IC50 values indicate lower cytotoxicity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cytotoxicity data, detailed experimental protocols for the key assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound complexes
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound complexes and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent intercalating agent that stains DNA and is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the treated and untreated cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.
Visualizing the Mechanism of Action
To illustrate the cellular processes affected by these complexes, the following diagrams, generated using Graphviz, depict the experimental workflow and a key signaling pathway.
Comparative Analysis of 5-Chloro-1-methylimidazole Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 5-Chloro-1-methylimidazole analogs, with a focus on their antiparasitic properties. By presenting experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to facilitate further research and development in this area. The insights are primarily drawn from studies on 5-aryl-1-methyl-4-nitroimidazoles, which are synthesized from a this compound precursor and serve as key analogs for understanding the SAR of this chemical class.
Quantitative Data Summary: Antiparasitic Activity
The following table summarizes the in vitro antiparasitic activity of a series of 5-aryl-1-methyl-4-nitroimidazole analogs against Entamoeba histolytica and Giardia intestinalis. These compounds were synthesized via a Suzuki coupling reaction, starting from 5-chloro-1-methyl-4-nitroimidazole. The data highlights how substitutions on the aryl ring at the 5-position of the imidazole core influence biological activity.
Table 1: In Vitro Antiparasitic Activity of 5-Aryl-1-methyl-4-nitroimidazole Analogs [1][2][3]
| Compound ID | R Group (Substitution on Aryl Ring) | IC50 vs. E. histolytica (µM) | IC50 vs. G. intestinalis (µM) |
| 5a | H | 4.43 | 4.43 |
| 5b | 4-CH₃ | 3.21 | 3.21 |
| 5c | 4-OCH₃ | 2.50 | 2.50 |
| 5d | 4-Cl | 1.72 | 1.72 |
| 5e | 3-NO₂ | 2.15 | 2.15 |
| 5f | 3-Cl | 1.47 | 1.47 |
| Metronidazole | (Standard Drug) | 2.94 | 2.94 |
IC50: Half-maximal inhibitory concentration.
Structure-Activity Relationship Insights
The data presented in Table 1 reveals several key SAR trends for this series of this compound analogs:
-
Effect of Aryl Substitution: The presence of an aryl group at the 5-position of the imidazole ring is crucial for antiparasitic activity.
-
Electronic Effects: Electron-withdrawing groups on the aryl ring tend to enhance potency. For instance, compounds with chloro (5d and 5f) and nitro (5e) substituents exhibit lower IC50 values compared to the unsubstituted analog (5a).
-
Positional Isomerism: The position of the substituent on the aryl ring influences activity. The 3-chloro substituted analog (5f) is the most potent compound in this series, with an IC50 value approximately twice as low as the standard drug, metronidazole.[1][2][3]
-
Comparison to Standard: Several of the synthesized analogs demonstrate superior or comparable activity to metronidazole, a commonly used antiparasitic agent.
Experimental Protocols
Synthesis of 5-Aryl-1-methyl-4-nitroimidazoles via Suzuki Coupling[1][2][4]
This protocol describes the synthesis of the 5-aryl-1-methyl-4-nitroimidazole analogs presented in the quantitative data summary.
Materials:
-
5-chloro-1-methyl-4-nitroimidazole (starting material)
-
Arylboronic acid (appropriate for the desired R group)
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (catalyst)
-
Potassium carbonate (K₂CO₃) (base)
-
Tetrabutylammonium bromide (TBAB) (phase-transfer catalyst)
-
Water (solvent)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
A mixture of 5-chloro-1-methyl-4-nitroimidazole (1 equivalent), the corresponding arylboronic acid (1 equivalent), Pd(PPh₃)₂Cl₂ (3 mol%), powdered K₂CO₃ (2.5 equivalents), and TBAB (1 equivalent) in water is prepared.
-
The reaction mixture is heated with stirring at 75-80 °C for 5-8 hours.
-
After cooling to room temperature, the mixture is poured into water and extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified by an appropriate method, such as column chromatography.
Caption: Synthetic workflow for 5-aryl-1-methyl-4-nitroimidazoles.
In Vitro Antiparasitic Activity Assay (Entamoeba histolytica and Giardia intestinalis)[1][5]
This protocol outlines the method for determining the half-maximal inhibitory concentration (IC50) of the test compounds against parasitic protozoa.
Materials:
-
E. histolytica or G. intestinalis trophozoites
-
TYI-S-33 medium (for E. histolytica) or TYI-S-33 medium supplemented with bovine bile (for G. intestinalis)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Inverted microscope
-
Hemocytometer
Procedure:
-
Parasite cultures are maintained in the appropriate medium at 37°C.
-
Trophozoites are harvested, counted using a hemocytometer, and the cell density is adjusted.
-
A suspension of the trophozoites is seeded into 96-well plates.
-
Serial dilutions of the test compounds are prepared and added to the wells. A positive control (metronidazole) and a negative control (DMSO vehicle) are included.
-
The plates are incubated at 37°C for 48 hours.
-
After incubation, the number of viable trophozoites in each well is determined by counting with a hemocytometer.
-
The percentage of inhibition for each concentration is calculated relative to the negative control.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for in vitro antiparasitic activity assay.
Relevant Signaling Pathways
While the primary data for this guide focuses on antiparasitic activity, imidazole derivatives are known to exhibit a broad range of biological effects, including anticancer properties. The anticancer effects of some imidazole-based compounds are mediated through the modulation of key signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin.
PI3K/Akt/mTOR Signaling Pathway
This pathway is crucial for regulating cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is strongly associated with the development of several cancers.
Caption: Simplified Wnt/β-catenin signaling pathway.
References
Comparative Analysis of Synthetic Routes to 5-Chloro-1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 5-Chloro-1-methylimidazole, a key building block in pharmaceutical and materials science. The selection of an appropriate synthetic pathway is crucial for efficiency, scalability, and cost-effectiveness in research and development. This document details two distinct methods for the synthesis of this compound: direct chlorination of 1-methylimidazole using N-Chlorosuccinimide (NCS) and a two-step process involving the conversion of 1-methyl-1H-imidazole-2(3H)-thione.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, offering a clear comparison of their performance metrics.
| Parameter | Route 1: Direct Chlorination with NCS | Route 2: From 1-methyl-1H-imidazole-2(3H)-thione |
| Starting Material | 1-Methylimidazole | 1-methyl-1H-imidazole-2(3H)-thione |
| Key Reagents | N-Chlorosuccinimide (NCS), Acetonitrile | Sulfuryl chloride (SOCl₂), Dichloromethane |
| Reaction Steps | 1 | 2 |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours | Not explicitly stated |
| Reported Yield | 85% | Not explicitly stated |
| Purity | High (after chromatography) | Not explicitly stated |
| Key Advantages | Single-step reaction, mild conditions | Utilizes a different starting material, potentially avoiding regioselectivity issues |
| Key Disadvantages | Potential for multiple chlorination products | Two-step process, use of corrosive sulfuryl chloride |
Experimental Protocols
Route 1: Direct Chlorination of 1-Methylimidazole with N-Chlorosuccinimide (NCS)
This method describes the direct, regioselective chlorination of 1-methylimidazole at the C5 position using N-Chlorosuccinimide as the chlorinating agent.
Materials:
-
1-Methylimidazole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-methylimidazole (1.0 equivalent) in anhydrous acetonitrile, add N-Chlorosuccinimide (1.05 equivalents) in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Route 2: Synthesis from 1-methyl-1H-imidazole-2(3H)-thione
This two-step route involves the initial conversion of 1-methyl-1H-imidazole-2(3H)-thione to 2-chloro-1-methylimidazole followed by a subsequent rearrangement or further reaction to yield the 5-chloro isomer. Detailed experimental conditions for the second step are not well-documented in readily available literature and may require further investigation and optimization.
Step 1: Synthesis of 2-Chloro-1-methylimidazole
Materials:
-
1-methyl-1H-imidazole-2(3H)-thione
-
Sulfuryl chloride (SOCl₂)
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve 1-methyl-1H-imidazole-2(3H)-thione (1.0 equivalent) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction by TLC.
-
Upon completion, the reaction mixture would typically be worked up by quenching with a suitable reagent and purified to isolate the 2-chloro-1-methylimidazole intermediate.
Note: The subsequent conversion of 2-chloro-1-methylimidazole to this compound is a less common transformation and would likely involve specific reaction conditions to promote isomerization, which are not detailed here.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described.
Caption: Synthetic pathway for Route 1: Direct Chlorination.
Caption: Synthetic pathway for Route 2: From Thione Intermediate.
Safety Operating Guide
Navigating the Safe Disposal of 5-Chloro-1-methylimidazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Chloro-1-methylimidazole, ensuring the protection of personnel and the environment.
Hazard and Safety Profile
This compound is classified as a hazardous substance, and it is imperative to understand its associated risks before handling.[1][2] Personal protective equipment (PPE) is crucial to mitigate exposure and ensure personal safety.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2)[1][2] | Protective gloves, Lab coat[1][2] |
| Serious Eye Irritation (Category 2)[1][2] | Chemical safety goggles or face shield[1][2] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system[1][2] | Use only in a well-ventilated area or with a respirator (type ABEK (EN14387) respirator filter) |
Experimental Protocol: Waste Collection and Temporary Storage
Proper containment of this compound waste is the first step in the disposal process. The following protocol outlines the procedure for collecting and storing the waste prior to its final disposal.
Materials:
-
A designated, sealable, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Personal Protective Equipment (PPE) as specified in the table above.
-
Spill containment materials (e.g., absorbent pads, sand).
Procedure:
-
Don PPE: Before handling this compound or its waste, ensure all required PPE is correctly worn.
-
Waste Segregation: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper) separately from other waste streams.[3] As a halogenated organic compound, it should be disposed of in a designated halogenated waste stream.
-
Container Management:
-
Temporary Storage:
-
Spill Management: In case of a spill, contain the material using inert absorbent solids like clay or diatomaceous earth.[2] Collect the spilled material and absorbent into the hazardous waste container.[2]
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and compliance with regulations. The process involves careful handling, temporary storage, and final disposal by a certified waste management company.
Final Disposal
The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[1] It is the responsibility of the laboratory or institution to arrange for the collection of the hazardous waste. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[5] Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[4]
References
Essential Safety and Operational Guide for 5-Chloro-1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of 5-Chloro-1-methylimidazole.
This document provides critical safety protocols and logistical plans to ensure the safe handling of this compound in a laboratory setting. Adherence to these guidelines is essential to minimize risks and ensure a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling to prevent adverse health effects. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Recommended Personal Protective Equipment
Appropriate PPE is mandatory when handling this compound to prevent exposure. The following table summarizes the required PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves (minimum 0.3 mm thickness). Double-gloving is recommended. | Provides a barrier against skin contact and absorption.[2] Given that aromatic and halogenated hydrocarbons can attack many glove materials, selecting a resistant type is crucial. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects eyes and face from splashes and vapors. Standard eyeglasses are not sufficient. |
| Body Protection | A fully-buttoned, long-sleeved lab coat made of a low-permeability material. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or for large spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of harmful vapors. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to prevent contamination and exposure.
Engineering Controls
-
Chemical Fume Hood: All work with this compound should be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[3]
-
Emergency Eyewash and Shower: An emergency eyewash station and safety shower must be located within a 10-second travel distance and on the same level as the work area.[4][5][6] The area should be well-lit and clearly marked.[5]
Step-by-Step Handling Procedure
-
Preparation: Before starting any work, ensure the chemical fume hood is operational, and all necessary PPE is readily available and in good condition.
-
Donning PPE: Put on a lab coat, followed by safety goggles and a face shield. Don the inner pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Then, don the outer pair of gloves.
-
Handling the Chemical:
-
Work with the smallest quantity of the chemical necessary for the experiment.
-
Keep the container tightly closed when not in use.
-
Avoid direct contact with the liquid and vapor.
-
Use compatible tools and equipment (e.g., glass, stainless steel).
-
-
Post-Handling:
-
After handling, wash hands thoroughly with soap and water.
-
Decontaminate the work area in the fume hood.
-
Properly doff PPE, removing the outer gloves first, followed by the face shield, goggles, lab coat, and finally the inner gloves.
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Spill Response
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, turn off all ignition sources.
-
Close the doors to the affected area and prevent entry.
-
Contact the institution's emergency response team or environmental health and safety office.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[1][7] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.
Waste Segregation and Storage
-
Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and leak-proof container. The container should be made of a compatible material (e.g., glass or high-density polyethylene).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[3][8] The container must be kept closed except when adding waste.
Step-by-Step Disposal Procedure
-
Collection: During your experiment, collect all liquid waste containing this compound, including reaction residues and solvent rinses, directly into the designated hazardous waste container.
-
Contaminated Solids: Dispose of any contaminated solid waste (e.g., gloves, absorbent pads, filter paper) in a separate, clearly labeled solid hazardous waste container.
-
Full Container: Once the waste container is full (no more than 90% capacity), ensure the cap is tightly sealed.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Follow their specific procedures for waste pickup requests.
Representative Experimental Protocol: Synthesis of a Derivative
The following is a representative protocol for a reaction involving a chloro-imidazole derivative, illustrating a typical laboratory workflow. This is for informational purposes and should be adapted and reviewed for safety before implementation.
-
Diazonium Salt Preparation:
-
In a fume hood, dissolve 2-amino-4-chloro benzoic acid in ethanol.
-
Add a mixture of hydrochloric acid and distilled water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in distilled water dropwise while maintaining the temperature between 0-5 °C.
-
Stir the mixture for 30 minutes to form the diazonium chloride solution.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve 1-methylimidazole in a sodium hydroxide solution and cool to 0-5 °C.
-
Add the previously prepared diazonium chloride solution dropwise to the 1-methylimidazole solution with continuous stirring, maintaining the temperature at 0-5 °C.
-
-
Work-up and Purification:
-
The resulting product is collected, and its structure can be verified using analytical techniques such as UV-Vis, FT-IR, and NMR spectroscopy.
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Requirements for eyewash and shower facilities. | Occupational Safety and Health Administration [osha.gov]
- 2. ehs.sfsu.edu [ehs.sfsu.edu]
- 3. safety.duke.edu [safety.duke.edu]
- 4. What are the OSHA Safety Shower Requirements? [hughes-safety.com]
- 5. CCOHS: Emergency Showers and Eyewash Stations [ccohs.ca]
- 6. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 7. jointcommission.org [jointcommission.org]
- 8. glovesbyweb.com [glovesbyweb.com]
- 9. sysrevpharm.org [sysrevpharm.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
